1,2,4-Tribromo-5-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,4-tribromo-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMIZXKJMCFKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547359 | |
| Record name | 1,2,4-Tribromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7655-70-1 | |
| Record name | 1,2,4-Tribromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,4-Tribromo-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
1,2,4-Tribromo-5-fluorobenzene is a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. Its unique substitution pattern, featuring three bromine atoms and one fluorine atom on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive overview of its chemical identity, core properties, synthesis, analytical characterization, and safety protocols. The content herein is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective application.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 7655-70-1 .[1][2] Its molecular structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7655-70-1 | [1][2] |
| Molecular Formula | C₆H₂Br₃F | [3] |
| Molecular Weight | 332.79 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | Varies; often cited as a crystalline solid | [4] |
| Melting Point | 41 °C (for the related isomer 1,2,5-Tribromo-3-fluorobenzene) | [4] |
| Boiling Point | 268.5 °C (for the related isomer 1,2,5-Tribromo-3-fluorobenzene) | [4] |
| Density | 2.34 g/cm³ (for the related isomer 1,2,5-Tribromo-3-fluorobenzene) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents |
Note: Specific physical data like melting and boiling points for the exact 1,2,4-tribromo-5-fluoro isomer can be difficult to find; data for a closely related isomer is provided for reference.
Synthesis and Reactivity Insights
Halogenated benzenes are pivotal building blocks in organic synthesis. The strategic placement of halogens in this compound allows for regioselective reactions, a critical aspect in constructing complex molecular architectures for pharmaceuticals and agrochemicals.[5][6]
Synthetic Approach
While multiple synthetic routes exist for halogenated aromatics, a common strategy involves the electrophilic halogenation of a fluorinated precursor. For instance, a related compound, 1-bromo-2,4,5-trifluorobenzene, is synthesized via the bromination of 1,2,4-trifluorobenzene using liquid bromine with iron powder as a catalyst.[7][8] This highlights a general principle: the activation of the aromatic ring by a catalyst facilitates the substitution reaction. The synthesis of this compound would likely follow a similar electrophilic aromatic substitution pathway, starting from fluorobenzene or a partially brominated fluorobenzene.
The rationale behind using a Lewis acid catalyst like iron (which forms FeBr₃ in situ) is to polarize the Br-Br bond, creating a potent electrophile (Br⁺) that can attack the electron-rich benzene ring. The regiochemistry—the specific placement of the bromine atoms—is directed by the existing substituents on the ring.
Reactivity Profile
The true utility of this molecule lies in its potential for downstream reactions:
-
Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[5][6]
-
Grignard/Lithium-Halogen Exchange: The bromo-substituents can be converted into organometallic reagents. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a nucleophilic one, enabling reactions with a wide range of electrophiles.
The fluorine atom, in contrast, is generally less reactive in these transformations but significantly influences the electronic properties of the ring. Its strong electron-withdrawing nature can affect the reactivity of the other positions and often enhances the metabolic stability and binding affinity of the final drug molecule.[9][10]
Applications in Research and Drug Development
Fluorinated organic compounds are of immense interest in medicinal chemistry. The incorporation of fluorine can dramatically improve a drug candidate's pharmacokinetic profile, including its metabolic stability, bioavailability, and lipophilicity.[9][10]
This compound serves as a versatile scaffold. Its multiple bromine atoms allow for sequential and selective functionalization, enabling the creation of a library of complex derivatives for structure-activity relationship (SAR) studies.[6] Researchers can systematically replace each bromine with different functional groups to probe the binding pocket of a biological target, optimizing for potency and selectivity. This iterative process is fundamental to modern drug discovery.[5]
Experimental Protocol: Quality Control via GC-MS
Ensuring the purity and identity of a starting material is a non-negotiable step in any synthetic workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose.
Objective: To confirm the identity and assess the purity of a supplied batch of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate in a 1.5 mL autosampler vial.
-
Cap the vial immediately. The choice of a volatile solvent is crucial for efficient vaporization in the GC inlet.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250 °C.
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis (Self-Validating System):
-
Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage. A purity of >98% is typically desired.
-
Identity Confirmation: Analyze the mass spectrum of the main peak. The spectrum should exhibit a molecular ion cluster characteristic of a molecule containing three bromine atoms. Due to the natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show a distinctive pattern of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of three bromine atoms. The fragmentation pattern should also be consistent with the structure. The NIST Mass Spectral Library can be used for comparison.[11]
-
Caption: Quality control workflow for this compound.
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols are mandatory.
-
Hazard Identification: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[12][13] It may be harmful if swallowed, inhaled, or absorbed through the skin.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12]
-
Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[12]
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[12]
-
-
Engineering Controls: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[12]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]
-
Skin Contact: Wash off with soap and plenty of water.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
-
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential for synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its value is derived from the unique interplay between the reactive bromine sites, suitable for cross-coupling and organometallic reactions, and the modulating electronic effects of the fluorine atom. A thorough understanding of its properties, coupled with rigorous analytical validation and strict adherence to safety protocols, is essential for leveraging its full synthetic potential.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 7655-70-1 [amp.chemicalbook.com]
- 3. 1,2,5-Tribromo-3-fluorobenzene | C6H2Br3F | CID 2724913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 8. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Benzene, 1,2,4-tribromo- [webbook.nist.gov]
- 12. lgcstandards.com [lgcstandards.com]
- 13. fishersci.com [fishersci.com]
Introduction: Situating 1,2,4-Tribromo-5-fluorobenzene in Modern Chemistry
An In-depth Technical Guide to 1,2,4-Tribromo-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
This compound is a polyhalogenated aromatic compound featuring a benzene ring substituted with three bromine atoms and one fluorine atom. Such compounds are of significant interest to researchers in medicinal chemistry, materials science, and agrochemicals. The specific arrangement of halogens on the aromatic core imparts unique electronic properties, lipophilicity, and reactivity, making it a potentially valuable building block for the synthesis of more complex molecules. The bromine atoms can serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the fluorine atom can influence the molecule's metabolic stability, binding affinity, and pharmacokinetic properties in biologically active compounds.
This guide provides a comprehensive overview of the known and predicted properties of this compound, offering a technical resource for scientists and professionals. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this document integrates established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded perspective.
Molecular Structure and Identification
The fundamental identity of a chemical compound is established by its structure and unique identifiers.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 7655-70-1 | [1][2] |
| Molecular Formula | C₆H₂Br₃F | [3] |
| Molecular Weight | 332.79 g/mol | [3] |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)Br)Br | |
Physical and Chemical Properties
Experimental data on the physical properties of this compound are not widely available. However, properties can be estimated based on trends observed in related polyhalogenated aromatic compounds. It is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | Expected to be a crystalline solid. A related isomer, 1,2,5-tribromo-3-fluorobenzene, has a melting point of 41 °C.[3] |
| Boiling Point | Data not available | Expected to be high due to the high molecular weight. The isomer 1,2,5-tribromo-3-fluorobenzene has a boiling point of 268.5 °C.[3] |
| Density | Data not available | Expected to be significantly denser than water. |
| Appearance | Data not available | A related isomer, 1,2,3-tribromo-5-fluorobenzene, is described as pink to brownish shiny small needles.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, Dichloromethane, THF) | Typical for polyhalogenated aromatic hydrocarbons.[5] |
| XLogP3-AA | 4.1 | This computed value indicates high lipophilicity.[3] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not readily found, a plausible route can be designed based on established methods for halogenating aromatic rings. A common approach is the electrophilic bromination of a fluorinated benzene precursor.
Proposed Synthetic Pathway: Electrophilic Bromination
The most direct conceptual pathway is the exhaustive bromination of 4-fluoroaniline, followed by deamination. An alternative involves the direct bromination of fluorobenzene, though controlling the regioselectivity to obtain the desired 1,2,4,5-substitution pattern would be challenging and likely result in a mixture of isomers. A more controlled synthesis might start from a pre-functionalized aniline.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: General Electrophilic Bromination
This protocol is a generalized procedure based on the bromination of anilines. Causality: The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. Acetic acid serves as a polar protic solvent.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the starting aniline in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (e.g., 3 equivalents) dissolved in acetic acid via the dropping funnel. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench excess bromine. Neutralize the solution with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the interplay of its halogen substituents.
-
Metal-Halogen Exchange: The bromine atoms, particularly those at positions 1 and 4, are susceptible to metal-halogen exchange with organolithium reagents (e.g., n-BuLi) at low temperatures. This generates a highly reactive aryllithium species that can be quenched with various electrophiles to introduce new functional groups.
-
Cross-Coupling Reactions: The C-Br bonds are excellent substrates for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of C-C, C-N, and C-O bonds, making this compound a valuable scaffold for building complex molecular architectures.
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the four halogens activates the ring towards nucleophilic attack. The fluorine atom, being the most electronegative, could potentially be displaced by strong nucleophiles under forcing conditions, although C-F bonds are generally robust.
-
Electrophilic Aromatic Substitution (SEA_r): The benzene ring is strongly deactivated by the inductive effect of the halogens, making further electrophilic substitution difficult.[6]
Caption: Potential reaction pathways for this compound.
Due to its polyfunctional nature, this compound is a prime candidate for use as an intermediate in the synthesis of:
-
Pharmaceuticals: As a core scaffold for building molecules with potential therapeutic activity.[7]
-
Advanced Materials: In the synthesis of flame retardants, liquid crystals, or organic electronic materials where heavy atoms and fluorine substitution are desirable.[7]
-
Agrochemicals: As a precursor to complex pesticides and herbicides.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Two signals in the aromatic region (approx. 7.0-8.0 ppm), each appearing as a doublet or doublet of doublets due to coupling with the adjacent fluorine and potentially long-range proton-proton coupling. |
| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹J_CF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. |
| ¹⁹F NMR | A single resonance, likely appearing as a multiplet due to coupling with the two ortho protons.[8][9] |
| IR Spectroscopy | C-H stretching (aromatic) > 3000 cm⁻¹, C=C stretching (aromatic) in the 1400-1600 cm⁻¹ region. Strong C-Br and C-F stretching bands in the fingerprint region (< 1300 cm⁻¹). |
| Mass Spectrometry | A complex molecular ion (M⁺) peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio). The presence of three bromine atoms will result in a characteristic M, M+2, M+4, M+6 pattern with relative intensities of approximately 1:3:3:1. |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the structure and electronic environment of the nuclei (¹H, ¹³C, ¹⁹F) in a molecule.[9] Deuterated solvents are used to avoid large solvent signals in ¹H NMR.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Acquisition of ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum. This nucleus is 100% abundant and highly sensitive. Proton-decoupling can be used to simplify the spectra.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the care afforded to all polyhalogenated aromatic compounds, which can be persistent and potentially toxic.[1][10]
-
General Hazards: May cause skin, eye, and respiratory tract irritation.[11] The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or the environment.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
This compound represents a chemical entity with considerable potential as a synthetic building block. Its polyhalogenated structure provides multiple reaction sites for diversification, making it an attractive intermediate for creating novel compounds in various fields of chemical research. While a comprehensive experimental characterization is yet to be published, this guide synthesizes the available information and established chemical principles to provide a solid foundation for researchers interested in exploring its chemistry. Prudent handling in a controlled laboratory setting is essential due to the unknown toxicological profile common to this class of compounds.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound|CAS 7655-70-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 1,2,5-Tribromo-3-fluorobenzene | C6H2Br3F | CID 2724913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. spectrabase.com [spectrabase.com]
- 9. magritek.com [magritek.com]
- 10. mdpi.com [mdpi.com]
- 11. lgcstandards.com [lgcstandards.com]
Structural Analysis and Confirmation of 1,2,4-Tribromo-5-fluorobenzene: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unequivocal structural confirmation of highly substituted aromatic compounds is a cornerstone of modern chemical research and drug development. Halogenated benzenes, such as 1,2,4-Tribromo-5-fluorobenzene, serve as critical building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Their precise substitution pattern dictates their reactivity, physicochemical properties, and biological activity. This guide provides a comprehensive, multi-faceted strategy for the structural elucidation of this compound, integrating mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow from initial assessment to absolute confirmation.
The Rationale for a Rigorous, Multi-Modal Analysis
The isomeric possibilities for a tetrasubstituted benzene ring are numerous. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), significant delays in development timelines, and the synthesis of unintended molecules. Therefore, relying on a single analytical technique is insufficient. A robust characterization workflow leverages the orthogonal strengths of multiple analytical methods. This guide outlines a logical progression, beginning with techniques that confirm mass and elemental composition, moving to those that probe connectivity and the electronic environment, and culminating in the definitive determination of the three-dimensional structure.
The workflow is designed as a system of checks and balances. Mass Spectrometry provides the molecular weight and elemental formula. Infrared Spectroscopy confirms the presence of key functional groups and the aromatic nature. Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise connectivity and spatial relationships of atoms. Finally, X-ray Crystallography provides indisputable proof of the substitution pattern in the solid state.
Caption: Logical workflow for structural elucidation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the initial and most crucial step. Its primary purpose is to confirm the molecular weight and, by extension, the elemental composition of the synthesized compound. For halogenated molecules, particularly those with multiple bromine atoms, the isotopic pattern is a highly distinctive fingerprint. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. The presence of three bromine atoms in this compound will generate a characteristic isotopic cluster where the most abundant peaks are separated by two mass units.
Trustworthiness: The predicted isotopic distribution for a C₆H₂Br₃F⁺ ion is unique. Observing this pattern provides very high confidence in the elemental formula. Any deviation would immediately signal an error in the synthesis or purification.
Predicted Mass Spectrum Data
| Ion Fragment | Predicted m/z | Predicted Relative Intensity (%) | Causality |
| [M]⁺ (C₆H₂⁷⁹Br₃F)⁺ | 330 | ~12.5 | Molecular ion with three ⁷⁹Br isotopes |
| [M+2]⁺ | 332 | ~37.5 | Molecular ion with two ⁷⁹Br and one ⁸¹Br |
| [M+4]⁺ | 334 | ~37.5 | Molecular ion with one ⁷⁹Br and two ⁸¹Br |
| [M+6]⁺ | 336 | ~12.5 | Molecular ion with three ⁸¹Br isotopes |
Note: The molecular weight of this compound (using isotopic masses for C, H, F and the average mass for Br) is approximately 332.79 g/mol .[1] The mass spectrum will show a cluster of peaks reflecting the isotopic distribution of bromine.[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Utilize a mass spectrometer with an electron ionization (EI) source. Set the ionization energy to 70 eV, a standard energy that promotes fragmentation and provides reproducible spectra.
-
Data Acquisition: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire data over a mass range of m/z 50-400 to observe the molecular ion cluster and potential fragment ions.
-
Analysis: Compare the observed isotopic cluster for the molecular ion with the theoretical distribution for C₆H₂Br₃F. The characteristic 1:3:3:1 intensity ratio (for the major peaks) is a key confirmation point.[2][3]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify functional groups and glean information about the substitution pattern on the benzene ring. For this compound, we expect to see characteristic absorptions for aromatic C-H bonds, aromatic ring C=C stretching, and C-halogen (C-F, C-Br) bonds. The pattern of C-H out-of-plane bending vibrations in the low-frequency region (below 900 cm⁻¹) is particularly diagnostic for the substitution pattern of the aromatic ring.[4]
Trustworthiness: While not definitive on its own, IR spectroscopy provides corroborating evidence. The absence of strong bands in the aliphatic C-H region (~2850-3000 cm⁻¹) confirms the purity of the aromatic compound. The presence of sharp peaks in the aromatic C-H stretching region (>3000 cm⁻¹) and the fingerprint region confirms the aromatic nature and substitution.[5][6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Causality & Expected Appearance |
| 3100-3000 | Aromatic C-H Stretch | Weak to medium, sharp peaks. Confirms aromatic protons. |
| 1600-1450 | Aromatic C=C Stretch | Multiple sharp bands of variable intensity. Confirms the benzene ring. |
| 1250-1100 | C-F Stretch | Strong, sharp absorption. A key indicator for the fluorine substituent. |
| 850-800 | C-H Out-of-Plane Bend | Strong absorption. The specific frequency is indicative of two adjacent free protons on the ring.[4] |
| 700-500 | C-Br Stretch | Medium to strong absorptions. Confirms bromine substituents.[5] |
Note: The NIST WebBook provides IR spectra for related compounds like 1,2,4-Tribromobenzene and 5-Fluoro-1,2,3-tribromobenzene, which can be used as references for expected peak locations.[1][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the key absorption bands, comparing them to the predicted values and reference spectra of similar halogenated benzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required. The key is to use the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) to piece together the structure. The single fluorine atom is a crucial probe, as it will couple to nearby protons and carbons, providing definitive evidence of their spatial proximity.[8]
Trustworthiness: The combination of 1D and potentially 2D NMR experiments (like HSQC/HMBC) provides a self-validating dataset. The observed couplings must be consistent across all spectra. For instance, a proton showing a coupling to fluorine in the ¹H NMR spectrum must correspond to a carbon that also shows C-F coupling in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectrum
The structure has two aromatic protons.
-
H-3: This proton is flanked by two bromine atoms. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is adjacent to a bromine and a fluorine atom. It will appear as a doublet of doublets, coupling to both H-3 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom at C-5 (meta coupling, J ≈ 4-6 Hz).
Predicted ¹³C and ¹⁹F NMR Spectra
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The presence of fluorine will cause these signals to appear as doublets due to C-F coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).[9][10] The ¹⁹F NMR spectrum will show a single signal (a doublet of doublets) due to coupling with H-6.
Predicted NMR Data Summary (in CDCl₃)
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Causality |
| ¹H NMR | ||||
| H-3 | ~7.8 | d | ³JHH ≈ 9.0 | Deshielded by adjacent Br atoms. |
| H-6 | ~7.2 | dd | ³JHH ≈ 9.0, ⁴JHF ≈ 5.0 | Influenced by ortho-Br and meta-F. |
| ¹³C NMR | ||||
| C-1 | ~115 | d | ²JCF ≈ 25 | Carbon bearing Br, ortho to F. |
| C-2 | ~118 | d | ³JCF ≈ 5 | Carbon bearing Br, meta to F. |
| C-3 | ~135 | d | ⁴JCF ≈ 2 | Carbon bearing H, para to F. |
| C-4 | ~122 | d | ³JCF ≈ 8 | Carbon bearing Br, meta to F. |
| C-5 | ~158 | d | ¹JCF ≈ 250 | Carbon directly bonded to F.[9] |
| C-6 | ~120 | d | ²JCF ≈ 20 | Carbon bearing H, ortho to F. |
Note: Predicted chemical shifts and coupling constants are estimates based on data for similar compounds like 1-Bromo-2,4,5-trifluorobenzene and other halogenated benzenes.[11][12][13]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled 1D fluorine spectrum to observe the H-F coupling.
-
Analysis: Integrate the proton signals, and measure the chemical shifts and coupling constants for all spectra. The observed data must be self-consistent and match the proposed structure.
X-ray Crystallography: The Final Arbiter
Expertise & Experience: When a molecule can be grown as a single crystal of sufficient quality, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure. It directly visualizes the electron density of the atoms, revealing their precise positions in the crystal lattice and confirming the substitution pattern and molecular geometry. The high electron density of the bromine atoms makes them particularly easy to locate, providing a robust framework for solving the structure.[14]
Trustworthiness: A successfully solved and refined crystal structure is considered definitive proof. The process generates quality metrics (e.g., R-factor) that quantify the agreement between the experimental diffraction data and the final structural model, providing a statistical measure of confidence.[15][16]
Caption: Molecular structure of this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality crystal (typically <0.5 mm in any dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer. The instrument will rotate the crystal while irradiating it with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and a detector will record the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software to solve the phase problem and generate an initial electron density map. The heavy bromine atoms will likely be located first (e.g., via the Patterson method), and the remaining atoms (C, F, H) can be found in subsequent difference maps. Refine the atomic positions and thermal parameters until the model converges and best fits the experimental data.[17]
-
Analysis: Analyze the final structure to confirm the connectivity and examine geometric parameters such as bond lengths, bond angles, and intermolecular interactions in the crystal packing.
Conclusion
The structural confirmation of this compound requires a synergistic application of modern analytical techniques. By following a logical workflow—from mass spectrometry to confirm the elemental formula, through IR and NMR spectroscopy to elucidate the molecular framework, and culminating in X-ray crystallography for absolute structural proof—researchers can achieve an unambiguous and self-validating characterization. This rigorous approach is indispensable for ensuring the integrity of chemical research and accelerating the development of novel therapeutics and materials.
References
- 1. 5-Fluoro-1,2,3-tribromobenzene [webbook.nist.gov]
- 2. Benzene, 1,2,4-tribromo- [webbook.nist.gov]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzene, 1,2,4-tribromo- [webbook.nist.gov]
- 8. magritek.com [magritek.com]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 10. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]
- 11. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1,2,4-Tribromo-5-fluorobenzene in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4-Tribromo-5-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers a predictive analysis of its solubility in a range of common organic solvents, and provides detailed, field-proven methodologies for experimental solubility determination.
Introduction: The Importance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that governs the feasibility of a compound's application in numerous scientific and industrial processes, including chemical synthesis, purification, formulation, and drug delivery. An understanding of a compound's solubility profile is paramount for optimizing reaction conditions, developing stable formulations, and ensuring reliable results in various assays.[1][2] This guide focuses on this compound, a halogenated aromatic compound, and aims to provide a robust framework for predicting and experimentally determining its solubility in common organic solvents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of three bromine atoms and one fluorine atom on the benzene ring significantly influences its molecular weight, polarity, and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₂Br₃F | [3] |
| Molecular Weight | 332.79 g/mol | [3] |
| Appearance | Not available | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| CAS Number | 7655-70-1 | [3] |
Theoretical Framework and Predicted Solubility
The fundamental principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density and is influenced by the presence of polar bonds and the overall molecular geometry.
This compound is a heavily halogenated benzene derivative. The electronegative halogen atoms (Br and F) create polar C-X bonds, but the symmetrical arrangement of these atoms on the benzene ring can lead to a relatively low overall molecular dipole moment. The large, nonpolar aromatic ring system and the bulky bromine atoms are expected to dominate its molecular character, rendering it a predominantly nonpolar to weakly polar molecule.
To predict its solubility, we can categorize common organic solvents based on their polarity, which is often quantified by parameters such as the dielectric constant and the polarity index.
Table 2: Properties of Common Organic Solvents
| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Polarity Index |
| Nonpolar Solvents | |||
| n-Hexane | C₆H₁₄ | 1.89 | 0.1 |
| Cyclohexane | C₆H₁₂ | 2.02 | 0.2 |
| Toluene | C₇H₈ | 2.38 | 2.4 |
| Diethyl Ether | C₄H₁₀O | 4.34 | 2.8 |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | 3.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | 4.0 |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 |
| Acetone | C₃H₆O | 20.7 | 5.1 |
| Acetonitrile (ACN) | C₂H₃N | 37.5 | 5.8 |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 7.2 |
| Polar Protic Solvents | |||
| 1-Butanol | C₄H₁₀O | 17.8 | 4.0 |
| 2-Propanol (IPA) | C₃H₈O | 19.9 | 4.3 |
| Ethanol | C₂H₆O | 24.6 | 5.2 |
| Methanol | CH₄O | 32.7 | 6.6 |
Data compiled from various sources.[5][6][7][8]
Based on this framework, we can predict the solubility of this compound as follows:
Table 3: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Nonpolar Solvents | ||
| n-Hexane | High | The nonpolar nature of hexane aligns well with the large, nonpolar aromatic core of the solute. |
| Cyclohexane | High | Similar to hexane, cyclohexane is a nonpolar solvent that should effectively solvate the nonpolar regions of the molecule. |
| Toluene | Very High | The aromatic ring of toluene can engage in favorable π-π stacking interactions with the benzene ring of the solute, enhancing solubility. |
| Diethyl Ether | Moderate to High | While it has a small dipole moment, diethyl ether is a relatively nonpolar solvent capable of dissolving many organic compounds. |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity. |
| Tetrahydrofuran (THF) | Moderate to High | THF is a versatile solvent with a moderate polarity that can dissolve a wide range of compounds. |
| Ethyl Acetate | Moderate | The polarity of ethyl acetate is higher, which may lead to slightly lower solubility compared to less polar solvents. |
| Acetone | Moderate | Similar to ethyl acetate, the increased polarity of acetone may limit its ability to effectively solvate the nonpolar solute. |
| Acetonitrile (ACN) | Low to Moderate | The high polarity of acetonitrile makes it a less ideal solvent for a predominantly nonpolar compound. |
| Dimethylformamide (DMF) | Low | DMF is a highly polar aprotic solvent, and the significant mismatch in polarity is expected to result in poor solubility. |
| Dimethyl Sulfoxide (DMSO) | Low | As one of the most polar aprotic solvents, DMSO is unlikely to be a good solvent for this compound. |
| Polar Protic Solvents | ||
| 1-Butanol | Moderate | The longer alkyl chain of butanol provides some nonpolar character, which may allow for moderate solubility. |
| 2-Propanol (IPA) | Low to Moderate | The polarity of IPA is higher than butanol, which will likely decrease solubility. |
| Ethanol | Low | The increased polarity and hydrogen bonding capability of ethanol are not well-matched with the nonpolar nature of the solute. |
| Methanol | Very Low | Methanol is a highly polar, hydrogen-bonding solvent, making it a very poor solvent for this compound. |
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, experimental determination is essential for obtaining accurate quantitative solubility data. The two primary methods for solubility assessment are the equilibrium (thermodynamic) solubility and the kinetic solubility assays.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.[9]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvents. The excess solid is crucial to ensure a saturated solution is achieved.[9]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10] The agitation speed should be optimized to maintain a suspension without creating a vortex.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an appropriate detector.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility assays are rapid methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[1][2][11] This method measures the concentration at which a compound precipitates when diluted into an aqueous or organic medium.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the target organic solvent.
-
Incubation: Incubate the microplate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. An increase in turbidity indicates precipitation.
-
Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from the precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC or a similar analytical technique.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Application
The solubility data, whether predicted or experimentally determined, are invaluable for various applications. For synthetic chemists, knowing the solubility of this compound in different solvents allows for the selection of appropriate reaction media and purification methods such as recrystallization. For formulation scientists, this information is crucial for developing stable and effective formulations. In the context of drug discovery, solubility is a key factor influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
While specific experimental solubility data for this compound is not widely published, a strong predictive framework based on its physicochemical properties and the principles of "like dissolves like" can be established. This guide provides a theoretical estimation of its solubility in a range of common organic solvents, from high solubility in nonpolar aromatic solvents like toluene to very low solubility in polar protic solvents like methanol. To obtain definitive quantitative data, this guide also presents detailed, step-by-step protocols for both equilibrium and kinetic solubility determination. By combining theoretical predictions with robust experimental validation, researchers can confidently assess and utilize the solubility properties of this compound in their work.
References
- 1. enamine.net [enamine.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Introduction: The Structural Elucidation of a Polyhalogenated Aromatic Compound
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Tribromo-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
In the landscape of pharmaceutical research and materials science, polyhalogenated aromatic compounds serve as critical building blocks and synthons. This compound is one such compound whose utility is intrinsically linked to its precise chemical structure. The substitution pattern on the benzene ring dictates its reactivity, electronic properties, and potential biological interactions. Therefore, unambiguous structural verification is not merely a formality but a foundational requirement for its application in any advanced synthesis or development program.
This guide provides a comprehensive analysis of this compound using the three cornerstone techniques of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, my focus extends beyond the raw data, delving into the why behind the experimental choices and the logic of spectral interpretation. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to build a complete and validated structural profile of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule. For this compound, NMR is essential for confirming the precise regio-isomer.
¹H NMR Spectroscopy: Pinpointing the Protons
Theoretical Principles & Rationale
The this compound structure contains two protons on the aromatic ring. Their chemical shifts (δ) are influenced by the deshielding effects of the electronegative halogen substituents. Furthermore, these protons will exhibit spin-spin coupling not only to each other but also to the adjacent ¹⁹F nucleus (a spin ½ nucleus, 100% natural abundance). This H-F coupling is a key diagnostic feature.
-
¹H-¹H Coupling (JHH): The two protons are separated by three bonds (meta-coupling), which typically results in a small coupling constant (J ≈ 2-3 Hz).
-
¹H-¹⁹F Coupling (JHF): The proton at position 3 is three bonds away from the fluorine atom (meta-coupling), while the proton at position 6 is four bonds away (para-coupling). These couplings will further split the proton signals, with expected magnitudes of Jmeta-HF ≈ 5-8 Hz and Jpara-HF ≈ 1-3 Hz.
Consequently, each proton signal is expected to appear as a doublet of doublets , a complex multiplet that provides definitive evidence of the substitution pattern.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (approx. 6-9 ppm).
-
Apply a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
Data Interpretation & Predicted Spectrum
-
H-3: This proton is flanked by two bromine atoms. It is expected to be the most downfield of the two protons. It will be split into a doublet by H-6 (Jmeta-HH) and further split into a doublet by the fluorine at C-5 (Jmeta-HF).
-
H-6: This proton is adjacent to a bromine and a fluorine atom. It will be split into a doublet by H-3 (Jmeta-HH) and further split by the fluorine at C-5 (Jpara-HF), though this latter coupling may be small.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 7.8 - 8.0 | dd | JH3-H6 ≈ 2.5 Hz, JH3-F5 ≈ 6.0 Hz |
| H-6 | ~ 7.4 - 7.6 | dd | JH6-H3 ≈ 2.5 Hz, JH6-F5 ≈ 2.0 Hz |
graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];// Define nodes for the benzene ring atoms C1 [label="C1-Br", pos="0,2!"]; C2 [label="C2-Br", pos="-1.73,1!"]; C3 [label="C3-H", pos="-1.73,-1!"]; C4 [label="C4-Br", pos="0,-2!"]; C5 [label="C5-F", pos="1.73,-1!"]; C6 [label="C6-H", pos="1.73,1!"];
// Define proton and fluorine nodes for coupling visualization H3 [label="H3", pos="-2.5,-1.5!", shape=plaintext, fontcolor="#EA4335"]; H6 [label="H6", pos="2.5,1.5!", shape=plaintext, fontcolor="#EA4335"]; F5 [label="F5", pos="2.5,-1.5!", shape=plaintext, fontcolor="#4285F4"];
// Draw ring edges edge [color="#5F6368"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Draw coupling relationships edge [style=dashed, constraint=false]; H3 -- C3 [style=solid, color="#5F6368"]; H6 -- C6 [style=solid, color="#5F6368"]; F5 -- C5 [style=solid, color="#5F6368"];
H3 -- H6 [label=" J_HH (meta)", color="#FBBC05", len=2.5]; H3 -- F5 [label=" J_HF (meta)", color="#4285F4", len=2.0]; H6 -- F5 [label=" J_HF (para)", color="#4285F4", len=1.5]; }
Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling in this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Theoretical Principles & Rationale
Due to the molecule's lack of symmetry, all six aromatic carbon atoms are chemically distinct and should produce six unique signals in the ¹³C NMR spectrum. A standard ¹³C experiment is proton-decoupled, meaning C-H couplings are removed, simplifying the spectrum. However, C-F coupling persists and is highly informative.[4] The magnitude of the ¹³C-¹⁹F coupling constant (JCF) depends on the number of bonds separating the two nuclei, with one-bond couplings (¹JCF) being very large (typically > 200 Hz).
-
C-5: Directly bonded to fluorine, this carbon signal will appear as a large doublet with ¹JCF ≈ 240-260 Hz.
-
C-4 & C-6: Two bonds away from fluorine, these signals will be doublets with ²JCF ≈ 20-30 Hz.
-
C-1 & C-3: Three bonds away from fluorine, these signals will be doublets with ³JCF ≈ 3-10 Hz.
-
C-2: Four bonds away from fluorine, this signal may show a very small coupling or appear as a singlet.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Acquisition Parameters:
-
Select a proton-decoupled carbon experiment.
-
Set the spectral width to cover the aromatic region (approx. 100-170 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a large number of scans (e.g., 256 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation and corrections. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation & Predicted Spectrum
Based on established substituent effects and data from related fluorinated compounds, we can predict the approximate chemical shifts and coupling constants.[5][6] Carbons bonded to bromine will be shifted upfield relative to unsubstituted benzene, while the carbon bonded to fluorine will be significantly shifted downfield.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (JCF, Hz) |
| C-5 | ~ 160 - 164 | d | ~ 250 |
| C-6 | ~ 115 - 120 | d | ~ 25 |
| C-3 | ~ 120 - 125 | d | ~ 8 |
| C-1 | ~ 118 - 123 | d | ~ 5 |
| C-4 | ~ 110 - 115 | d | ~ 22 |
| C-2 | ~ 112 - 117 | s or d (small J) | < 3 |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrations
Theoretical Principles & Rationale
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies. For this compound, we expect to see absorptions corresponding to the aromatic ring and its carbon-halogen bonds.[7]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A very strong, characteristic absorption in the 1100-1300 cm⁻¹ region.
-
C-Br Stretch: Strong absorptions in the lower frequency "fingerprint" region, typically 500-700 cm⁻¹.
-
C-H Out-of-Plane Bending: Bands in the 800-900 cm⁻¹ region can sometimes provide clues about the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[8] Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[9]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Data Interpretation
An analysis of IR spectra for similar halogenated benzenes allows for a reliable assignment of the expected absorption bands.[10][11][12]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 3080 - 3100 | Weak | Aromatic C-H stretching |
| ~ 1550 - 1580 | Medium | Aromatic C=C ring stretching |
| ~ 1450 - 1480 | Strong | Aromatic C=C ring stretching |
| ~ 1200 - 1250 | Strong | C-F stretching |
| ~ 850 - 890 | Strong | C-H out-of-plane bending |
| ~ 650 - 700 | Strong | C-Br stretching |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Theoretical Principles & Rationale
Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is measured.[13] For this compound, the most crucial diagnostic feature is the isotopic pattern caused by bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule with three bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (and any bromine-containing fragments) spanning 6 mass units.[13]
-
Molecular Ion (M⁺•): The molecular weight is 332.79 g/mol . The molecular ion peak will be a cluster of four main peaks at m/z values corresponding to the different combinations of Br isotopes:
-
C₆H₂⁷⁹Br₃F (m/z ≈ 330)
-
C₆H₂⁷⁹Br₂⁸¹BrF (m/z ≈ 332)
-
C₆H₂⁷⁹Br⁸¹Br₂F (m/z ≈ 334)
-
C₆H₂⁸¹Br₃F (m/z ≈ 336) The expected intensity ratio for this cluster is approximately 1:3:3:1 .
-
-
Fragmentation: Common fragmentation pathways for halobenzenes include the loss of a halogen atom. The loss of a bromine atom ([M-Br]⁺) would be a major fragmentation pathway. This fragment would still contain two bromine atoms, and thus would exhibit a 1:2:1 isotopic pattern.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.[14]
-
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion at a specific m/z is recorded to generate the mass spectrum.
Caption: Predicted isotopic pattern for the molecular ion [M]⁺ of a tribrominated compound.
Data Interpretation
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (approx.) | Ion Formula | Interpretation | Expected Isotopic Pattern |
| 330, 332, 334, 336 | [C₆H₂Br₃F]⁺• | Molecular Ion (M⁺•) cluster | 1:3:3:1 |
| 251, 253, 255 | [C₆H₂Br₂F]⁺ | Fragment from loss of one Br atom ([M-Br]⁺) | 1:2:1 |
| 172, 174 | [C₆H₂BrF]⁺ | Fragment from loss of two Br atoms ([M-2Br]⁺) | 1:1 |
| 93 | [C₆H₂F]⁺ | Fragment from loss of three Br atoms ([M-3Br]⁺) | Singlet |
| 74 | [C₅H₂]⁺ | Fragment from loss of halogens and ring cleavage | Singlet |
The presence of the 1:3:3:1 molecular ion cluster provides definitive proof of the presence of three bromine atoms in the molecule, while the exact mass measurement (if using high-resolution MS) would confirm the elemental formula.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the substituents through detailed analysis of chemical shifts and spin-spin coupling constants, particularly the diagnostic H-F and C-F couplings. IR spectroscopy validates the presence of key functional groups, including the aromatic ring and the C-F and C-Br bonds. Finally, Mass Spectrometry confirms the molecular weight and, most critically, provides unequivocal evidence for the presence of three bromine atoms via its unique isotopic signature. Together, these techniques provide a robust, self-validating dataset that confirms the identity and purity of the compound, enabling its confident use in research and development.
References
- 1. rsc.org [rsc.org]
- 2. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 1H NMR spectrum [chemicalbook.com]
- 3. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR [m.chemicalbook.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]
- 6. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-1,2,3-tribromobenzene [webbook.nist.gov]
- 11. Benzene, 1,2,4-tribromo- [webbook.nist.gov]
- 12. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. benchchem.com [benchchem.com]
commercial availability and suppliers of 1,2,4-Tribromo-5-fluorobenzene
An In-depth Technical Guide to 1,2,4-Tribromo-5-fluorobenzene for Advanced Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 7655-70-1), focusing on its commercial availability, supplier landscape, quality control, and strategic applications in modern organic synthesis.
In the landscape of medicinal chemistry and materials science, the substitution pattern of an aromatic ring is a critical design element. Polyhalogenated benzenes, such as this compound, are powerful synthons precisely because their halogen atoms serve as versatile synthetic handles. The presence of multiple bromine atoms and a fluorine atom on the benzene ring offers distinct and orthogonal reactivity, enabling chemists to perform sequential, site-selective cross-coupling reactions.
The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. The bromine atoms, on the other hand, are excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic introduction of carbon-carbon and carbon-heteroatom bonds. This makes this compound a valuable building block for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials.[1]
Physicochemical Properties and Identifiers
A clear understanding of the fundamental properties of a reagent is the bedrock of reproducible science. Below is a summary of the key identifiers and physicochemical data for this compound.
| Property | Value |
| CAS Number | 7655-70-1 |
| Molecular Formula | C₆H₂Br₃F |
| Molecular Weight | 332.79 g/mol |
| IUPAC Name | This compound |
| Appearance | Typically an off-white to pale solid |
| Purity (Typical) | 95-97% |
Commercial Availability and Sourcing
This compound is available from a range of specialized chemical suppliers, primarily catering to the research and development sector. It is typically offered in quantities ranging from milligrams to several grams. For larger, kilogram-scale demands, inquiries for custom synthesis are usually necessary. The supplier landscape is dominated by traders and distributors who source from a smaller pool of manufacturers.
From a procurement perspective, the key considerations are purity, lead time, and cost. Given the specialized nature of this reagent, prices can be significant and vary widely between suppliers.
Table of Representative Suppliers:
| Supplier | Purity | Representative Quantity & Price (USD) | Country/Region | Product Number (Example) |
| Aaron Chemicals LLC | 95% | 1g / $380.00 | United States | AR01DFQ7 |
| Alichem Inc. | - | 1g / $1549.60 | United States | 7655701 |
| 1Pluschem LLC | 95% | 1g / $627.00 | United States | 1P01DFHV |
| Crysdot LLC | 97% | 5g / $1871.00 | United States | CD12034586 |
| AK Scientific, Inc. | - | 5g / $1268.00 | United States | 8733CU |
| Amadis Chemical Co. | 97% | Inquire for price | China | A915510 |
Note: Prices are subject to change and were retrieved from online catalogs. They are provided for illustrative purposes only. It is crucial to obtain a current quote from the supplier.[2]
Quality Control and Analytical Verification
As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of critical starting materials. Relying solely on a supplier's Certificate of Analysis (CoA) without in-house validation is a significant risk to any research program. The primary concerns for a compound like this are isomeric purity and the presence of residual starting materials or dehalogenated byproducts.
Recommended Analytical Workflow
The following workflow is a robust system for the quality control (QC) of incoming this compound.
Caption: A typical quality control workflow for incoming reagents.
Experimental Protocol: GC-MS for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity of volatile and semi-volatile halogenated aromatics. The electron capture detector (ECD) is particularly sensitive to halogenated compounds, though a mass spectrometer (MS) provides more definitive identification of impurities.[3][4]
Objective: To determine the percent purity of this compound and identify any related impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the supplied this compound.
-
Dissolve in 10.0 mL of high-purity dichloromethane (DCM) or ethyl acetate in a volumetric flask to create a ~1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent for a final concentration of ~10 µg/mL.
-
-
Instrumentation (Typical Conditions):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
GC Column: A mid-polarity column is recommended. An Agilent J&W DB-624 Ultra Inert (30 m x 0.25 mm, 1.4 µm) or similar is an excellent choice for separating halogenated compounds.[3]
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 50-400 m/z.
-
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate purity as the area of the main peak divided by the total area of all peaks (Area % report).
-
Examine the mass spectrum of the main peak to confirm the molecular ion cluster characteristic of a tribrominated compound (isotopes: ⁷⁹Br and ⁸¹Br).
-
Attempt to identify impurity peaks by searching their mass spectra against a library (e.g., NIST). Common impurities might include dibromo-fluorobenzenes or isomeric tribromo-fluorobenzenes.
-
Synthetic Utility and Application
The true value of this compound lies in its potential for selective functionalization. The electronic environment and steric hindrance around each bromine atom are different, which can be exploited to achieve regioselective cross-coupling reactions, although this often requires careful optimization of reaction conditions (catalyst, ligand, base, and temperature).
Strategic Bond Formation
The bromine atoms at positions 1, 2, and 4 offer distinct chemical environments, making sequential, one-pot functionalization a feasible strategy for advanced users. For instance, the bromine at C1 is flanked by another bromine and a hydrogen, while the bromine at C4 is flanked by a fluorine and a hydrogen. These differences can influence the rate of oxidative addition to a Pd(0) catalyst, which is the key step in many cross-coupling reactions.
Caption: Synthetic pathways enabled by this compound.
Example Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for a Suzuki coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.
Objective: To couple an aryl boronic acid to one of the bromine positions of this compound.
Methodology:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for example, potassium carbonate (K₂CO₃, 3.0 eq).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed solvent mixture. A common choice is a 3:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100°C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product. The selectivity for mono- vs. di-coupling will depend heavily on the specific boronic acid and reaction conditions.
-
Safe Handling and Storage
Working with polyhalogenated aromatic compounds requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is a common choice). All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly functionalized and synthetically valuable building block for researchers in drug discovery and materials science. Its commercial availability through specialized suppliers, combined with its potential for selective, sequential functionalization, makes it a powerful tool for constructing complex molecular targets. However, its effective use is predicated on rigorous quality control of the starting material and careful optimization of reaction conditions. This guide provides the foundational knowledge for scientists to source, validate, and strategically implement this versatile reagent in their research programs.
References
A Senior Application Scientist's Guide to 1,2,4-Tribromo-5-fluorobenzene in Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1,2,4-tribromo-5-fluorobenzene, a versatile building block in modern organic chemistry. We will delve into its synthesis, unique reactivity profile, and its potential applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of polyhalogenated fluorinated scaffolds in their synthetic endeavors. We will explore the principles of regioselective functionalization through various cross-coupling reactions and directed ortho-lithiation, providing both mechanistic insights and practical experimental protocols.
Introduction: The Strategic Value of Polyhalogenated Fluorobenzenes
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] This has led to a surge in the development of fluorinated compounds in medicinal chemistry, agrochemical science, and materials science.[2][3] this compound emerges as a particularly interesting scaffold due to the presence of multiple, differentially reactive halogen atoms on a fluorinated aromatic core. This unique arrangement allows for sequential and site-selective modifications, providing a powerful tool for the construction of complex molecular architectures.
The strategic placement of three bromine atoms and one fluorine atom imparts a distinct electronic and steric environment to the benzene ring. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, influencing the acidity of adjacent protons and the reactivity of the carbon-halogen bonds.[4] The bromine atoms, with their varying steric and electronic environments, offer opportunities for regioselective manipulation through a variety of modern synthetic methodologies.
This guide will illuminate the synthetic potential of this compound, focusing on the following key areas:
-
Synthesis: A plausible and referenced approach to the preparation of this compound.
-
Regioselective Functionalization: A detailed examination of how the bromine atoms can be selectively addressed using palladium-catalyzed cross-coupling reactions and directed ortho-lithiation.
-
Potential Applications: Exploration of the use of this building block in the synthesis of high-value molecules, including kinase inhibitors, herbicides, and components for organic light-emitting diodes (OLEDs).
Synthesis of this compound
While a specific, dedicated synthesis for this compound is not widely documented, a plausible and efficient route can be extrapolated from established methodologies for the halogenation of aromatic compounds. A logical approach would involve the direct bromination of a suitable fluorinated precursor.
Proposed Synthetic Pathway: Electrophilic Bromination
A likely route to this compound involves the electrophilic bromination of 4-fluorobromobenzene or the exhaustive bromination of fluorobenzene. Given the ortho-, para-directing nature of both fluorine and bromine, careful control of reaction conditions would be necessary to achieve the desired 1,2,4-tribromo substitution pattern.
A general procedure for the bromination of a related compound, 1,2,4-trifluorobenzene, to yield 1-bromo-2,4,5-trifluorobenzene has been patented.[2][5] This process utilizes liquid bromine in the presence of a catalyst, such as iron powder. A similar approach could be adapted for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
Illustrative Experimental Protocol (Hypothetical)
Caution: This is a hypothetical protocol and should be optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: To a stirred solution of 4-fluorobromobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add iron filings (catalytic amount).
-
Bromine Addition: Slowly add liquid bromine (2.2 equivalents) dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is limited, we can compile a table of its predicted and known properties, along with data from structurally similar compounds for comparison.
| Property | This compound (Predicted/Analogous) | 1,2,4-Tribromobenzene[6] | 1-Bromo-2,4,5-trifluorobenzene[7] |
| Molecular Formula | C₆H₂Br₃F | C₆H₃Br₃ | C₆H₂BrF₃ |
| Molecular Weight | 332.79 g/mol | 314.80 g/mol | 210.98 g/mol |
| Appearance | Likely a solid or high-boiling liquid | White to off-white solid | Colorless to light yellow liquid |
| Melting Point | Not available | 44-46 °C | -20 °C |
| Boiling Point | Not available | 276 °C | 144-145 °C |
| ¹H NMR (CDCl₃) | δ ~7.5-8.0 (m) | δ 7.48 (dd, J=8.5, 2.0 Hz, 1H), 7.68 (d, J=2.0 Hz, 1H), 7.85 (d, J=8.5 Hz, 1H) | δ 7.35-7.45 (m, 1H), 7.05-7.15 (m, 1H) |
| ¹³C NMR (CDCl₃) | Not available | δ 114.9, 122.9, 128.5, 131.8, 134.5, 136.9 | Not available |
| ¹⁹F NMR (CDCl₃) | Not available | Not applicable | Not available |
| IR (KBr, cm⁻¹) | Not available | 3080, 1550, 1450, 1370, 1030, 870, 810, 750 | Not available |
| MS (m/z) | Expected isotopic pattern for Br₃ | 312, 314, 316, 318 (M⁺) | 209, 211 (M⁺) |
Regioselective Functionalization: A Chemist's Toolkit
The synthetic power of this compound lies in the ability to selectively functionalize its three bromine atoms. This regioselectivity is governed by a combination of steric and electronic factors, which can be manipulated through the careful choice of reaction conditions, catalysts, and ligands.
Principles of Regioselectivity
The reactivity of the C-Br bonds in this compound towards oxidative addition in palladium-catalyzed cross-coupling reactions is influenced by their position relative to the fluorine atom and the other bromine atoms.
-
Electronic Effects: The electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring, generally activating all C-Br bonds towards oxidative addition. The C-Br bond ortho to the fluorine (at C4) is expected to be the most activated due to the strong inductive effect.
-
Steric Effects: The bromine atom at C2 is flanked by two other bromine atoms, making it the most sterically hindered. The bromine at C1 is less hindered, and the bromine at C4 is the least sterically encumbered.
This interplay of electronic and steric effects allows for a predictable hierarchy of reactivity, which can be exploited for selective functionalization.
References
- 1. youtube.com [youtube.com]
- 2. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Regioselective (site-selective) functionalization of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. | Semantic Scholar [semanticscholar.org]
- 5. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for Suzuki coupling with 1,2,4-Tribromo-5-fluorobenzene
Application Note & Protocol
Topic: A Detailed Experimental Protocol for the Site-Selective Suzuki-Miyaura Coupling of 1,2,4-Tribromo-5-fluorobenzene
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: Navigating Selectivity in Polyhalogenated Arenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science industries is widespread, particularly for constructing complex biaryl and heteroaryl scaffolds.[3][4] Polyhalogenated aromatic compounds, such as this compound, represent a unique class of building blocks. They offer multiple reaction sites for sequential, site-selective functionalization, allowing for the rapid assembly of molecular diversity from a single starting material.[5]
However, the presence of multiple identical halogen atoms presents a significant challenge: achieving selective mono-functionalization.[6] The success of such a transformation hinges on the subtle differences in the steric and electronic environments of each carbon-halogen bond.[5] This guide provides a comprehensive protocol for the selective Suzuki-Miyaura monocoupling of this compound, focusing on the mechanistic principles that govern site-selectivity and offering a field-proven, step-by-step methodology for researchers.
Mechanistic Rationale for Site Selectivity
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[9]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-determining step, oxidative addition, is where site selectivity is established in polyhalogenated substrates.[5][8] The palladium(0) catalyst preferentially inserts into the most reactive carbon-halogen bond. Reactivity generally follows the trend C–I > C–Br > C–Cl > C–F, primarily due to bond dissociation energies.[5]
For this compound, where all displaceable halogens are bromine, selectivity is governed by two factors:
-
Electronic Effects: The strongly electron-withdrawing fluorine atom deactivates the ortho C-F bond for oxidative addition but activates the C-Br bonds, making the aromatic ring more electron-deficient. The C-Br bond at the C4-position (para to the fluorine) is the most electronically activated site, making it the most likely position for oxidative addition.
-
Steric Hindrance: The C-Br bonds at C1 and C2 are more sterically encumbered than the C4-position. The C2-bromo group is hindered by the adjacent C1-bromo group, and the C1-bromo group is flanked by two other substituents.
Consequently, the C4-position is the most probable site for the initial Suzuki-Miyaura coupling , offering a predictable pathway to mono-functionalized products like 2,5-dibromo-4-fluoro-1,1'-biphenyl.
Core Experimental Protocol
This protocol details the selective monocoupling of this compound with phenylboronic acid. The choice of a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) is critical for promoting the efficient coupling of sterically demanding and electronically challenging substrates.[10][11]
Materials and Equipment
| Reagent / Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Phenylboronic Acid | ≥97% | Sigma-Aldrich, TCI |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Strem, Sigma-Aldrich |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Strem, Sigma-Aldrich |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Acros, Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Schlenk flask or reaction vial | Chemglass | |
| Magnetic stirrer and stir bar | ||
| Condenser | ||
| Inert gas supply (Argon or Nitrogen) | ||
| Standard glassware for workup | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | ||
| Silica gel for column chromatography |
Step-by-Step Methodology
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,4-Dioxane is a suspected carcinogen.
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (358 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv).
-
In a separate small vial, weigh out Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the Schlenk flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Add the pre-weighed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Using a syringe, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL). The solvent should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
-
Reaction Execution:
-
Fit the flask with a condenser under the inert atmosphere.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas.
-
The reaction is complete upon the consumption of the starting tribromofluorobenzene.
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and deionized water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product, 2,5-dibromo-4-fluoro-1,1'-biphenyl.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Troubleshooting and Optimization
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature to 110 °C, extending the reaction time, or increasing the catalyst loading to 3 mol%. Ensure the base is anhydrous and the solvent is properly degassed, as oxygen can deactivate the catalyst.
-
Formation of Di-coupled Product: If significant amounts of the di-substituted product are observed, reduce the amount of boronic acid to 1.0 equivalent and lower the reaction temperature to 80-90 °C to favor mono-coupling.
-
Protodeboronation: The boronic acid can sometimes be degraded. Using a slight excess (1.1-1.2 equiv) and ensuring a thoroughly deoxygenated environment can mitigate this side reaction.[12]
-
Choice of Base: While K₃PO₄ is robust, other bases like K₂CO₃ or Cs₂CO₃ can be screened.[13] The choice of base can significantly impact reaction efficiency and should be optimized for specific substrate combinations.[14]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
step-by-step procedure for Grignard reagent formation from 1,2,4-Tribromo-5-fluorobenzene
Application Note & Protocol: AN-GRG-48B
Topic: Chemoselective Formation of 2,5-Dibromo-4-fluorophenylmagnesium Bromide from 1,2,4-Tribromo-5-fluorobenzene
Introduction: The Strategic Value of Polyhalogenated Aryl Grignard Reagents
Polyhalogenated aromatic compounds are pivotal synthons in the development of complex organic molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The strategic introduction of a Grignard functionality onto such a scaffold allows for subsequent carbon-carbon bond formation, providing a powerful tool for molecular elaboration.[2][3] This application note provides a detailed, step-by-step protocol for the chemoselective formation of a Grignard reagent from this compound.
The primary challenge in this synthesis is controlling the regioselectivity of magnesium insertion. The starting material possesses three C-Br bonds and one C-F bond. Due to the significantly higher bond dissociation energy of the C-F bond compared to C-Br bonds, the reaction with magnesium metal is highly selective for the bromo substituents.[4][5][6] Among the three non-equivalent bromine atoms, magnesium insertion is expected to occur preferentially at the least sterically hindered position, which is the C-Br bond at the 4-position, yielding 2,5-Dibromo-4-fluorophenylmagnesium bromide . This protocol is designed for researchers and drug development professionals who require a reliable method for generating this valuable intermediate.
Reaction Overview and Chemoselectivity
The reaction involves the direct oxidative addition of magnesium metal into a carbon-bromine bond. The solvent, typically an anhydrous ether like tetrahydrofuran (THF), is crucial for stabilizing the resulting organomagnesium species.[7][8]
Reaction Scheme:
Caption: Chemoselective Grignard reagent formation.
The chemoselectivity is dictated by the relative reactivity of the carbon-halogen bonds: C-I > C-Br > C-Cl >> C-F.[9] The C-F bond remains intact under these conditions. While all three C-Br bonds are potential reaction sites, steric hindrance from adjacent halogens disfavors magnesium insertion at the C-2 position. The C-1 and C-4 positions are more accessible, with the C-4 position being the most probable site for reaction.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich, Alfa Aesar | Store in a cool, dry place. |
| Magnesium Turnings | >99.5% | Sigma-Aldrich | Use turnings, not powder, for better control. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics, Sigma-Aldrich | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or obtained from a solvent purification system.[10][11] |
| Iodine (I₂) | Crystal, ACS Reagent | J.T. Baker, Sigma-Aldrich | For magnesium activation. A single small crystal is sufficient.[11][12] |
| 1,2-Dibromoethane (DBE) | >99% | Sigma-Aldrich | Alternative activating agent. Use with caution.[7] |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Gas Supplier | For maintaining an inert atmosphere. |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For titration workup. |
| Salicylaldehyde Phenylhydrazone | Indicator Grade | TCI America | For titration endpoint determination. |
Critical Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and react violently with protic sources, especially water.[13][14] All glassware must be rigorously flame-dried or oven-dried before use and the reaction must be conducted under a positive pressure of inert gas (Ar or N₂).
-
Flammable Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon standing. Use only peroxide-free THF and work in a well-ventilated chemical fume hood, away from ignition sources.
-
Exothermic Reaction: The formation of a Grignard reagent is highly exothermic.[10] The addition of the aryl halide must be controlled carefully to maintain a manageable reaction rate and prevent uncontrolled reflux. An ice bath should be kept on standby.
-
Reagent Handling: this compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Detailed Experimental Protocol
This protocol details the formation of the Grignard reagent on a 50 mmol scale.
5.1 Apparatus Setup
-
Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel.
-
Seal the top of the condenser and the side-arm of the dropping funnel with rubber septa.
-
Flame-dry the entire apparatus under vacuum or a strong flow of inert gas to remove all traces of moisture. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.
5.2 Magnesium Activation
-
Briefly stop the inert gas flow and add magnesium turnings (1.46 g, 60 mmol, 1.2 equivalents) to the reaction flask.
-
Reseal the flask and re-establish the inert atmosphere.
-
Add one small crystal of iodine to the flask.[12] The iodine serves as an activating agent by chemically etching the passivating magnesium oxide layer on the turnings.[11][15]
5.3 Grignard Reaction: Initiation and Execution
-
In a separate dry flask, prepare a solution of this compound (18.1 g, 50 mmol) in 100 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel via cannula.
-
Add approximately 10 mL of the aryl halide solution from the dropping funnel to the stirring magnesium turnings.
-
Initiation is the critical step. Watch for signs of reaction: disappearance of the purple iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[10][12]
-
If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun in one spot. Be prepared to immerse the flask in a cooling bath if the reaction becomes too vigorous.[12]
-
Once the reaction is self-sustaining (as evidenced by continuous reflux), begin the dropwise addition of the remaining aryl halide solution at a rate that maintains a gentle, controlled reflux. This typically takes 60-90 minutes. A slow addition rate minimizes the formation of Wurtz coupling byproducts.[16]
-
After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted.
Characterization: Titration for Quality Control
Determining the molarity of the Grignard solution is essential for its use in subsequent reactions. The double titration method using a Gilman indicator is reliable.[1]
Titration Protocol:
-
Under an inert atmosphere, withdraw a 1.0 mL aliquot of the Grignard solution and add it to a dry 125 mL Erlenmeyer flask containing 10 mL of anhydrous THF and a stir bar.
-
Add a small amount (~1 mg) of salicylaldehyde phenylhydrazone indicator. A color change to reddish-orange indicates the presence of the active Grignard reagent.
-
Titrate this solution with a standardized 1.0 M solution of sec-butanol in xylene until the color disappears. Record the volume of titrant used (V₁). This step quenches the Grignard reagent.
-
To the same flask, add 3-4 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V₂). This step neutralizes the magnesium alkoxide salts.
-
Calculate the molarity (M) of the Grignard reagent using the appropriate formula based on the stoichiometry of the titrations. A simplified estimation is often based on the first titration if a high-quality secondary standard is used.
Data Summary and Troubleshooting
| Parameter | Recommended Setting | Expected Outcome | Troubleshooting |
| Equivalents of Mg | 1.2 - 1.5 eq. | Complete consumption of aryl halide. | Low Yield: Increase equivalents of Mg. Ensure Mg is of high quality. |
| Solvent | Anhydrous THF | Stable Grignard reagent solution. | Reaction Fails to Start: Solvent is not sufficiently dry. Use freshly distilled THF.[13] |
| Initiation | Iodine crystal / gentle heating | Spontaneous, controlled reflux. | No Initiation: Mg surface is passivated. Crush a few turnings with a dry glass rod or add a small amount of 1,2-dibromoethane.[7][12] |
| Addition Rate | Maintain gentle reflux | Gray, homogenous solution. High yield. | Dark Brown/Black Solution: Addition is too fast, causing overheating and byproduct formation (Wurtz coupling).[14] Cool the flask and slow the addition rate. |
| Atmosphere | Dry Argon or Nitrogen | Clear, active Grignard reagent. | Low Molarity/Inactive Reagent: System has a leak, allowing ingress of air (O₂) or moisture. Check all seals and connections. |
Proposed Reaction Mechanism
The formation of a Grignard reagent is widely believed to proceed via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[15]
Caption: Proposed single-electron transfer (SET) mechanism.
Conclusion
This application note provides a robust and reliable protocol for the chemoselective synthesis of 2,5-Dibromo-4-fluorophenylmagnesium bromide. By carefully controlling reaction conditions, particularly the exclusion of moisture and the rate of addition, researchers can consistently generate this valuable organometallic intermediate in high yield. The subsequent titration and quality control step ensures the reagent's suitability for precise downstream applications in complex molecule synthesis.
References
- 1. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions | NSF Public Access Repository [par.nsf.gov]
- 6. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. adichemistry.com [adichemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.alfredstate.edu [web.alfredstate.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Lithiation of 1,2,4-Tribromo-5-fluorobenzene
Abstract
This document provides a comprehensive guide to the selective lithiation of 1,2,4-tribromo-5-fluorobenzene, a versatile polyhalogenated aromatic compound. The generation of a specific aryllithium intermediate from this precursor opens avenues for the synthesis of complex, highly functionalized molecules of interest in pharmaceutical and materials science research. This guide delves into the mechanistic underpinnings of the reaction, outlines detailed experimental protocols for achieving high regioselectivity, and discusses the critical parameters that govern the reaction's success.
Introduction: The Synthetic Utility of Polychlorinated Aryllithium Reagents
Polyhalogenated aromatic compounds are pivotal building blocks in modern organic synthesis. Their selective functionalization allows for the precise installation of various substituents, leading to the construction of intricate molecular architectures. This compound is a particularly interesting starting material due to the presence of multiple reactive sites. The ability to selectively replace one bromine atom with lithium via a metal-halogen exchange reaction transforms the inert aromatic ring into a potent nucleophile. This in situ generated aryllithium species can then be trapped with a wide array of electrophiles, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1][2]
The key challenge lies in controlling the regioselectivity of the lithiation process. The electronic and steric environment around each bromine atom, influenced by the other halogens and the fluorine substituent, dictates the site of the lithium-bromine exchange. This application note will explore the factors governing this selectivity and provide a robust protocol for the targeted synthesis of the 2,4-dibromo-5-fluorophenyllithium intermediate.
Mechanistic Rationale and Regioselectivity
The selective lithiation of this compound can proceed via two primary pathways: direct deprotonation (metalation) or metal-halogen exchange.
-
Directed Ortho-Metalation: The fluorine atom is a strong directing group for ortho-lithiation, a process where a strong base, typically a lithium amide like lithium diisopropylamide (LDA), abstracts an acidic proton adjacent to the directing group.[3][4] In this substrate, the proton at C-6 is ortho to the fluorine. However, this pathway is generally much slower than metal-halogen exchange with organolithium reagents like n-butyllithium (n-BuLi).[5]
-
Metal-Halogen Exchange: This is a rapid reaction, particularly with aryl bromides, and is the kinetically favored pathway when using alkyllithium reagents.[6] The reaction involves the exchange of a halogen atom for a lithium atom. The rate of exchange typically follows the trend I > Br > Cl, making the bromine atoms the exclusive sites of reaction in this compound.
The regioselectivity of the bromine-lithium exchange is determined by a combination of steric and electronic factors:
-
Electronic Effects: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which is most pronounced at the ortho (C-2) and meta (C-1) positions. This effect can polarize the adjacent C-Br bonds, potentially making them more susceptible to nucleophilic attack by the alkyllithium reagent. Some studies suggest that a fluorine atom can activate an ortho-bromine for exchange.[7]
-
Steric Hindrance: The bromine atoms at C-1 and C-2 are sterically more hindered due to the presence of adjacent bulky bromine atoms. The bromine at the C-4 position is flanked by a bromine atom and a smaller hydrogen atom, making it the most sterically accessible site for the bulky organolithium reagent to approach.
Predicted Outcome: Based on the interplay of these factors, the bromine-lithium exchange is most likely to occur at the C-4 position . The reduced steric hindrance at this position is expected to be the dominant factor, leading to the formation of 2,5-dibromo-4-fluorophenyllithium as the major regioisomer.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective lithiation of this compound and subsequent trapping with an electrophile.
Safety Precautions: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water.[8] All reactions must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Selective Bromine-Lithium Exchange at C-4 and Trapping with an Electrophile
This protocol aims for the selective lithiation at the C-4 position followed by quenching with a generic electrophile (e.g., an aldehyde, ketone, or carbon dioxide).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., dry ice for carboxylation, benzaldehyde for alcohol formation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, syringes, etc.)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation: Assemble and flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.1 M solution) in the prepared flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition of the organolithium reagent.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Quench:
-
For Carboxylation: Cautiously add an excess of crushed dry ice to the reaction mixture.
-
For Aldehyde/Ketone Addition: Add the electrophile (1.2 eq) dissolved in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.
-
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight. Once at room temperature, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation and Visualization
Table 1: Critical Reaction Parameters for Selective Lithiation
| Parameter | Recommended Condition | Rationale |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Favors rapid bromine-lithium exchange over slower deprotonation.[5][8] |
| Equivalents of Reagent | 1.0 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent stabilizes the organolithium species.[9] |
| Temperature | -78 °C or lower | Minimizes side reactions and decomposition of the aryllithium intermediate.[10] |
| Reaction Time | 30 - 60 minutes | Sufficient for the fast bromine-lithium exchange to reach completion.[6] |
| Additives | Generally not required | Additives like TMEDA can increase reactivity but may alter selectivity.[11] |
Diagrams
Figure 1: Proposed Reaction Pathway for Selective Lithiation
Caption: Proposed major reaction pathway for the selective lithiation of this compound.
Figure 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the selective lithiation and functionalization.
Troubleshooting and Considerations
-
Low Yields: This can be due to moisture in the reaction, impure reagents, or decomposition of the aryllithium intermediate. Ensure all glassware is rigorously dried and solvents are anhydrous. Titrating the organolithium reagent before use is also recommended.
-
Mixture of Regioisomers: If a mixture of products is obtained, it indicates a lack of selectivity. Lowering the reaction temperature further may improve selectivity. Alternatively, using a more sterically hindered organolithium reagent like tert-butyllithium could enhance selectivity for the C-4 position.
-
Side Reactions: At higher temperatures, the aryllithium intermediate can react with the THF solvent.[10] It is crucial to maintain the low temperature throughout the lithiation and trapping steps.
Conclusion
The selective lithiation of this compound via bromine-lithium exchange is a powerful strategy for the synthesis of highly substituted aromatic compounds. By carefully controlling the reaction conditions, particularly the temperature and the choice of organolithium reagent, it is possible to achieve high regioselectivity, favoring the formation of 2,5-dibromo-4-fluorophenyllithium. This versatile intermediate can be trapped with a wide range of electrophiles, providing access to a diverse library of functionalized molecules for various applications in drug discovery and materials science.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 11. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: 1,2,4-Tribromo-5-fluorobenzene as a Versatile Building Block for the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of multiple halogen atoms onto an aromatic scaffold provides a powerful tool for the regioselective construction of complex molecular architectures. 1,2,4-Tribromo-5-fluorobenzene is an exemplary building block, offering a constellation of reactive sites that can be orthogonally addressed through a variety of modern synthetic methodologies. The differential reactivity of its carbon-bromine bonds, influenced by both electronic effects from the fluorine atom and steric hindrance, allows for sequential, site-selective functionalization. This guide provides an in-depth exploration of the key synthetic transformations involving this compound, with a focus on its application in constructing core structures relevant to pharmaceutical drug discovery. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and metallation-based transformations, explaining the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds
In the landscape of medicinal chemistry, polyhalogenated aromatic compounds are invaluable synthons. The presence of multiple halogen atoms serves two primary purposes: they act as versatile synthetic handles for subsequent elaboration, and they can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.
This compound stands out due to its unique arrangement of halogens. The three bromine atoms offer multiple points for C-C, C-N, and C-O bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The lone fluorine atom, typically more robust under these conditions, can be retained in the final product to enhance binding affinity or alter pharmacokinetic profiles. The electronic-withdrawing nature of the fluorine atom also subtly influences the reactivity of the adjacent bromine atoms, providing a lever for achieving regioselectivity.
Physicochemical Properties & Safety
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₃F | N/A |
| Molecular Weight | 392.79 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | ~265-267 °C | [1] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
Safety Imperative: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][3] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[1]
Core Synthetic Transformations & Mechanistic Insights
The utility of this compound is primarily realized through two major classes of reactions: palladium-catalyzed cross-couplings and ortho-lithiation/Grignard formation. The choice of reaction conditions is critical for controlling which of the three bromine atoms reacts. Generally, the C-Br bond ortho to the fluorine (at C-5) is the most sterically hindered, while the C-Br bond at C-4 is the most electronically activated for oxidative addition to a Pd(0) catalyst.
Figure 1: Key synthetic pathways originating from this compound.
Suzuki-Miyaura Cross-Coupling: Building Carbon Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] For this compound, careful selection of the palladium catalyst, ligand, and base can achieve regioselective coupling.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., SPhos, XPhos) facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step.[6] Bidentate ligands can also be effective.[7]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in activating the boronic acid for transmetalation.[4][8] The choice of base can influence reaction rate and suppress side reactions. Aqueous bases are often used, making the reaction tolerant to a wide range of functional groups.[5]
-
Regioselectivity: While challenging, selective mon-coupling is achievable. The C-Br bond at position 4 is generally the most reactive due to a combination of electronic and steric factors. Milder conditions (lower temperature, less active catalyst) may favor mono-arylation at this position.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Installing Nitrogen-Containing Moieties
The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides.[7][9][10] This reaction transforms this compound into valuable aniline derivatives, which are precursors to heterocycles like triazoles, often found in antiviral and anticancer agents.[11][12][13][14]
Causality Behind Experimental Choices:
-
Ligand Selection: The development of specialized, sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos) has been key to the reaction's success, particularly for coupling less reactive aryl chlorides and bromides.[9] These ligands promote the reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[9] The base deprotonates the amine, forming the active amide nucleophile and facilitating its coordination to the palladium center.
-
Amine Scope: The reaction is remarkably broad, accommodating primary and secondary amines, anilines, and even ammonia equivalents.[7][10] This versatility allows for the direct installation of a wide array of nitrogen-based functional groups.
Metallation and Grignard Reagent Formation
Beyond palladium catalysis, the bromine atoms can be converted into potent carbon nucleophiles via lithium-halogen exchange or Grignard reagent formation.[15][16] This approach opens a different synthetic avenue, allowing for reactions with a wide range of electrophiles like aldehydes, ketones, and CO₂.
Causality Behind Experimental Choices:
-
Reaction Conditions: These reactions are extremely sensitive to moisture and air.[16] Anhydrous solvents (typically diethyl ether or THF) and an inert atmosphere (nitrogen or argon) are mandatory. The magnesium metal for Grignard formation must be activated, often by crushing or using a small crystal of iodine, to remove the passivating oxide layer.[15][17]
-
Regioselectivity: Lithium-halogen exchange with n-butyllithium at low temperatures (e.g., -78 °C) often occurs at the most acidic proton or the most accessible bromine. For this compound, exchange is likely to occur at position 4 or 2. Directed ortho-metalation can also be a competing pathway.[18] Grignard formation is typically less selective.
-
Transmetalation: In cases where the resulting aryllithium species is too reactive or unstable, it can be transmetalated with salts like ZnCl₂.[19] The resulting organozinc reagent is often more stable and less prone to side reactions, providing higher yields in subsequent coupling or bromination steps.[19]
Application in Pharmaceutical Intermediate Synthesis: A Case Study
Many modern pharmaceuticals, including kinase inhibitors for cancer and nucleoside analogues for viral infections, are built upon highly substituted aromatic or heteroaromatic cores.[12][13] this compound is an ideal starting point for constructing such scaffolds.
Example Application: Synthesis of a precursor for a 1,2,4-triazole-based therapeutic agent. The 1,2,4-triazole moiety is a common pharmacophore in anticancer and antifungal drugs.[20][21]
Figure 3: Conceptual workflow for synthesizing a complex pharmaceutical scaffold.
This hypothetical pathway demonstrates the power of sequential functionalization. A selective mono-amination at the C4-Br bond would yield a dibromo-fluoroaniline. This intermediate can then be converted into a triazole ring, leaving the two remaining bromine atoms available for further diversification through Suzuki or other coupling reactions to build out the final complex molecule.
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for researchers. All operations should be conducted in a fume hood using appropriate PPE.
Protocol 1: Regioselective Suzuki-Miyaura Mono-Coupling
Objective: To perform a selective mono-arylation of this compound, primarily at the C4 position.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 392.79 | 393 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |
| Toluene | - | 8 mL | - |
| Ethanol | - | 2 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (393 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask.
-
Via syringe, add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-18 hours.
-
Checkpoint: Monitor the reaction progress by TLC or GC-MS. The starting material should be consumed, and a major new spot corresponding to the mono-coupled product should appear.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the desired 2,5-dibromo-4-fluoro-1,1'-biphenyl.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Objective: To synthesize a tertiary amine by coupling this compound with morpholine.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 392.79 | 393 mg | 1.0 |
| Morpholine | 87.12 | 105 mg (103 µL) | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 |
| XPhos | 476.62 | 48 mg | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - |
Procedure:
-
In a glovebox or under a positive flow of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, dissolve this compound (393 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (48 mg, 0.10 mmol) in anhydrous toluene (10 mL).
-
Add the solution from step 2 to the Schlenk tube containing the base.
-
Add morpholine (103 µL, 1.2 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction to 100 °C for 16 hours.
-
Checkpoint: Monitor by GC-MS. Look for the disappearance of the starting material and the appearance of a new peak with the expected mass of the product.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel to yield the desired product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its distinct halogenation pattern allows for a range of regioselective transformations, including robust palladium-catalyzed C-C and C-N bond-forming reactions. By carefully controlling reaction parameters—catalyst, ligand, base, and temperature—researchers can sequentially functionalize the aromatic core, building molecular complexity in a controlled and predictable manner. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this synthon to its full potential in the pursuit of novel therapeutic agents.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Synthesis of some new fluorine bearing trisubstituted 3-thioxo-1,2,4-triazin-5-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.alfredstate.edu [web.alfredstate.edu]
- 18. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 19. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 20. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Fluorinated Biaryls via Site-Selective Cross-Coupling of 1,2,4-Tribromo-5-fluorobenzene
Introduction: The Strategic Value of Fluorinated Biaryls
Fluorinated biaryl scaffolds are privileged structures in modern medicinal chemistry and materials science. The strategic incorporation of fluorine can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and conformational preferences.[1][2][3] These modifications often lead to enhanced pharmacokinetic profiles, improved target affinity, and greater resistance to metabolic degradation, making them highly desirable in drug candidates.[1][4] Consequently, robust and selective synthetic methods are required to access these valuable compounds.[5][6]
This guide details the use of 1,2,4-tribromo-5-fluorobenzene as a versatile and powerful building block for the modular synthesis of complex, poly-functionalized fluorinated biaryls. We will focus on the principles and execution of site-selective Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[7][8][9] This approach allows for the controlled, sequential introduction of different aryl groups, providing a direct route to novel molecular architectures.
The Principle of Site-Selectivity in Polyhalogenated Arenes
The primary challenge and opportunity when using a substrate like this compound is controlling which of the three bromine atoms reacts first. The outcome is not random; it is governed by a combination of electronic and steric factors, which can be exploited to achieve high regioselectivity.
Electronic Control
The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through induction (-I effect). In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[10][11] This step is favored at more electrophilic (electron-poor) carbon centers. The inductive effect of fluorine deactivates the entire ring but has the strongest influence on the adjacent (ortho) and opposite (para) positions.
For this compound, the positions of the bromine atoms relative to the fluorine are:
-
C4-Br: ortho to the fluorine atom.
-
C2-Br: para to the fluorine atom.
-
C1-Br: meta to the fluorine atom.
Therefore, the C-Br bonds at the C4 and C2 positions are significantly more activated towards oxidative addition than the C-Br bond at the C1 position.[10] Between the C4 (ortho) and C2 (para) positions, the para position is often slightly more reactive due to a combination of electronic activation and reduced steric hindrance compared to the position directly adjacent to the fluorine.
Caption: Predicted reactivity order for Suzuki-Miyaura coupling.
Core Protocol: Site-Selective Mon-Arylation
This protocol describes a general procedure for the first, highly selective Suzuki-Miyaura cross-coupling reaction, targeting the most activated C-Br bond.
Causality Behind Experimental Choices
-
Catalyst: Palladium(0) sources like Pd(PPh₃)₄ are classic and effective. The choice of ligand is crucial; phosphine ligands stabilize the palladium center and modulate its reactivity.[11]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. Cesium fluoride (CsF) can be particularly effective for reactions involving fluorinated substrates.[12]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The water helps to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Experimental workflow for Suzuki-Miyaura mono-arylation.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.05 - 1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stir bar, rubber septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all dissolved oxygen is removed. This is a critical step for catalyst longevity.
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the mono-arylated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Sequential Functionalization: Building Molecular Complexity
The true utility of this compound lies in its capacity for sequential functionalization. The product from the first coupling, a dibromo-fluoro-biaryl, contains two remaining C-Br bonds with different reactivities, allowing for a second, distinct aryl group to be introduced.
The C4-Br bond (ortho to fluorine) is now the most reactive site for a second coupling. The C1-Br bond (meta to fluorine) is the least reactive and will typically require more forcing conditions (e.g., a more active catalyst, higher temperatures, or a stronger base) to react.[13][14] This differential reactivity allows for the selective synthesis of unsymmetrical tri-aryl systems.
Caption: Strategy for sequential Suzuki-Miyaura cross-coupling.
Alternative Strategy: Directed ortho-Metalation (DoM)
An orthogonal strategy for functionalizing the ring is Directed ortho-Metalation (DoM).[15][16] In this reaction, a strong organolithium base (like n-butyllithium) selectively removes a proton ortho to a directing metalating group (DMG). Fluorine is a recognized, albeit moderately weak, DMG.[17][18]
This allows for the selective deprotonation at the C6 position, which is ortho to the fluorine atom. The resulting aryllithium species can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new functional group at a position not accessible via cross-coupling. This can be performed on the starting material or on one of the biaryl intermediates, further expanding the synthetic possibilities.
Safety Precautions
-
Halogenated Compounds: this compound is a halogenated aromatic compound and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organolithium Reagents: If performing DoM, be aware that reagents like n-butyllithium are pyrophoric and react violently with water. These must be handled under a strict inert atmosphere using appropriate syringe techniques.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable. Ensure all heating is done using a heating mantle or oil bath, with no ignition sources nearby.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 18. uwindsor.ca [uwindsor.ca]
Application and Protocol for the Complete ¹H and ¹³C NMR Spectral Assignment of 1,2,4-Tribromo-5-fluorobenzene
Introduction
Polysubstituted halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise substitution pattern on the aromatic ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical step in the research and development pipeline. 1,2,4-Tribromo-5-fluorobenzene presents a compelling case for modern NMR spectroscopic techniques, featuring a dense substitution pattern that gives rise to subtle and complex spectral features.
This comprehensive guide provides a detailed protocol for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will first predict the spectral features based on established principles of substituent chemical shifts (SCS) and coupling constants. Subsequently, a robust, self-validating experimental workflow utilizing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques is presented. This multi-faceted approach ensures not only the accurate assignment of all proton and carbon signals but also serves as a generalizable protocol for the structural elucidation of similarly complex aromatic systems.
Theoretical Framework and Spectral Prediction
The structure of this compound dictates the presence of two non-equivalent aromatic protons and six unique aromatic carbons. The chemical shifts and coupling patterns can be predicted by considering the additive effects of the bromine and fluorine substituents.
Substituent Effects on Chemical Shifts:
-
Fluorine: Being the most electronegative element, fluorine strongly deshields the directly attached carbon (C-5), resulting in a significant downfield shift in the ¹³C NMR spectrum. It also deshields ortho and para protons through inductive effects, while its lone pairs can cause some shielding of ortho and para carbons via resonance.
-
Bromine: Bromine is also an electronegative substituent that deshields adjacent protons and carbons. However, its effect is less pronounced than fluorine. The "heavy atom effect" of bromine can sometimes lead to a slight shielding (upfield shift) of the ipso-carbon (the carbon it is attached to) compared to what would be expected based on electronegativity alone.[1]
Predicted ¹H NMR Spectrum: The molecule has two aromatic protons, H-3 and H-6.
-
H-3: This proton is situated between two bromine atoms (at C-2 and C-4). The cumulative electron-withdrawing effect of these two ortho-bromine atoms is expected to shift H-3 significantly downfield. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF).
-
H-6: This proton is ortho to a fluorine atom (at C-5) and a bromine atom (at C-1). The strong deshielding effect of the ortho-fluorine will be the dominant factor, also shifting this proton downfield. It will appear as a doublet due to coupling with the fluorine atom across three bonds (³JHF).
Predicted ¹³C NMR Spectrum: All six carbons in the benzene ring are chemically non-equivalent.
-
Carbons bonded to halogens (C-1, C-2, C-4, C-5): These carbons will exhibit characteristic chemical shifts influenced by the attached halogen. C-5, bonded to fluorine, is expected to be the most downfield due to fluorine's high electronegativity. The carbons bonded to bromine (C-1, C-2, C-4) will also be downfield, but generally upfield relative to C-5.[1]
-
Protonated carbons (C-3, C-6): These carbons will be influenced by their neighboring substituents. Their chemical shifts will be further confirmed by direct correlation with their attached protons in an HSQC experiment.
Coupling Constants: Spin-spin coupling provides critical connectivity information.
-
¹H-¹⁹F Coupling: Three-bond proton-fluorine couplings (³JHF) are typically in the range of 5-10 Hz, while four-bond couplings (⁴JHF) are smaller, around 1-3 Hz.[2]
-
¹³C-¹⁹F Coupling: Carbon-fluorine couplings are significantly larger and occur over multiple bonds. The one-bond coupling (¹JCF) is the largest (typically > 240 Hz). Two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are also commonly observed and are invaluable for assignment.[3][4][5]
Based on these principles, the predicted NMR data is summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |
| 3 | H | ~7.8 - 8.1 | d | ⁴JHF ≈ 1-3 |
| 6 | H | ~7.5 - 7.8 | d | ³JHF ≈ 5-8 |
| 1 | C | ~115 - 125 | d | ³JCF |
| 2 | C | ~118 - 128 | d | ⁴JCF |
| 3 | C | ~130 - 140 | d | ⁵JCF |
| 4 | C | ~110 - 120 | d | ²JCF |
| 5 | C | ~155 - 165 | d | ¹JCF > 240 |
| 6 | C | ~125 - 135 | d | ²JCF |
Experimental Protocols
The following protocols outline the necessary steps for unambiguous spectral assignment.
Part 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used.
-
Sample Concentration: Weigh approximately 10-20 mg of this compound for ¹H and routine ¹³C NMR. For more lengthy 2D experiments like HMBC, a more concentrated sample (30-50 mg) may be beneficial.
-
Procedure: a. Place the weighed sample into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. d. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Part 2: NMR Data Acquisition Workflow
The following sequence of experiments provides a logical progression from basic structural information to detailed connectivity.
Caption: Logical workflow for NMR data acquisition and analysis.
1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of proton environments, their chemical shifts, integration (relative ratios), and multiplicity (splitting patterns).
-
Key Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Expected Outcome: Two signals in the aromatic region (approx. 7.5-8.1 ppm), each integrating to one proton. Both signals will appear as doublets due to coupling with the ¹⁹F nucleus.
2. ¹³C{¹H} NMR Spectroscopy (Proton Decoupled)
-
Purpose: To determine the number of unique carbon environments and their chemical shifts.
-
Key Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Expected Outcome: Six distinct signals in the aromatic region (~110-165 ppm). Due to ¹³C-¹⁹F coupling, these signals will appear as doublets or more complex multiplets, not singlets.
3. DEPT-135 Spectroscopy
-
Purpose: To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (Cq) are not observed.
-
Key Parameters:
-
Pulse Program: dept135.
-
Parameters similar to ¹³C NMR.
-
-
Expected Outcome: Two positive signals corresponding to the two CH carbons (C-3 and C-6). The four carbons bonded to halogens (C-1, C-2, C-4, C-5) will be absent, confirming their quaternary nature.
4. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled to each other.
-
Key Parameters:
-
Pulse Program: cosygpqf.
-
Spectral width in both dimensions should match the ¹H spectrum.
-
-
Expected Outcome: For this compound, no H-H couplings are expected, so no cross-peaks should be observed. This experiment serves as a confirmation of the substitution pattern, as any observed cross-peaks would indicate an unexpected isomer.
5. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[6][7][8]
-
Key Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing).
-
F2 (¹H) Spectral Width: ~10 ppm.
-
F1 (¹³C) Spectral Width: ~160 ppm.
-
Optimized for ¹JCH ≈ 160 Hz.
-
-
Expected Outcome: Two cross-peaks, each correlating one of the proton signals to one of the carbon signals identified as a CH group by DEPT-135. This will provide the definitive assignments for C-3/H-3 and C-6/H-6.
6. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-3 bonds, sometimes 4) between protons and carbons. This is the key experiment for assigning the quaternary carbons.[6][9]
-
Key Parameters:
-
Pulse Program: hmbcgpndqf.
-
Parameters similar to HSQC, but optimized for long-range JCH (typically 8-10 Hz).
-
-
Expected Outcome: A network of correlations that will allow for the complete assignment of the carbon skeleton.
Data Analysis and Structural Assignment
The final assignment is achieved by integrating the information from all experiments in a logical, self-validating manner.
Caption: Data integration logic for spectral assignment.
-
Assign Protonated Carbons (C-3, C-6): Use the HSQC spectrum to directly link the two proton signals (H-3 and H-6) to their attached carbons (C-3 and C-6). The proton with the smaller H-F coupling constant (⁴JHF) is H-3, and its correlated carbon is C-3. The proton with the larger ³JHF is H-6, and its correlated carbon is C-6.
-
Assign Quaternary Carbons via HMBC:
-
From H-6: Observe the cross-peaks from the H-6 signal. H-6 should show correlations to the carbons two bonds away (C-1, C-5) and three bonds away (C-2, C-4).
-
From H-3: Observe the cross-peaks from the H-3 signal. H-3 should show correlations to the carbons two bonds away (C-2, C-4) and three bonds away (C-1, C-5).
-
C-5 Assignment: The quaternary carbon with the most downfield chemical shift (~155-165 ppm) and a very large ¹³C-¹⁹F coupling constant is C-5. This will be confirmed by a strong HMBC correlation to H-6 (³JCH) and a weaker one to H-3 (³JCH).
-
C-1, C-2, C-4 Assignment:
-
C-1 will show a strong correlation to H-6 (³JCH) and a weaker one to H-3 (³JCH).
-
C-2 will show strong correlations to both H-3 (²JCH) and H-6 (³JCH).
-
C-4 will show a strong correlation to H-3 (²JCH) and a weaker one to H-6 (³JCH).
-
-
By combining the expected chemical shifts, the C-F coupling patterns, and the specific HMBC connectivity, all four quaternary carbons can be unambiguously assigned.
-
Conclusion
The structural elucidation of complex substituted aromatic compounds like this compound is a systematic process that relies on the synergistic application of multiple NMR experiments. While direct spectral prediction provides a valuable hypothesis, the true power lies in the rigorous, multi-technique verification protocol outlined here. By methodically acquiring and interpreting 1D (¹H, ¹³C, DEPT) and 2D (HSQC, HMBC) NMR data, researchers can achieve complete and confident assignment of every proton and carbon atom in the molecule. This protocol not only solves the specific challenge posed by the title compound but also provides a robust and reliable framework for the structural characterization of novel chemical entities in any research setting.
References
- 1. 1,2,4-TRIBROMOBENZENE(615-54-3) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,2,4,5-Tetrafluorobenzene | C6H2F4 | CID 9474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
Application Note: Interpreting the Mass Spectrum of 1,2,4-Tribromo-5-fluorobenzene
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 1,2,4-Tribromo-5-fluorobenzene. As a polyhalogenated aromatic compound, its mass spectrum exhibits a distinctive and informative pattern, primarily dictated by the isotopic distribution of its three bromine atoms. This document outlines the principles for interpreting its molecular ion cluster and predicts the primary fragmentation pathways. A standardized protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also presented for researchers and professionals in drug development and chemical analysis.
Introduction
Polyhalogenated aromatic hydrocarbons are a class of compounds with significant industrial applications and environmental relevance. Their analysis is crucial for quality control, environmental monitoring, and in the synthesis of pharmaceuticals and agrochemicals. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of these compounds.[1][2] Electron ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, which act as a molecular fingerprint.[3][4] This application note will focus on the interpretation of the mass spectrum of this compound, a molecule whose spectral features are dominated by the presence of three bromine atoms and a single fluorine atom attached to a benzene ring.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted to be characterized by a complex and highly informative molecular ion region, followed by a series of fragment ions resulting from the sequential loss of its halogen substituents.
The Molecular Ion (M⁺˙) Cluster
The most diagnostically significant feature in the mass spectrum of a bromine-containing compound is the isotopic pattern.[5] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[5][6] The presence of three bromine atoms in this compound will result in a characteristic cluster of peaks for the molecular ion (M⁺˙). This cluster will consist of four main peaks: M, M+2, M+4, and M+6, with relative intensities following a binomial distribution of approximately 1:3:3:1.
To calculate the expected mass-to-charge ratios (m/z) for this cluster, we consider the monoisotopic masses of the most abundant isotopes: ¹²C = 12.0000, ¹H = 1.0078, ¹⁹F = 18.9984, ⁷⁹Br = 78.9183, and ⁸¹Br = 80.9163. The molecular formula is C₆H₂Br₃F.
Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound
| Ion Composition | m/z (Nominal) | Relative Abundance (Approx.) |
| [C₆H₂⁷⁹Br₃F]⁺˙ | 330 | 1 |
| [C₆H₂⁷⁹Br₂⁸¹BrF]⁺˙ | 332 | 3 |
| [C₆H₂⁷⁹Br⁸¹Br₂F]⁺˙ | 334 | 3 |
| [C₆H₂⁸¹Br₃F]⁺˙ | 336 | 1 |
Note: The presence of ¹³C will contribute to minor M+1, M+3, M+5, and M+7 peaks.
Primary Fragmentation Pathways
Upon electron ionization, the molecular ion is formed, which can then undergo fragmentation to produce a series of daughter ions.[2] For halogenated benzenes, the primary fragmentation events typically involve the loss of halogen atoms or molecules.[6] The stability of the aromatic ring means that fragmentation of the ring itself is less common for the molecular ion.[7]
A logical fragmentation cascade for this compound is proposed below:
-
Loss of a Bromine Radical (•Br): The initial and most favorable fragmentation is the loss of a bromine radical, as the C-Br bond is weaker than the C-F and C-H bonds. This will result in a prominent isotopic cluster around m/z 251, 253, and 255 (for the loss of ⁷⁹Br or ⁸¹Br from the corresponding molecular ions).
-
Sequential Loss of Bromine: Subsequent losses of bromine atoms will lead to further fragment ions. For example, the loss of a second bromine atom will produce an ion cluster around m/z 172 and 174.
-
Loss of HF: The loss of a neutral hydrogen fluoride (HF) molecule is a known fragmentation pathway for fluorinated aromatic compounds.[8] This could occur from the molecular ion or subsequent fragment ions.
-
Formation of the Phenyl Cation: A common fragment in the mass spectra of substituted benzenes is the phenyl cation (C₆H₅⁺) at m/z 77, or related ions.[9][10]
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed primary fragmentation pathway for this compound.
Table 2: Predicted Key Fragment Ions
| m/z (Nominal, lowest mass of cluster) | Proposed Fragment Ion | Neutral Loss |
| 251 | [C₆H₂Br₂F]⁺ | •Br |
| 172 | [C₆H₂BrF]⁺˙ | •Br, •Br |
| 95 | [C₆H₂F]⁺ | •Br, •Br, •Br |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane, dichloromethane, or ethyl acetate. Ensure the solvent does not co-elute with the analyte.
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Working Solution: Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
Instrumentation
A standard GC-MS system equipped with a capillary column and an electron ionization source is required.
GC-MS Parameters
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 290 °C
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-400
-
Scan Rate: 2 scans/second
Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the parameters specified above.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak and interpret it based on the principles outlined in this document. Compare the obtained spectrum with library spectra if available (e.g., from NIST or Wiley spectral libraries).[11][12]
The following diagram illustrates the general workflow for this analysis:
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The interpretation of the mass spectrum of this compound relies on understanding the fundamental principles of mass spectrometry, particularly the isotopic patterns of bromine and the fragmentation behavior of halogenated aromatic compounds. The predicted spectrum, characterized by a prominent 1:3:3:1 molecular ion cluster and sequential loss of bromine atoms, provides a clear and identifiable fingerprint for this molecule. The provided GC-MS protocol offers a robust starting point for the analysis of this and structurally related compounds, enabling accurate identification and characterization in various scientific and industrial applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. as.uky.edu [as.uky.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ms isotopes: Br and Cl [employees.csbsju.edu]
- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Benzene, 1,2,4-tribromo- [webbook.nist.gov]
- 12. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
purification of 1,2,4-Tribromo-5-fluorobenzene derivatives by column chromatography
An Application Guide to the Purification of 1,2,4-Tribromo-5-fluorobenzene Derivatives by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
Polyhalogenated aromatic compounds, such as this compound and its derivatives, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their inherent chemical stability and specific reactivity make them valuable, but also present unique challenges during purification.[1][2] This application note provides a comprehensive, experience-driven guide to the purification of these non-polar compounds using normal-phase column chromatography. We will delve into the fundamental principles governing the separation, offer a detailed, step-by-step protocol from method development to execution, and provide a troubleshooting guide for common issues. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity for their target molecules.
Principles of Separation: The Causality Behind Chromatographic Choices
The successful purification of this compound derivatives hinges on understanding the intermolecular forces at play between the analyte, the stationary phase, and the mobile phase.
Analyte Characteristics
The parent molecule, this compound, is characterized by its aromatic ring substituted with three bromine atoms and one fluorine atom. This structure dictates its chromatographic behavior:
-
Polarity: Despite the presence of electronegative halogens, the molecule's overall symmetry and the lack of a significant dipole moment render it largely non-polar . Its solubility is high in non-polar organic solvents like hexanes and dichloromethane.[3]
-
Interactions: The primary interactions governing its retention are van der Waals forces. While halogen bonding (specifically halogen–π interactions) can play a role in separation, especially with specialized stationary phases, on standard silica gel, the separation is dominated by adsorption based on polarity differences.[4][5] Derivatives of this core structure will exhibit varying polarity based on the attached functional groups. For instance, the introduction of a nitro group would significantly increase polarity compared to an alkyl chain.
Stationary Phase Selection: Silica Gel
For normal-phase chromatography, silica gel (SiO₂) is the stationary phase of choice for purifying non-polar to moderately polar organic compounds.[3][6]
-
Mechanism: Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (-Si-OH). More polar molecules in the crude mixture will interact more strongly with these groups through hydrogen bonding and dipole-dipole interactions, leading to longer retention times.[7] Since the target this compound derivatives are often the least polar components in a reaction mixture (aside from starting materials), they will travel through the column more quickly than polar byproducts.
Mobile Phase (Eluent) Selection
The mobile phase, or eluent, is a non-polar solvent or a mixture of solvents that carries the sample through the column.[6]
-
Eluting Power: The eluting power of the mobile phase is determined by its polarity. A more polar solvent will compete more effectively with the analytes for the active sites on the silica gel, causing all compounds to elute faster.
-
Typical Systems: For non-polar compounds like halogenated benzenes, common eluent systems are binary mixtures of a non-polar solvent and a slightly more polar "modifier."[8][9] The most prevalent system is Ethyl Acetate/Hexane .[6][8][9] Other options include ether/hexane or dichloromethane/hexane.[8][9] The ratio of these solvents is the most critical parameter to adjust for achieving optimal separation.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a preparative column, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that uses the same stationary and mobile phases.[6] The goal is to find an eluent system that provides a good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.2 - 0.3 for the desired product.[6]
Protocol for TLC Method Development:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). If available, also prepare solutions of the starting material and any known byproducts.
-
Spot the Plate: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate. Create a "co-spot" by spotting the crude mixture and the standard of the desired product on top of each other to aid in identification.[10]
-
Develop the Plate: Place the plate in a developing chamber containing a small amount of the chosen eluent system (e.g., 10% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline.[10]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. This is typically done under a UV lamp (254 nm) for aromatic compounds. Staining with potassium permanganate can also be used if the compounds are not UV-active.[10]
-
Calculate Rf and Optimize:
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
If the Rf of the target compound is too high (> 0.4), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., move from 10% to 5% EtOAc/Hexane).
-
If the Rf is too low (< 0.15), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 10% to 20% EtOAc/Hexane).
-
Test several solvent systems to find the one that gives the best separation between the product spot and all other spots.
-
| Eluent System (EtOAc in Hexane) | Typical Rf for a Non-Polar Compound | Assessment |
| 2% | 0.10 | Elution will be very slow. Increase polarity. |
| 5% | 0.25 | Good starting point. Ideal for column separation. |
| 10% | 0.45 | Elution is too fast; poor separation likely. |
| 20% | 0.70 | Compounds will elute together near the solvent front. |
Detailed Protocol: Column Chromatography Purification
This protocol outlines the process for flash column chromatography, where positive pressure (from air or nitrogen) is used to accelerate the flow of the mobile phase, significantly reducing purification time.[6]
Workflow Diagram
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically on a clamp stand. The amount of silica used is typically 30-100 times the weight of the crude sample.[6]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the optimized eluent from the TLC analysis.[7]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.[7]
-
Open the stopcock and allow some solvent to drain, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed , as this will cause cracking and ruin the separation.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[7] Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in the absolute minimum amount of a non-polar solvent (dichloromethane is often a good choice for solubility) or the eluent itself.[7][11] A concentrated sample ensures a tight band and better separation.
-
Carefully pipette the dissolved sample directly onto the center of the top sand layer, avoiding contact with the inner walls of the column.[7]
-
Open the stopcock and allow the sample to absorb completely into the silica bed. You should see a distinct, narrow band of your sample at the very top of the silica.
-
Carefully add a small amount of fresh eluent to wash any residual sample from the sand into the silica, and drain this as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent, taking care not to disturb the top layer of sand.
-
Place a collection vessel (e.g., test tube or Erlenmeyer flask) under the column outlet.
-
Open the stopcock and apply gentle positive pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluting solvent in a series of numbered fractions. The size of the fractions depends on the column size and separation, but 10-20 mL fractions are typical for a medium-sized column.
-
As the separation progresses, you may see the bands of different compounds moving down the column at different rates.
-
-
Fraction Analysis and Product Isolation:
-
Using TLC, analyze the collected fractions to determine which ones contain your pure product. Spot several fractions per TLC plate for efficiency.
-
The fractions containing only the spot corresponding to your target compound (with the Rf determined earlier) are the pure fractions.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect Eluent Polarity: The chosen eluent is either too strong (all compounds elute together) or too weak (nothing moves). | Re-develop the method using TLC. Test a wider range of solvent polarities.[12] |
| Column Overloading: Too much sample was loaded for the amount of silica used. | Use a larger column with more silica gel (aim for a sample:silica ratio of at least 1:30 by weight).[6] | |
| Sample Band Too Diffuse: The sample was dissolved in too much solvent or a solvent that was too polar. | Re-run the column, ensuring the sample is loaded in the minimum possible volume of a low-polarity solvent.[7] | |
| Cracked or Channeled Column Bed | Column Ran Dry: The solvent level dropped below the top of the silica bed. | This is irreversible. The column must be repacked. Always maintain a level of solvent above the stationary phase. |
| Poor Packing: The silica slurry was not homogeneous or was packed too quickly, creating voids. | Ensure the silica is fully suspended in the eluent before pouring and tap the column thoroughly to settle the bed.[13] | |
| Product Elutes with an Impurity | Insufficient Resolution: The Rf values of the product and impurity are too close. | Try a different solvent system (e.g., Ether/Hexane instead of EtOAc/Hexane) to alter selectivity.[12] If that fails, a slower flow rate or a longer column may improve resolution. For very difficult separations, preparative HPLC may be necessary.[14] |
| Low Product Yield | Product is Stuck on Column: The eluent is not strong enough to elute the product completely. | If analysis shows product remains on the silica, flush the column with a much more polar solvent (e.g., 50% EtOAc/Hexane or pure EtOAc) to recover it, though it may not be pure. |
| Product Loss During Workup: Product was lost during solvent evaporation or transfers. | Ensure careful handling during the isolation steps. Use a rotary evaporator at an appropriate temperature and pressure to avoid loss of volatile products. |
Conclusion
The purification of this compound derivatives by column chromatography is a robust and reliable technique when approached systematically. Success is predicated on careful method development using TLC to identify an optimal eluent system. By adhering to the principles of proper column packing, sample loading, and fraction analysis, researchers can effectively remove polar impurities and isolate their target non-polar compounds with high purity. This guide provides the foundational knowledge and practical steps to navigate the challenges of purifying halogenated aromatics, enabling the advancement of research and development in the chemical and pharmaceutical sciences.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. youtube.com [youtube.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
scale-up synthesis of 1,2,4-Tribromo-5-fluorobenzene derivatives
An Application Note and Protocol for the Scalable Synthesis of 1,2,4-Tribromo-5-fluorobenzene Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Polyhalogenated Fluorobenzenes
In the landscape of modern pharmaceutical and agrochemical development, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into bioactive molecules can dramatically enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. Among these valuable synthons, this compound and its derivatives represent a class of highly functionalized intermediates. The dense arrangement of halogen atoms provides multiple, distinct reaction sites for subsequent diversification through cross-coupling reactions, metallation, and nucleophilic substitution.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, moving from theoretical chemistry to practical, kilogram-scale production. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed and validated protocol, and underscore the critical safety and engineering controls necessary for handling the hazardous reagents involved. This document is intended for researchers, process chemists, and drug development professionals tasked with the large-scale production of complex aromatic intermediates.
Part 1: Mechanistic Insights & Synthetic Strategy
The most direct and economically viable route to this compound is the exhaustive electrophilic bromination of a suitable fluorinated precursor. Our strategy begins with 1-bromo-4-fluorobenzene, a high-volume industrial chemical, chosen for its commercial availability and predictable reactivity.[1]
The Chemistry: Electrophilic Aromatic Substitution
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the deactivated aromatic ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings which are converted in situ to FeBr₃, is essential. The catalyst polarizes the Br-Br bond, generating a potent electrophilic bromine species that can be attacked by the π-electron system of the benzene ring.
Controlling Regioselectivity
The primary challenge in polyhalogenation is controlling the position of the incoming electrophiles. The directing effects of the substituents on the starting material, 1-bromo-4-fluorobenzene, govern the outcome:
-
Fluorine (-F): Although deactivating overall due to its high electronegativity, fluorine is an ortho, para-director through resonance donation.
-
Bromine (-Br): Similarly, bromine is a deactivating ortho, para-director.
Starting with 1-bromo-4-fluorobenzene, the para position relative to the bromine is already occupied by fluorine. The fluorine atom strongly directs incoming electrophiles to its ortho positions (C3 and C5). The bromine atom directs to its ortho positions (C2 and C6). The synergistic directing effects favor substitution at positions ortho to the fluorine, leading to the desired this compound isomer as the major product upon exhaustive bromination.
Part 2: Kilogram-Scale Synthesis Protocol
This protocol details a robust procedure for the synthesis of this compound on a kilogram scale. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.
2.1. Reagents and Equipment
| Reagent/Material | Molecular Wt. | Molar Eq. | Quantity (for 1 kg SM) | Notes |
| 1-Bromo-4-fluorobenzene | 175.00 g/mol | 1.0 | 1.00 kg (5.71 mol) | Starting Material (SM). Ensure dryness.[2] |
| Liquid Bromine (Br₂) | 159.81 g/mol | 2.2 | 2.01 kg (12.57 mol) | Highly corrosive and toxic.[3] |
| Iron Filings (Fe) | 55.85 g/mol | 0.02 | 6.4 g (0.11 mol) | Catalyst. Use fine powder. |
| 10% Sodium Bisulfite (NaHSO₃) | - | - | ~4 L | For quenching excess bromine. |
| 5M Sodium Hydroxide (NaOH) | - | - | As needed | For HBr scrubber and work-up. |
| Saturated Sodium Chloride (Brine) | - | - | ~2 L | For washing. |
| Anhydrous Magnesium Sulfate | - | - | ~100 g | For drying. |
Equipment:
-
20 L glass reactor with overhead stirring, a temperature probe, a cooling/heating jacket, and a bottom outlet valve.
-
Pressure-equalizing dropping funnel (5 L).
-
Condenser connected to a gas outlet leading to a caustic scrubber (filled with 5M NaOH).
-
Vacuum distillation apparatus.
2.2. Synthetic Workflow Diagram
Caption: High-level workflow for the scale-up synthesis.
2.3. Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with 1-bromo-4-fluorobenzene (1.00 kg, 5.71 mol) and iron filings (6.4 g, 0.11 mol).
-
Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Bromine Addition: Charge the pressure-equalizing dropping funnel with liquid bromine (2.01 kg, 12.57 mol). Add the bromine dropwise to the stirred reaction mixture over 4-6 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic, and vigorous evolution of hydrogen bromide (HBr) gas will occur. Ensure the gas is safely vented through the caustic scrubber.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and continue stirring for 12-18 hours. Monitor the reaction's progress by taking small, quenched aliquots for GC-MS analysis until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly and carefully add 10% aqueous sodium bisulfite solution to the reactor to quench any unreacted bromine. The deep red/brown color of bromine should dissipate, leaving a pale-yellow organic phase.
-
Work-up:
-
Transfer the reactor contents to a large separatory funnel. Separate and collect the lower organic layer.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 1 L) and saturated brine (1 x 2 L).
-
Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 135-140 °C at 10 mmHg.
-
Product Characterization: The final product should be a colorless to pale yellow solid or oil upon cooling. Confirm its identity and purity (>98%) using GC-MS, ¹H NMR, and ¹³C NMR. The expected yield is typically in the range of 75-85%.
Part 3: Safety, Hazards, and Engineering Controls
The scale-up of this process requires stringent adherence to safety protocols due to the hazardous nature of the materials involved.[3]
3.1. Chemical Hazard Assessment
-
Liquid Bromine (Br₂): Extremely corrosive and toxic.[4] Causes severe, painful burns on skin contact and is fatal if inhaled.[5] All transfers and handling must be done in a closed system or a well-ventilated hood.[6]
-
Hydrogen Bromide (HBr): A corrosive and toxic gas is generated as a byproduct. Inhalation can cause severe respiratory irritation.[4] A robust, efficient caustic scrubber is not optional; it is a critical piece of safety equipment.
-
Halogenated Aromatics: The product and intermediates are irritants and should be handled with care.
3.2. Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-face respirator with an acid gas/halogen cartridge is mandatory when handling open containers of bromine.[4][6]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Viton or a laminate film).
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Body Protection: Wear a chemically resistant apron or full-body suit over a lab coat.[6] Safety showers and eyewash stations must be immediately accessible.[4]
3.3. Engineering Controls and Emergency Response
The diagram below illustrates the essential engineering controls for this process.
Caption: Key engineering controls for safe bromination.
-
Thermal Runaway Prevention: The primary process hazard is an exothermic reaction. A reliable reactor cooling system and controlled, slow addition of bromine are critical to prevent a thermal runaway.
-
Spill Management: In case of a bromine spill, evacuate the area immediately. Neutralize small spills with a sodium thiosulfate or sodium bisulfite solution.[7] Have appropriate spill kits readily available.
Conclusion
The synthesis of this compound is a valuable process for generating key intermediates for the pharmaceutical and specialty chemical industries. While the chemistry is straightforward, the scale-up process demands meticulous attention to reaction parameters and a deep commitment to safety. By implementing robust engineering controls, adhering to strict PPE protocols, and carefully managing the reaction exotherm, this synthesis can be performed safely and efficiently on a multi-kilogram scale, providing a reliable supply of this versatile chemical building block.
References
- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. icl-group-sustainability.com [icl-group-sustainability.com]
- 4. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 5. carlroth.com [carlroth.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. nj.gov [nj.gov]
Catalyst Selection for Precision Synthesis: A Guide to Cross-Coupling Reactions of 1,2,4-Tribromo-5-fluorobenzene
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts for the regioselective functionalization of 1,2,4-tribromo-5-fluorobenzene via palladium-catalyzed cross-coupling reactions. The strategic, stepwise introduction of diverse functionalities onto this polyhalogenated scaffold is a critical capability in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This document elucidates the underlying principles governing the differential reactivity of the three bromine atoms, offering detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By leveraging a deep understanding of steric and electronic effects, this guide empowers chemists to achieve precise control over mono-, di-, and tri-substituted products, thereby accelerating discovery and development timelines.
Introduction: The Strategic Value of this compound
This compound is a versatile building block, offering three distinct points of functionalization through its bromine atoms, with the fluorine atom serving as a key modulator of reactivity and a potential site for late-stage modification. The ability to selectively replace these bromine atoms with carbon or nitrogen nucleophiles through cross-coupling reactions opens a vast chemical space for the synthesis of novel compounds with tailored properties. The inherent differences in the electronic and steric environments of the three C-Br bonds allow for a hierarchical approach to substitution, enabling the synthesis of complex, unsymmetrically substituted aromatic cores.
The primary challenge and opportunity lie in controlling the regioselectivity of these transformations. This guide provides the foundational knowledge and practical protocols to navigate the nuanced reactivity of this substrate, ensuring predictable and high-yielding synthetic outcomes.
Understanding Regioselectivity: A Triad of Influences
The selective activation of a specific C-Br bond in this compound by a palladium(0) catalyst is the cornerstone of its controlled functionalization. This selectivity is governed by a combination of electronic effects, steric hindrance, and the directing influence of the substituents.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the bromine atoms deactivates the aromatic ring towards oxidative addition. However, the positions of these substituents create a subtle electronic gradient across the molecule. The bromine at the C-4 position, being para to the strongly electron-withdrawing fluorine atom, is the most electron-deficient and, therefore, generally the most susceptible to oxidative addition by an electron-rich palladium(0) catalyst.
-
Steric Hindrance: The bromine atom at the C-2 position is flanked by two other bromine atoms at C-1 and is in proximity to the fluorine at C-5, creating significant steric congestion. This steric bulk can hinder the approach of the bulky palladium catalyst, making the C-2 bromine the least reactive. The C-1 bromine experiences intermediate steric hindrance.
-
Predicted Reactivity Order: Based on the interplay of these factors, the predicted order of reactivity for the bromine atoms in this compound is:
C-4 > C-1 > C-2
This differential reactivity forms the basis for the sequential cross-coupling strategies outlined in the subsequent sections.
Troubleshooting & Optimization
minimizing byproduct formation in 1,2,4-Tribromo-5-fluorobenzene Grignard reactions
Welcome to the Technical Support Center for optimizing Grignard reactions with 1,2,4-Tribromo-5-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming and utilizing the Grignard reagent from this polyhalogenated aromatic compound. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting guidance to minimize byproduct formation and maximize your reaction yields.
Introduction: The Challenge of Selectivity
This compound presents a unique set of challenges in Grignard reagent formation. The presence of three bromine atoms of potentially different reactivities can lead to a mixture of mono- and di-Grignard reagents, as well as undesired homocoupling (Wurtz) products. Achieving selective mono-Grignard formation is critical for many synthetic applications. This guide will delve into the mechanistic nuances and provide actionable protocols to help you control the reaction's outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I fix it?
Answer:
Failure to initiate is a common issue in Grignard reactions, often stemming from the passivating layer of magnesium oxide on the magnesium metal surface.[1][2] Here’s a systematic approach to troubleshooting this problem:
Underlying Causes & Solutions:
-
Magnesium Oxide Layer: All magnesium is coated with a layer of magnesium oxide that inhibits the reaction with the aryl halide.[1][2]
-
Activation is Key: The magnesium surface must be activated to expose fresh, reactive metal.[3]
-
Mechanical Activation: Crushing the magnesium turnings in situ with a glass rod can break the oxide layer.[1]
-
Chemical Activation: The use of activating agents is highly recommended. Common choices include a small crystal of iodine, a few drops of 1,2-dibromoethane, or methyl iodide.[1][4] The disappearance of the iodine's color is an indicator that the magnesium surface is becoming active.[5]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[6][7]
-
Purity of Starting Materials: Impurities in the this compound or the solvent can hinder the reaction.
-
Purification: Consider purifying the aryl halide by distillation or passing it through a column of activated alumina to remove any acidic impurities or residual water.[7]
-
Protocol 1: Magnesium Activation and Reaction Initiation
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of inert gas.[5]
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[5]
-
Initiation: Add a small portion (approximately 10%) of the this compound solution in anhydrous ether or THF. Gentle heating or sonication may be required to initiate the reaction.[5] A successful initiation is typically indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.[5]
FAQ 2: I am observing a significant amount of a high-molecular-weight byproduct in my reaction. What is it and how can I minimize its formation?
Answer:
The high-molecular-weight byproduct is most likely the result of a Wurtz-type homocoupling reaction.[10][11] This occurs when the formed Grignard reagent reacts with another molecule of this compound.
Mechanism of Wurtz Coupling:
The Grignard reagent, acting as a potent nucleophile, can displace a bromide from another molecule of the starting aryl halide, leading to the formation of a biphenyl derivative.[11][12] This side reaction is often favored at higher temperatures and higher concentrations of the aryl halide.[13]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and at a controlled rate. This maintains a low concentration of the aryl halide in the reaction mixture at all times, disfavoring the bimolecular coupling reaction.[10]
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can accelerate the rate of Wurtz coupling.[13]
-
Choice of Solvent: The solvent can influence the reactivity of the Grignard reagent. While diethyl ether is a traditional choice, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in some cases and is a greener alternative.[14]
| Parameter | Recommendation for Minimizing Wurtz Coupling | Rationale |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the aryl halide.[10] |
| Temperature | Gentle reflux | Avoids excessive heat which can promote side reactions.[13] |
| Solvent | Consider 2-MeTHF | Can suppress homocoupling byproducts.[14] |
FAQ 3: My subsequent reaction with an electrophile gives a low yield, suggesting incomplete Grignard formation. How can I improve the yield of my Grignard reagent?
Answer:
Low yields of the desired product upon reaction with an electrophile often point to incomplete formation of the Grignard reagent or its consumption by side reactions.
Troubleshooting Low Grignard Yield:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. After the addition of the aryl halide, continue stirring the mixture for an additional 1-2 hours to ensure all the magnesium has reacted.[5]
-
Solvent Choice: Tetrahydrofuran (THF) is a more polar ether than diethyl ether and can solvate the Grignard reagent more effectively, sometimes leading to faster and more complete reactions.[3][7] Ethereal solvents are crucial as they stabilize the Grignard reagent through coordination with the magnesium atom.[8][15]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent quenching by atmospheric oxygen and moisture.[7]
Visualizing the Grignard Formation Workflow
Caption: Workflow for successful Grignard reagent formation.
FAQ 4: I am concerned about the formation of di-Grignard reagents. How can I promote the formation of the mono-Grignard reagent?
Answer:
With three bromine atoms, the formation of di-Grignard reagents is a valid concern. The relative reactivity of the bromine atoms will depend on their electronic and steric environment. In this compound, the bromine at position 2 is likely the most sterically hindered.
Strategies for Selective Mono-Grignard Formation:
-
Stoichiometry: Use a slight excess of the aryl halide relative to magnesium (e.g., 1.1 equivalents of aryl halide to 1.0 equivalent of magnesium). This will ensure that the magnesium is the limiting reagent, reducing the likelihood of a second Grignard formation on the same molecule.
-
Lower Temperature: Conducting the reaction at a lower temperature can increase selectivity, as the activation energy for the formation of the second Grignard reagent may be higher.
Visualizing the Reaction Pathway and Byproducts
Caption: Reaction pathways in the Grignard formation from this compound.
Conclusion
Minimizing byproduct formation in the Grignard reaction of this compound hinges on careful control of reaction parameters. By focusing on meticulous drying techniques, effective magnesium activation, and controlled reaction conditions, researchers can significantly improve the yield and purity of the desired mono-Grignard reagent. This technical guide provides a foundation for troubleshooting and optimizing your synthetic protocols. For further in-depth understanding, we encourage you to consult the referenced literature.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 9. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 15. quora.com [quora.com]
Technical Support Center: Suzuki Reactions with 1,2,4-Tribromo-5-fluorobenzene
Welcome to the technical support hub for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges and optimization strategies for reactions involving 1,2,4-Tribromo-5-fluorobenzene , a polyhalogenated aryl bromide that presents distinct hurdles in achieving high yields and selectivity. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
The Challenge: Reactivity and Selectivity in a Polyhalogenated System
This compound is a valuable building block, but its structure, featuring three distinct bromine atoms and a strong electron-withdrawing fluorine group, complicates the standard Suzuki-Miyaura coupling. The primary challenges are twofold:
-
Controlling Regioselectivity: How do you ensure the reaction occurs at the desired bromine atom?
-
Overcoming Reactivity Issues: How do you drive the reaction to completion while minimizing common side reactions like dehalogenation and homocoupling?
This guide will break down these problems into addressable components, providing clear, actionable solutions grounded in established organometallic principles.
Understanding the Engine: The Suzuki-Miyaura Catalytic Cycle
Before troubleshooting, it's crucial to understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] Understanding this cycle is paramount, as every troubleshooting step aims to optimize one or more of these fundamental transformations.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide: From Low Yields to High Selectivity
This section is structured to address the most common problems encountered when working with this compound.
Q1: My reaction has stalled with very low conversion to product. What are the likely causes and how do I fix them?
A1: Low or no conversion is a frequent issue, often pointing to problems with the first step of the catalytic cycle—oxidative addition—or catalyst deactivation. Given that aryl bromides are generally reactive, the polyhalogenated and electron-poor nature of your substrate requires a robust catalytic system.
Initial Checks & Solutions:
-
Catalyst Activity: The active catalyst is a Pd(0) species.[3] Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ, and all Pd(0) catalysts are sensitive to oxidation.
-
Problem: Oxygen in your solvent or atmosphere has oxidized the Pd(0) to inactive palladium black.[4]
-
Solution: Ensure your solvent is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-20 minutes). Maintain a positive pressure of an inert atmosphere throughout the entire setup and reaction time.[5]
-
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this challenging substrate. The oxidative addition step is often rate-limiting, and electron-rich, bulky ligands are known to accelerate this step, especially for less reactive C-Br bonds.[1][6]
-
Problem: Your ligand is not electron-rich or bulky enough to promote efficient oxidative addition or stabilize the catalytic intermediates.
-
Solution: Switch to a more advanced ligand system. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended for sterically hindered and electron-deficient aryl halides.[7][8]
-
-
Base Selection & Solubility: The base is not just a spectator; it's crucial for activating the boronic acid in the transmetalation step.[9] Its strength and solubility are critical.
-
Problem: The chosen base (e.g., K₂CO₃) may have poor solubility in your solvent system, or it may not be strong enough to facilitate efficient transmetalation.
-
Solution: Consider a stronger and more soluble base like K₃PO₄ or Cs₂CO₃.[10] If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize interfacial contact.[11] For substrates sensitive to hydrolysis, using an anhydrous base like K₃PO₄ in an aprotic solvent like dioxane can be beneficial.[10]
-
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precatalysts.[9] |
| Ligand | SPhos, XPhos, or an NHC-based ligand (e.g., IPr) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, effective bases that often provide good results with challenging substrates.[10] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF (often with water) | Good at solubilizing reagents and compatible with higher temperatures.[3] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive sluggish reactions to completion. |
Q2: I'm getting a mixture of mono-substituted products. How can I control the regioselectivity?
A2: This is the central challenge with this substrate. The site of the initial Suzuki coupling is determined by a combination of electronic and steric factors that influence the rate of oxidative addition at each C-Br bond.[12]
-
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group. This effect makes the aryl ring electron-deficient, which generally accelerates oxidative addition.[3] The effect is strongest at the ortho (C-2) and para (C-4) positions.
-
Steric Hindrance: The C-1 and C-2 positions are flanked by other bromine atoms, making them more sterically hindered than the C-4 position.
Predicted Reactivity Order: Based on these factors, the C-4 position is the most probable site for the first coupling, as it is electronically activated (para to F) and the least sterically hindered. The C-2 position is also electronically activated (ortho to F) but is more hindered. The C-1 position is the least electronically activated and is also sterically hindered.
Predicted Reactivity: C4-Br > C2-Br > C1-Br
Strategies for Maximizing Selectivity:
-
Leverage Steric Hindrance: Use a bulky ligand (e.g., XPhos) and a bulky boronic acid. The steric clash will further disfavor reaction at the more hindered C-1 and C-2 positions, enhancing selectivity for the C-4 position.[8][13]
-
Control Stoichiometry: Use a slight deficiency of the boronic acid (e.g., 0.95 equivalents) relative to the tribromo-fluorobenzene. This ensures that once a single coupling has occurred, there is less boronic acid available for subsequent reactions, minimizing the formation of di-substituted products.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate (e.g., 60-80 °C) can amplify the small differences in activation energy between the positions, often leading to higher selectivity.[14]
Q3: My desired product is contaminated with significant side products like homocoupled boronic acid or a dehalogenated starting material. How can I prevent this?
A3: Side reactions are common and usually indicate sub-optimal conditions. The two most frequent culprits are homocoupling and dehalogenation (also called hydrodehalogenation).
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of your boronic acid (R'-R').
-
Cause: This is almost always caused by the presence of oxygen, which can participate in a side catalytic cycle.[4]
-
Solution: As mentioned in Q1, rigorous deoxygenation of your reaction mixture before adding the catalyst is absolutely critical. Use high-purity, degassed solvents and maintain a robust inert atmosphere.
-
-
Dehalogenation/Protodeboronation: These involve the replacement of a bromine atom (on the starting material) or the boronic acid group (on the coupling partner) with a hydrogen atom.[10][15]
-
Cause (Dehalogenation): Formation of a palladium-hydride (Pd-H) species, which can arise from reactions with certain bases (e.g., alkoxides), solvents (e.g., alcohols), or water. This Pd-H can then reductively eliminate with the aryl group to give the dehalogenated product.[15]
-
Cause (Protodeboronation): Hydrolysis of the C-B bond, often promoted by excess water, high temperatures, or a harsh base.[10]
-
Solutions:
-
Solvent Choice: Use aprotic solvents like dioxane or toluene instead of alcohols.[15]
-
Base Selection: Use a non-hydridic base like K₃PO₄ or Cs₂CO₃. Avoid alkoxides like NaOtBu unless necessary.
-
Minimize Water: While many protocols use aqueous bases, if dehalogenation or protodeboronation is a major issue, consider using anhydrous conditions with a dry solvent and a finely powdered, dry base.
-
Use Boronic Esters: Convert your boronic acid to a more stable pinacol (BPin) or MIDA ester. These are significantly more resistant to protodeboronation.[10]
-
-
Caption: A workflow for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
-
Q: Which palladium catalyst and ligand combination is the best starting point?
-
Q: Why is an aqueous base often used, and should I avoid it?
-
A: A small amount of water often accelerates the reaction by aiding in the dissolution of the inorganic base (like K₃PO₄) and facilitating the transmetalation step.[3] However, if you are seeing significant protodeboronation or dehalogenation, switching to completely anhydrous conditions is a key troubleshooting step.
-
-
Q: Can I use a different metal catalyst, like nickel?
-
A: Nickel catalysts are known to be effective for Suzuki couplings and are sometimes superior for aryl chlorides or sterically hindered substrates.[16][17] While palladium is more common for aryl bromides, a Ni-based system could be a viable alternative if palladium systems fail, but this would require significant re-optimization of the reaction conditions.
-
General Protocol for Selective Mono-Arylation at the C-4 Position
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.
Materials:
-
This compound (1.05 mmol, 1.05 equiv)
-
Arylboronic Acid (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial with a stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Inerting the Solids: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lithiation of 1,2,4-Tribromo-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the lithiation of 1,2,4-tribromo-5-fluorobenzene. As a polysubstituted aryl halide, this substrate presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve a successful and reproducible reaction.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Failure to achieve conversion is one of the most common issues in organolithium chemistry and almost always points to the deactivation of the highly reactive n-butyllithium (n-BuLi) reagent or the aryllithium intermediate.
Root Cause Analysis:
-
Inactive n-Butyllithium: n-BuLi is a pyrophoric and highly reactive strong base that readily reacts with atmospheric moisture and oxygen.[1][2][3] Its concentration can decrease significantly over time, even with proper storage. An untitrated or old bottle of n-BuLi is a primary suspect for reaction failure.
-
Presence of Protic Contaminants: Organolithium reagents are potent bases (the pKa of n-butane is ~50) and will be quenched instantly by any acidic protons.[1][4] The most common sources are:
-
Water: Inadequately dried glassware or the presence of adventitious water in solvents or reagents.
-
Solvent Impurities: Tetrahydrofuran (THF), a common solvent, can contain water or peroxides if not properly purified and stored.
-
-
Incorrect Reaction Temperature: While lithium-halogen exchange is typically very fast, initiating the reaction at too high a temperature can favor side reactions, which may consume the n-BuLi before it can react with your substrate.[5]
Corrective Actions:
-
Titrate Your n-BuLi: Always use a freshly titrated solution of n-BuLi before setting up your reaction. A common and reliable method is the titration with diphenylacetic acid. See the protocol provided below.
-
Ensure Anhydrous Conditions:
-
Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry, inert gas (Argon or Nitrogen).[6]
-
Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl.
-
Ensure your starting material, this compound, is anhydrous.
-
-
Maintain Low Temperature: The reaction should be initiated and maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.[5]
Q2: My reaction is messy, showing multiple spots on TLC/LCMS. What side reactions are occurring?
A2: The formation of multiple products from a polyhalogenated substrate like this compound is a common and predictable challenge. The key is to understand the competing reaction pathways to favor the desired outcome.
Potential Side Reactions:
-
Multiple Lithium-Halogen Exchanges: The substrate has three bromine atoms. While there is a kinetic preference, exchange can occur at other positions, leading to a mixture of lithiated intermediates and, subsequently, a mixture of products after quenching. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[7][8]
-
Benzyne Formation: Although less common at very low temperatures, elimination of LiF from an ortho-lithiated fluorobenzene species can generate a highly reactive benzyne intermediate, which can then be trapped by various nucleophiles or dimerize.[9]
-
Reaction with Solvent (THF): Aryllithium species, especially if allowed to warm, can deprotonate THF, leading to its ring-opening and the formation of undesired byproducts.[5] This is a strong reason to keep the reaction time short and the temperature low.
-
Wurtz-Type Coupling: The generated aryllithium can react with the starting aryl bromide, leading to the formation of a biaryl-coupled product.[10]
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for failed lithiation.
Q3: The lithiation occurred, but at the wrong bromine atom. How can I control the regioselectivity?
A3: Regioselectivity in polyhalogenated systems is governed by a combination of steric and electronic factors. The fluorine atom is a moderate ortho-directing group for lithiation (deprotonation), while the bromine atoms compete for lithium-halogen exchange.[9]
Controlling Factors:
-
Steric Hindrance: Lithiation is less likely to occur at a sterically hindered position. The C-Br bond at position 2 is flanked by a bromine and a fluorine, making it sterically more accessible than the C-Br at position 1, which is between two bromines.
-
Electronic Effects: The electron-withdrawing fluorine atom increases the acidity of the ortho protons, potentially competing with the halogen exchange. However, metal-halogen exchange is generally much faster than deprotonation of an aryl C-H bond.[8] The primary mechanism will be lithium-bromine exchange. The most likely position for exchange is ortho to the fluorine (at C-4) due to the inductive effect of the fluorine stabilizing the resulting aryllithium.
-
Solvent: The choice of solvent can influence the aggregation state of the organolithium reagent, which in turn affects its reactivity and selectivity.[4][11] A non-coordinating solvent like hexane will have n-BuLi in a hexameric or tetrameric state, while a coordinating solvent like THF breaks these aggregates into more reactive monomers and dimers.[7]
Strategies for Improved Selectivity:
-
Solvent Tuning: Perform the reaction in a non-polar solvent like hexanes or toluene, with a minimal amount of a coordinating co-solvent like diethyl ether. This can sometimes temper the reactivity of n-BuLi and improve selectivity.
-
Temperature Control: Ensure the reaction is kept at -78 °C. Warming the reaction may lead to equilibration and formation of a thermodynamically more stable, but potentially undesired, aryllithium species.[5]
-
Choice of Lithiating Agent: While n-BuLi is common, using sec-butyllithium or tert-butyllithium can sometimes alter the regioselectivity due to different steric demands. Tert-butyllithium is a much stronger base but also more sterically hindered.[4]
Frequently Asked Questions (FAQs)
What are the optimal reaction conditions for the lithiation of this compound?
While optimization is always substrate-specific, a reliable starting point is based on established protocols for similar polyhalogenated systems.
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions like benzyne formation and reaction with THF.[5] |
| Solvent | Anhydrous THF or Diethyl Ether | Coordinating solvents that break up n-BuLi aggregates, increasing reactivity.[4][11] |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Commonly used and effective for lithium-halogen exchange.[1] |
| Equivalents of n-BuLi | 1.0 - 1.1 equivalents | A slight excess ensures full conversion without promoting significant double exchange. |
| Reaction Time | 15 - 30 minutes | Lithium-halogen exchange is typically very fast. Longer times increase the risk of side reactions.[5][12] |
How can I confirm that the aryllithium intermediate has formed?
The most straightforward method is to quench a small aliquot of the reaction mixture with a suitable electrophile.
-
Deuterium Quench: Add a few drops of deuterated methanol (MeOD) or D₂O. Analyze the resulting crude product by ¹H NMR or mass spectrometry to look for deuterium incorporation, which confirms the presence of the aryllithium species.
-
Carbon Dioxide Quench: Bubble dry CO₂ gas through the reaction mixture or pour the mixture over crushed dry ice. This will form the corresponding benzoic acid, which is easily identifiable by LCMS or NMR after an acidic workup.
-
DMF Quench: Quenching with N,N-dimethylformamide (DMF) will produce the corresponding benzaldehyde after workup, which can be easily detected.
What are the critical safety precautions when working with n-Butyllithium?
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[1][2] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[2][6]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Syringe/Cannula Transfer: Use well-dried syringes or a double-tipped needle (cannula) for transferring solutions of n-BuLi.[6]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) or powdered lime/sand readily available. NEVER use a water or carbon dioxide extinguisher on an organolithium fire.[6]
-
Quenching: Unused or excess n-BuLi must be quenched carefully at low temperature by slow addition of a less reactive alcohol like isopropanol, followed by methanol, and then water.
Key Experimental Protocols
Protocol 1: General Procedure for Lithiation of this compound
This protocol provides a starting point for your experiment.
Caption: Experimental workflow for lithiation.
Step-by-Step Method:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolution: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe to dissolve the starting material (to a concentration of ~0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a freshly titrated solution of n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the resulting mixture at -78 °C for 20 minutes. The solution may change color.
-
Quenching: Add your desired electrophile at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Titration of n-Butyllithium with Diphenylacetic Acid
-
Setup: Add ~250 mg of diphenylacetic acid (accurately weighed) to an oven-dried flask with a stir bar. Evacuate and backfill with argon.
-
Dissolution: Add 5 mL of anhydrous THF and a few crystals of the indicator (e.g., 2,2'-bipyridine or N-benzylidene-4-phenoxyaniline).
-
Titration: Add the n-BuLi solution dropwise from a 1 mL syringe until the indicator's color persists (e.g., from colorless to a deep red/purple for N-benzylidene-4-phenoxyaniline).
-
Calculation:
-
Moles of Acid = (mass of diphenylacetic acid) / (212.24 g/mol )
-
Molarity of n-BuLi = (moles of acid) / (volume of n-BuLi added in L)
-
References
- 1. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
regioselectivity issues in substitution reactions of 1,2,4-Tribromo-5-fluorobenzene
Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a focused troubleshooting guide for substitution reactions involving 1,2,4-tribromo-5-fluorobenzene. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to navigate the intricate regioselectivity issues inherent to this versatile but challenging substrate.
Introduction: The Regioselectivity Puzzle of this compound
This compound is a polyhalogenated aromatic compound that presents a fascinating puzzle for synthetic chemists. The presence of four halogen atoms, each with distinct electronic properties, creates a competitive environment for substitution reactions. The strongly electron-withdrawing fluorine atom activates the ring for nucleophilic attack, while the three bromine atoms offer multiple sites for metal-halogen exchange. This guide dissects the key challenges and provides clear, actionable solutions.
FAQ Section 1: Nucleophilic Aromatic Substitution (SNAr)
This section addresses the most common questions regarding the displacement of a halogen by a nucleophile, a cornerstone reaction for this substrate.
Q1: I'm planning an SNAr reaction. Which halogen is the most likely leaving group and at which position?
Answer: The fluorine atom at C-5 is overwhelmingly the most probable leaving group in a classical SNAr reaction. This is due to two primary factors:
-
Leaving Group Ability in SNAr: In the context of SNAr, the typical leaving group trend is inverted compared to SN2 reactions. Fluorine is a superior leaving group to bromine, chlorine, or iodine.[1] The rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex.[2] Fluorine's immense electronegativity strongly stabilizes this intermediate through its inductive effect, lowering the activation energy for its formation.[2]
-
Activation by Ortho/Para Substituents: The bromine atoms at the C-1, C-2, and C-4 positions act as electron-withdrawing groups that further stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack.
The substitution will occur at the carbon bearing the fluorine (C-5).
Q2: My reaction is sluggish, and upon forcing conditions (high temperature), I'm seeing a complex mixture, possibly with bromine substitution. Why is this happening?
Answer: While SNAr at the C-F bond is kinetically and thermodynamically favored, harsh reaction conditions can open up alternative, less favorable pathways. High temperatures can provide sufficient energy to overcome the higher activation barrier for bromine substitution. Furthermore, very strong bases at elevated temperatures can promote side reactions like elimination-addition (via a benzyne intermediate) or even the "halogen dance" rearrangement (see Section 3), leading to a loss of regiochemical integrity.[3][4]
Troubleshooting Workflow for SNAr Reactions
This workflow helps diagnose and solve common issues encountered during SNAr reactions with this compound.
Caption: Troubleshooting Decision Tree for SNAr Reactions.
FAQ Section 2: Metal-Halogen Exchange
For cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the first step is often the generation of an organometallic species. Regioselectivity here is paramount.
Q1: I need to perform a metal-halogen exchange to generate an organolithium reagent. Which bromine is the most reactive?
Answer: The bromine at the C-4 position is the most susceptible to lithium-halogen exchange when using alkyllithium reagents like n-BuLi at low temperatures.
The primary reason is the powerful ortho-directing effect of the fluorine atom. Fluorine's inductive effect acidifies the ortho C-H bonds, but more importantly in this context, it can coordinate with the lithium cation of the organolithium reagent, directing the exchange to the proximate C-4 bromine.[5] This coordination stabilizes the transition state for the exchange at this position.
Q2: How can I ensure selective metalation at C-4 for a subsequent cross-coupling reaction?
Answer: To achieve high selectivity for the C-4 position, strict control of reaction conditions is critical. The key is to favor the kinetically controlled product by minimizing temperature to suppress competing exchange at other positions and to prevent potential halogen dance rearrangements.
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to -100 °C | Minimizes thermodynamic equilibration and side reactions. Lithium-halogen exchange is often extremely fast even at these temperatures.[6] |
| Reagent | n-Butyllithium (n-BuLi) | Generally provides good selectivity for the kinetically favored site. t-BuLi is more reactive and can be less selective. |
| Solvent | Tetrahydrofuran (THF) | Ethereal solvents are essential for solvating the organolithium species. |
| Addition | Slow, dropwise addition | Maintains low temperature and concentration of the alkyllithium, preventing local temperature spikes and side reactions. |
See Section 4 for a detailed experimental protocol.
Q3: Is it possible to achieve selective exchange at the C-1 or C-2 positions?
Answer: Achieving selective exchange at C-1 or C-2 is significantly more challenging due to the directing effect of fluorine towards C-4.
-
C-2 Position: This position is flanked by two bromines, making it sterically hindered.
-
C-1 Position: This position is less activated than C-4.
Achieving selectivity for these sites often requires more advanced strategies, such as using bulky organolithium reagents to disfavor the sterically accessible C-4 position or employing alternative metalation techniques. However, for this compound, the C-4 lithiated species is the most readily accessible intermediate.
FAQ Section 3: Troubleshooting Unexpected Isomerization (The Halogen Dance)
One of the most perplexing issues in the chemistry of polyhalogenated aromatics is the unexpected migration of halogen atoms.
Q1: After my reaction with a strong base, NMR analysis shows that my recovered starting material is now a different isomer (e.g., 1,2,5-tribromo-3-fluorobenzene). What happened?
Answer: You have likely encountered a "halogen dance" (HD) reaction . This is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring.[3][4] The reaction is driven by thermodynamics, proceeding towards the most stable anionic intermediate.[3]
The general mechanism involves:
-
Deprotonation of an aromatic C-H bond by a strong base (like LDA or an organolithium) to form an aryl anion.
-
This anion attacks a bromine atom on a neighboring molecule (or intramolecularly), leading to a series of metal-halogen exchanges.[7][8]
-
The process continues until the most thermodynamically stable organometallic species is formed, which is then quenched to give the rearranged product.
Diagram: Simplified Halogen Dance Mechanism
Caption: Conceptual workflow of a Halogen Dance reaction.
Q2: How can I prevent or suppress the halogen dance reaction?
Answer: Suppressing the halogen dance requires careful control of reaction parameters to disfavor the initial deprotonation and subsequent migration steps.
| Factor | Strategy to Suppress Halogen Dance | Rationale |
| Temperature | Use the lowest possible temperature (-78 °C or below). | Lower temperatures significantly slow down the rate of deprotonation and subsequent rearrangement steps.[3] |
| Base | Use a non-nucleophilic, sterically hindered base if deprotonation is the goal. If metal-halogen exchange is the goal, avoid excess base. | The choice of base is critical. For exchanges, use the organolithium stoichiometrically. |
| Solvent | Consider less coordinating solvents if permissible. | Solvent can modulate the reactivity of the base. For instance, reactions that proceed via HD in THF might be suppressed in other ethereal solvents.[3] |
| Order of Addition | Add the base/organolithium slowly to the substrate. | This "direct addition" minimizes the time that the aryl anion and unreacted starting material are present together, reducing the chance for intermolecular halogen transfer. |
Section 4: Experimental Protocols
This section provides a validated, step-by-step protocol for a common and critical transformation.
Protocol 1: Regioselective Lithiation of this compound at C-4 and Subsequent Quenching with an Electrophile (e.g., CO₂)
This protocol is a self-validating system. Successful formation of 2,5-dibromo-4-fluoro-3-(trimethylsilyl)benzoic acid demonstrates high regioselectivity.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Dry Ice (solid CO₂) or other desired electrophile
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material (concentration approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes. The solution should change appearance, indicating the formation of the organolithium species.
-
Quenching: Crush dry ice into a powder and add it in several portions to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature overnight with stirring.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add 1 M HCl to acidify the aqueous layer to pH ~2.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid product by recrystallization or column chromatography.
Validation: Characterization by ¹H NMR, ¹³C NMR, and ¹⁹F NMR should confirm the formation of 4-carboxy-1,3-dibromo-2-fluorobenzene, with minimal presence of other isomers, confirming the high regioselectivity of the lithiation at the C-4 position.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with 1,2,4-Tribromo-5-fluorobenzene
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2,4-Tribromo-5-fluorobenzene. It is designed as a troubleshooting and optimization resource, focusing on the critical parameters of temperature and reaction time to achieve desired outcomes in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity and optimization of couplings with this compound.
Q1: Which bromine atom on this compound is most likely to react first, and why?
A1: In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of the three C-Br bonds in this compound is not identical. The general reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F.[1][2] While all three are C-Br bonds, their local electronic and steric environments dictate their relative reactivity.
-
C4-Br and C2-Br: These positions are generally the most reactive. They are less sterically hindered compared to the C1 position.
-
C1-Br: This position is flanked by the C2-Br and the C5-F atoms, making it the most sterically congested. Oxidative addition at this site is therefore more difficult.
Therefore, you can expect initial coupling to occur preferentially at the C4 or C2 positions. Achieving high regioselectivity between C2 and C4 often requires careful selection of ligands and optimization of reaction conditions. The C-F bond is significantly stronger and generally does not participate in these coupling reactions.[1]
Q2: What are the typical signs that my reaction temperature is too high or too low?
A2: Temperature is a critical parameter that directly influences reaction rate, catalyst stability, and selectivity.
-
Temperature Too Low: The most obvious sign is a slow or stalled reaction. If you monitor the reaction (e.g., by TLC or LC-MS) and see a large amount of unreacted starting material after several hours, the temperature may be insufficient to overcome the activation energy for the oxidative addition step.[3]
-
Temperature Too High: Several indicators suggest the temperature is excessive:
-
Catalyst Decomposition: The reaction mixture turning dark brown or black is a classic sign of palladium catalyst decomposition into palladium black, which is catalytically inactive.[3][4]
-
Increased Side Products: Elevated temperatures can provide enough energy to overcome the selectivity barrier, leading to reactions at less reactive sites (e.g., di-substitution). It can also promote side reactions like dehalogenation or homocoupling of the coupling partners.[5][6]
-
Substrate/Product Degradation: The stability of your starting material, coupling partner, or desired product may be compromised at high temperatures.
-
Q3: How do I properly monitor the reaction to determine the optimal reaction time?
A3: Arbitrarily setting a reaction time is inefficient and can lead to poor outcomes. Active monitoring is crucial.
-
Standard Techniques: Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
-
Fluorine NMR: The presence of the fluorine atom on your substrate provides a unique analytical handle. 19F NMR spectroscopy can be a powerful, non-invasive tool to monitor the disappearance of the starting material's fluorine signal and the appearance of the product's signal, which will have a different chemical shift.[7]
Q4: What are the risks of letting the reaction run for too long?
A4: Extending the reaction time unnecessarily can be detrimental. Once your starting material is consumed, further heating can lead to:
-
Product Degradation: The desired coupled product may not be stable to the reaction conditions over extended periods.
-
Increased Byproducts: Side reactions, such as the coupling at a second, less reactive C-Br bond, become more probable with longer reaction times.
-
Catalyst Decomposition: The longer the catalyst is held at an elevated temperature, the more likely it is to degrade.
Troubleshooting Guide: Temperature & Time Optimization
This guide provides solutions to specific problems encountered during the optimization process.
Problem: Low or No Product Yield
-
Possible Cause: The reaction temperature is too low, or the reaction time is too short.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: Before adjusting kinetic parameters, ensure all reagents (catalyst, base, solvent, coupling partner) are pure and active. Inactive catalysts are a common cause of failure.[2][8][9]
-
Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C). Monitor for product formation at each new temperature. Be cautious of exceeding temperatures that might cause catalyst decomposition (typically above 120 °C for many systems).[3][6]
-
Extend Reaction Time: If some product is forming but the reaction stalls, extend the reaction time and continue to monitor. Some sterically hindered couplings can be sluggish and may require up to 24 hours.[10][11]
-
Problem: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
-
Possible Cause: The reaction temperature is too high, or the reaction time is too long, allowing for the subsequent reaction at a less reactive C-Br bond.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature is the most effective way to enhance selectivity. A lower temperature will favor the reaction at the most kinetically accessible C-Br bond (C2 or C4) over the more hindered C1-Br or a second C-Br bond.[12]
-
Strict Time Monitoring: Monitor the reaction closely. As soon as the starting material is consumed and the desired mono-coupled product is maximized, quench the reaction to prevent the formation of di-substituted products.
-
Re-evaluate Ligand Choice: While not a time/temperature parameter, ligand choice is inextricably linked. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can often provide higher selectivity by controlling access to the palladium center.
-
Problem: Significant Dehalogenation or Homocoupling Side Products
-
Possible Cause: Reaction conditions, particularly temperature, are promoting undesired reaction pathways.
-
Troubleshooting Steps:
-
Minimize Homocoupling: This side reaction is particularly common in Sonogashira couplings (Glaser coupling) and Suzuki reactions.[2] Running the reaction at the lowest effective temperature can help. For Suzuki reactions, ensuring strictly anaerobic conditions is critical. For Sonogashira, adjusting the amount of copper co-catalyst may be necessary.[2]
-
Reduce Dehalogenation: The loss of a bromine atom, replaced by hydrogen, can occur in the presence of a base. Lowering the reaction temperature, reducing the reaction time, or screening alternative bases (e.g., switching from a strong base like NaOt-Bu to a milder one like K₃PO₄) can mitigate this issue.[2]
-
Recommended Starting Conditions & Protocols
While optimization is always substrate-dependent, the following table provides robust starting points for various coupling reactions with this compound.
| Reaction Type | Palladium Source | Ligand (if needed) | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 °C | 4 - 24 h |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ (in catalyst) | Et₃N, DIPA | THF, DMF | 25 - 70 °C | 3 - 12 h |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 °C | 12 - 24 h |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 25 - 110 °C | 8 - 24 h |
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a starting point for selective mono-coupling at the most reactive C-Br position.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).[12][13]
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to make a 0.1 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualized Workflows and Relationships
Troubleshooting & Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your coupling reaction.
Caption: A decision-tree for optimizing temperature and time.
Parameter Interdependency Diagram
This diagram illustrates how changing temperature and time can influence various reaction outcomes.
Caption: Interplay of temperature and time on reaction outcomes.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
dealing with low solubility of 1,2,4-Tribromo-5-fluorobenzene in reaction media
Welcome to the technical support guide for 1,2,4-Tribromo-5-fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the low solubility of this highly functionalized aromatic compound. Our goal is to provide you with field-proven insights and actionable protocols to ensure the success of your experiments.
Compound Profile: this compound
This compound is a polyhalogenated aromatic compound, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the multiple bromine atoms that can be selectively functionalized, for instance, through cross-coupling reactions. However, its high molecular weight and crystalline nature contribute to its characteristically low solubility in many common organic solvents, which can impede reaction kinetics and overall success.
| Property | Value (Estimated/Reported) | Source |
| CAS Number | 7655-70-1 | [1] |
| Molecular Formula | C₆H₂Br₃F | [1] |
| Molecular Weight | 332.79 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred from similar polyhalogenated benzenes |
| Melting Point | Not available. Likely >100 °C | Inferred from similar compounds like 1,3,5-tribromobenzene (117-121 °C)[2] |
| Boiling Point | Not available | --- |
| Aqueous Solubility | Expected to be very low/insoluble | Inferred from the hydrophobic nature of halogenated benzenes[3] |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its highly halogenated and rigid aromatic structure, this compound is a non-polar compound with low solubility in water and polar protic solvents. Its solubility is generally poor in non-polar aliphatic solvents like hexanes. It exhibits its best solubility in polar aprotic solvents and aromatic hydrocarbons, especially at elevated temperatures. The principle of "like dissolves like" is a good starting point for solvent selection.[4]
Q2: Which solvents are recommended for initial solubility screening?
We recommend screening a range of solvents to find the optimal medium for your specific reaction. A good starting point includes:
-
Aromatic Hydrocarbons: Toluene, Xylene (higher boiling point is advantageous)
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)
For many cross-coupling reactions like the Suzuki-Miyaura coupling, solvents such as toluene, THF, and dioxane are commonly employed, often with a co-solvent.[5][6]
Q3: How significantly does temperature impact the solubility of this compound?
Temperature is a critical factor. For most solid organic compounds, solubility increases with temperature.[7] For this compound, heating the solvent is often essential to achieve a sufficient concentration for a reaction to proceed efficiently. It is common to heat the mixture to the boiling point of the solvent to ensure complete dissolution before initiating the reaction, and then maintaining a high temperature throughout the process.
Q4: Is a co-solvent system a viable strategy?
Absolutely. Using a co-solvent system can be highly effective. For example, in Suzuki-Miyaura reactions, a mixture of an organic solvent like toluene or dioxane with a small amount of water is standard.[5][8] The water is necessary for the base (like K₂CO₃ or K₃PO₄) to function effectively, while the organic solvent dissolves the aryl halide. A polar aprotic co-solvent like DMF can sometimes be added in small quantities to a primary solvent like toluene to increase the solubility of the reactants.
Q5: What should I do if my compound precipitates out of solution during the reaction?
Precipitation during a reaction can occur for several reasons: a change in the polarity of the reaction mixture as reagents are consumed and products are formed, or a decrease in temperature. If this happens, you can try the following:
-
Increase the Temperature: Gently warm the reaction mixture to see if the precipitate redissolves.
-
Add a Co-solvent: If the reaction allows, add a small amount of a stronger solvent (e.g., DMF or dioxane) to help maintain solubility.
-
Increase Agitation: Ensure the reaction is being stirred vigorously to keep any solids suspended and maximize their interaction with the solution phase.
Troubleshooting Guide for Low Solubility in Reactions
Dealing with poor solubility requires a systematic approach. The following guide addresses common issues encountered when using this compound.
Caption: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol provides a method to efficiently determine the best solvent for this compound under your experimental conditions.
Objective: To identify a suitable solvent or co-solvent system that dissolves at least 0.1 M of the substrate at a reasonable temperature.
Materials:
-
This compound
-
A selection of dry solvents (Toluene, Dioxane, THF, DMF, DMSO, Acetonitrile)
-
Small vials with stir bars
-
Hot plate with stirring capabilities
-
Thermometer or temperature probe
Procedure:
-
Preparation: To separate vials, add 33.3 mg (0.1 mmol) of this compound.
-
Initial Solvent Addition: To each vial, add 1.0 mL of a different solvent to be tested.
-
Room Temperature Test: Stir the mixtures vigorously at room temperature (20-25°C) for 10 minutes. Record your observations (e.g., insoluble, partially soluble, fully soluble).
-
Heating Protocol: For vials where the compound is not fully soluble, begin heating the mixture in increments of 20°C (e.g., 40°C, 60°C, 80°C, 100°C).
-
Observation: At each temperature increment, stir for 5-10 minutes and record the solubility. Note the temperature at which complete dissolution occurs. Do not exceed the boiling point of the solvent.
-
Co-solvent Test (Optional): If solubility is still poor in a desired primary solvent (e.g., Toluene), add a co-solvent (e.g., DMF) dropwise (e.g., 5-10% v/v) at an elevated temperature and observe if dissolution occurs.
-
Analysis: Based on your observations, select the solvent or solvent system that provides the best solubility at the lowest practical temperature for your planned reaction.
Protocol 2: Example Reaction - Suzuki-Miyaura Cross-Coupling
This protocol is a representative example of how to manage the low solubility of this compound in a common cross-coupling reaction.
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (3.0 eq)
-
Toluene
-
Water (degassed)
-
Reaction vessel with reflux condenser and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (0.03 eq).
-
Initial Dissolution: Add toluene to the vessel (to achieve a final concentration of ~0.1-0.2 M). Begin stirring and heat the mixture to 80-90°C. Stir until the this compound is fully dissolved. This pre-dissolution step is critical.
-
Reagent Addition: In a separate flask, dissolve the K₂CO₃ (3.0 eq) in a minimal amount of degassed water.
-
Reaction Assembly: Once the aryl bromide is dissolved, add the phenylboronic acid (1.1 eq) to the reaction vessel. Then, add the aqueous solution of K₂CO₃.
-
Reaction Execution: Heat the biphasic mixture to reflux (approx. 110°C for toluene) with vigorous stirring. The reaction should appear as a well-emulsified mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the heterogeneous nature, ensure samples are taken from the organic layer and are representative.
-
Work-up: After completion, cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Decision diagram for solvent selection.
References
- 1. This compound | 7655-70-1 [amp.chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Resource Hub: Identifying Impurities in 1,2,4-Tribromo-5-fluorobenzene
Introduction to 1,2,4-Tribromo-5-fluorobenzene and Purity Challenges
This compound is a halogenated aromatic compound increasingly utilized as a key building block and intermediate in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern makes it valuable for creating complex molecular architectures. However, like many polysubstituted aromatic compounds, its synthesis can lead to a variety of impurities that are often structurally similar to the target molecule.
The presence of these impurities, even at trace levels, can have significant consequences, impacting reaction yields, inducing side reactions, and posing potential toxicological risks in final drug products.[1][2] Therefore, the accurate identification and quantification of impurities are critical quality control steps mandated by regulatory bodies and essential for robust process development.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities typically arise from three main sources: incomplete reactions, side reactions, and contaminants in starting materials.[3]
-
Isomeric Impurities: Regioisomers such as 1,2,3-Tribromo-5-fluorobenzene or 1,2,5-Tribromo-3-fluorobenzene are common.[4][5] These form due to alternative bromination positions on the fluorobenzene ring and are often the most challenging to separate.
-
Under-brominated Species: Dibromo-fluorobenzenes (e.g., 1,3-Dibromo-5-fluorobenzene) or monobromo-fluorobenzenes can be present if the bromination reaction does not go to completion.[6]
-
Over-brominated Species: Although less common, tetrabromofluorobenzene or other highly brominated species can form under harsh reaction conditions.
-
Residual Starting Materials: Unreacted fluorobenzene or 1,2,4-trifluorobenzene (if used as a precursor in some synthesis routes) may be present.[7][8]
Q2: Which analytical technique is best for initial purity screening?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for an initial screen.[9] Its high resolving power is effective for separating volatile halogenated isomers, and the mass spectrometer provides immediate structural information (fragmentation patterns) that can tentatively identify unknown peaks.[10][11]
Q3: My HPLC analysis shows poor peak shape (e.g., tailing or broad peaks). What could be the cause?
A3: Poor peak shape for halogenated aromatics in Reverse Phase (RP) HPLC can be due to several factors. While these compounds are generally neutral, secondary interactions with residual silanol groups on the silica-based stationary phase can cause tailing.[12] Consider using a column with advanced end-capping or a Phenyl-Hexyl phase, which can offer different selectivity for aromatic compounds through pi-pi interactions.[12][13] Also, ensure your mobile phase is well-degassed and that the pH is appropriate if any acidic or basic impurities are suspected.
Q4: How can I confirm the identity of an unknown impurity?
A4: A multi-step approach is required for definitive identification.[3]
-
Initial ID: Use GC-MS or LC-MS to get the molecular weight and fragmentation/isotope pattern. The characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a powerful diagnostic tool.
-
Isolation: If the impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC or preparative chromatography.[1]
-
Structural Elucidation: The isolated impurity should be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR). This provides definitive information about the substitution pattern on the aromatic ring.[1]
-
Confirmation: If possible, synthesize an authentic reference standard of the suspected impurity and confirm that its retention time and spectral data match the unknown in your sample.[14]
Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying and characterizing impurities in your this compound samples. This workflow ensures a logical progression from detection to definitive structural confirmation.
Caption: A systematic workflow for impurity identification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Chromatogram
Question: My GC-MS analysis of a new batch shows several small, unexpected peaks eluting near the main this compound peak. How do I proceed?
Answer & Troubleshooting Steps:
-
Verify System Suitability: First, ensure the issue is not with your system. Run a solvent blank to check for system contamination or carryover. If the blank is clean, proceed.
-
Analyze the Mass Spectra:
-
Molecular Ion (M+): For each unknown peak, examine the mass spectrum for the molecular ion cluster. A compound containing three bromine atoms will have a characteristic isotopic pattern (M+, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1. This is a definitive sign of a tribrominated species.
-
Fragmentation: Look for characteristic losses, such as the loss of a bromine atom (-79/-81) or HBr.
-
Database Search: Compare the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley). Be aware that isomers may have very similar spectra, so this is a preliminary step.
-
-
Consider Common Impurities: Based on the mass spectra, compare the findings with the expected impurities listed in the table below. Isomers will have the same molecular weight as the main peak, while under- or over-brominated species will have different molecular weights.
-
Logical Troubleshooting Diagram:
Caption: Troubleshooting logic for unexpected GC-MS peaks.
Issue 2: Co-elution of Impurities in HPLC
Question: I suspect I have an isomeric impurity, but it co-elutes with my main peak in my standard C18 HPLC method. How can I resolve them?
Answer & Troubleshooting Steps:
Resolving structurally similar isomers is a common challenge in chromatography.[15][16] Simple changes to mobile phase composition are often insufficient.
-
Change Stationary Phase Chemistry: This is the most effective approach.
-
Phenyl-Hexyl Column: This phase provides alternative selectivity based on pi-pi interactions with the aromatic rings of your analytes. It is often successful in separating halogenated isomers where C18 fails.[13]
-
Pentafluorophenyl (PFP) Column: PFP columns offer a unique combination of dipole-dipole, pi-pi, and hydrophobic interactions, making them extremely powerful for separating halogenated compounds and positional isomers.[12]
-
-
Modify Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Temperature: Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C). Temperature can affect retention factors differently for closely related compounds and sometimes improve resolution.[12]
-
-
Optimize Method Parameters:
-
Reduce Flow Rate: A lower flow rate can increase column efficiency and may improve resolution.
-
Use a Longer Column: A longer column provides more theoretical plates, increasing the opportunity for separation.
-
Protocols
Protocol 1: Standard GC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate (HPLC grade). c. Mix thoroughly. The final concentration will be ~1 mg/mL. d. Transfer an aliquot to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977 MSD or equivalent.
- Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL.
- Oven Program:
- Initial Temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line: 280 °C.
- Ion Source Temp: 230 °C.
- Quadrupole Temp: 150 °C.
- Scan Range: 50 - 450 m/z.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Calculate the area percent for each peak to estimate the purity profile. c. Examine the mass spectrum for each identified impurity and compare it against libraries and the expected impurity table.
Common Impurities Profile
The following table summarizes potential impurities, their likely sources, and key analytical identifiers.
| Impurity Name | Molecular Formula | Molecular Weight (Monoisotopic) | Potential Source | Key Analytical Signals (GC-MS) |
| This compound (Product) | C₆H₂Br₃F | 331.77 | - | M+ cluster at m/z 330, 332, 334, 336 |
| 1,2,3-Tribromo-5-fluorobenzene | C₆H₂Br₃F | 331.77 | Side Reaction (Isomer) | Same MW as product, different GC retention time.[4] |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 311.78 | Impurity in starting material | M+ cluster at m/z 312, 314, 316, 318.[17][18] |
| 1,3-Dibromo-5-fluorobenzene | C₆H₃Br₂F | 251.86 | Incomplete Reaction | M+ cluster at m/z 252, 254, 256.[6] |
| 1-Bromo-2,4,5-trifluorobenzene | C₆H₂BrF₃ | 210.93 | Possible Starting Material | M+ cluster at m/z 210, 212.[19] |
| Fluorobenzene | C₆H₅F | 96.04 | Residual Starting Material | M+ at m/z 96.[20] |
References
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. 1,2,3-TRIBROMO-5-FLUOROBENZENE | CAS 3925-78-8 [matrix-fine-chemicals.com]
- 5. 1,2,5-Tribromo-3-fluorobenzene | C6H2Br3F | CID 2724913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR [m.chemicalbook.com]
- 7. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 8. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 9. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 1,2,4-Tribromobenzene | C6H3Br3 | CID 12002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. ez.restek.com [ez.restek.com]
Technical Support Center: Catalyst Removal in 1,2,4-Tribromo-5-fluorobenzene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical work-up procedure of removing catalysts from reactions involving 1,2,4-Tribromo-5-fluorobenzene. Ensuring complete catalyst removal is paramount for the purity of your final product and the success of subsequent synthetic steps. Residual catalyst, often palladium, can interfere with downstream reactions and compromise the integrity of your compound.[1][2][3][4]
This guide is designed to provide you with a comprehensive understanding of the available techniques, the rationale behind their use, and a systematic approach to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound, and how does the catalyst type influence the removal strategy?
A1: Reactions involving this compound, a highly functionalized aryl halide, typically employ palladium-based catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3][5] These catalysts can be broadly categorized into two types, each requiring a distinct removal strategy:
-
Heterogeneous Catalysts: These are solid-supported catalysts, with Palladium on carbon (Pd/C) being a prime example.[6] They are theoretically insoluble in the reaction mixture.
-
Homogeneous Catalysts: These are soluble in the reaction medium and typically consist of a palladium salt (e.g., Pd(OAc)₂, PdCl₂) and a ligand (e.g., a phosphine).[5][7]
The choice of removal technique is fundamentally dictated by the catalyst's phase. Heterogeneous catalysts are generally removed by physical filtration, while homogeneous catalysts require more sophisticated methods like scavenging or crystallization.
Q2: My reaction mixture has turned black. What does this indicate, and how does it affect catalyst removal?
A2: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition or aggregation.[1][2] This occurs when the active, soluble Pd(0) species in a homogeneous catalysis system becomes unstable and precipitates out of solution as elemental palladium. This can be caused by:
-
High temperatures: Can lead to ligand degradation and catalyst instability.[2]
-
Insufficient ligand: The ligand is crucial for stabilizing the active catalyst.
-
Presence of oxygen: Can oxidize the active Pd(0) catalyst.[1]
The presence of palladium black complicates the removal process as you are now dealing with both soluble and insoluble palladium species. A multi-step approach involving initial filtration to remove the palladium black followed by a scavenging step for the residual soluble palladium is often necessary.
Q3: What are "catalyst scavengers," and how do I choose the right one?
A3: Catalyst scavengers are solid-supported or soluble materials designed to selectively bind to and remove residual metal catalysts from a solution.[5][8][9] They are particularly useful for removing homogeneous catalysts to levels below 5 ppm, which is often required in the pharmaceutical industry.[7]
Choosing the appropriate scavenger depends on several factors:
-
The nature of the metal: Different scavengers have varying affinities for different metals. For palladium, thiol- and thiourea-based scavengers are very effective.[9]
-
The solvent system: The scavenger must be compatible with the reaction solvent. Silica-based scavengers are generally compatible with a wide range of organic solvents.[9]
-
The reaction product: The scavenger should not interact with or degrade your desired product.
Here is a comparison of common palladium scavengers:
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Considerations |
| Silica-Bound Thiol | -SH | Pd(II) | High efficiency, broad solvent compatibility, good thermal stability.[8][9] | Can be more expensive. |
| Thiourea Resins | -C(=S)N₂ | Pd(0) and Pd(II) | Versatile for different palladium forms.[9] | May require longer contact times. |
| Activated Carbon | N/A | Various | Cost-effective, readily available. | Can have poor selectivity and may adsorb the product, leading to yield loss.[7] |
| Trimercaptotriazine (TMT) | Triazine-trithiol | Pd(II) | High affinity for palladium. | Can be used as a precipitating agent. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalyst removal work-up for your this compound reactions.
Issue 1: Residual Catalyst Detected in the Final Product After Filtration of a Heterogeneous Catalyst.
-
Potential Cause 1: Catalyst Fines Passing Through the Filter Medium. Heterogeneous catalysts, especially palladium on carbon, can contain very fine particles that may pass through standard filter paper.
-
Potential Cause 2: Leaching of the Metal from the Solid Support. There is evidence that some palladium can leach from heterogeneous supports and enter the solution as soluble species.[3]
-
Solution: After the initial filtration of the solid catalyst, treat the filtrate with a scavenger as you would for a homogeneous catalyst. This two-step approach ensures the removal of both insoluble and leached soluble palladium.
-
Issue 2: Incomplete Catalyst Removal Using a Scavenger for a Homogeneous Catalyst.
-
Potential Cause 1: Insufficient Amount of Scavenger. The binding capacity of the scavenger may have been exceeded.
-
Solution: Increase the amount of scavenger used. It is often recommended to use a significant excess (e.g., 5-10 equivalents relative to the catalyst).
-
-
Potential Cause 2: Insufficient Contact Time or Agitation. The binding of the palladium to the scavenger is a kinetic process.
-
Solution: Increase the stirring time and ensure vigorous agitation to maximize the contact between the scavenger and the solution.
-
-
Potential Cause 3: Steric Hindrance. The palladium complex in your reaction mixture may be sterically hindered, preventing it from effectively binding to the scavenger.
-
Solution: Consider a pre-treatment step to break down the palladium complex. For example, adding a small amount of an oxidizing agent like hydrogen peroxide can sometimes facilitate scavenging.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common catalyst removal procedures.
Protocol 1: Removal of Heterogeneous Catalyst (e.g., Pd/C) by Celite Filtration
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Prepare the Celite Pad: In a Buchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (approximately 1-2 cm thick) and gently press it down to create a compact pad.
-
Wet the Celite Pad: Pre-wet the Celite® pad with the reaction solvent. This prevents the Celite® from being disturbed when the reaction mixture is added.
-
Filter the Reaction Mixture: Carefully pour the reaction mixture onto the Celite® pad under vacuum.
-
Wash the Pad: Wash the Celite® pad with fresh solvent to ensure all of the product is collected in the filtrate.[10]
-
Analyze the Filtrate: Concentrate the filtrate and analyze a small sample for residual palladium content using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1]
Protocol 2: Removal of Homogeneous Catalyst by Scavenging
-
Choose the Appropriate Scavenger: Based on the considerations in FAQ 3, select a suitable scavenger (e.g., silica-bound thiol).
-
Add the Scavenger: Add the scavenger to the reaction mixture. A typical starting point is 5-10 weight percent relative to the reaction mixture.
-
Stir the Mixture: Stir the mixture vigorously at room temperature for 2-24 hours. The optimal time will depend on the specific scavenger and reaction conditions.
-
Filter off the Scavenger: Remove the solid scavenger by filtration. A simple filtration through filter paper is usually sufficient.
-
Analyze the Filtrate: Concentrate the filtrate and determine the residual palladium concentration.
Visualizing the Work-up Workflow
The following diagrams illustrate the decision-making process for catalyst removal.
Caption: Decision tree for selecting the initial catalyst removal strategy.
Caption: A systematic workflow for troubleshooting catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. spinchem.com [spinchem.com]
- 6. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. teesing.com [teesing.com]
storage and stability issues of 1,2,4-Tribromo-5-fluorobenzene
Welcome to the comprehensive technical support guide for 1,2,4-Tribromo-5-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) regarding the storage, stability, and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your starting materials and the success of your experiments.
Core Principles: Understanding this compound
This compound is a polyhalogenated aromatic compound frequently employed as a building block in organic synthesis. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization in cross-coupling and other transformations. However, the very features that make it a valuable reagent also render it susceptible to specific storage and handling challenges.
Inherent Chemical Characteristics
The presence of multiple bromine atoms and a fluorine atom on the benzene ring creates a unique electronic and steric environment. The bromine atoms are potential leaving groups in various cross-coupling reactions, while the fluorine atom can influence the reactivity of the adjacent C-H and C-Br bonds. Understanding these characteristics is crucial for predicting its behavior in chemical reactions and anticipating potential stability issues.
Storage and Handling: Best Practices for Maintaining Integrity
Proper storage and handling are paramount to preserving the quality and reactivity of this compound. Improper conditions can lead to degradation, contamination, and ultimately, failed experiments.
Recommended Storage Conditions
To ensure the long-term stability of this compound, adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] | Elevated temperatures can promote thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2][3] | Minimizes exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation.[4] |
| Light | Protect from light by storing in an amber vial or in a dark location. | While specific photodecomposition data is limited, related polyhalogenated aromatics can be light-sensitive. |
| Container | Keep the container tightly sealed.[1] | Prevents the ingress of moisture and other atmospheric contaminants. |
Safe Handling Procedures
As with any chemical reagent, proper personal protective equipment (PPE) and handling techniques are essential for safety and to prevent contamination.
-
Ventilation: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are generally suitable), and a lab coat.
-
Dispensing: When dispensing the solid, avoid creating dust. If transferring solutions, use appropriate techniques to minimize exposure to the atmosphere, such as syringe transfer under an inert atmosphere for highly sensitive reactions.
Stability and Degradation: Troubleshooting Guide
Even with proper storage, degradation can occur. Recognizing the signs and understanding the potential pathways of degradation are key to troubleshooting experimental issues.
Visual Indicators of Degradation
While subtle degradation may not be visually apparent, gross decomposition can manifest in the following ways:
-
Color Change: A significant change from its typical off-white or pale yellow appearance to a darker yellow or brown hue can indicate the presence of impurities or degradation products.
-
Caking or Clumping: The absorption of moisture can cause the solid material to cake or clump together.
Potential Degradation Pathways
Based on the chemistry of similar halogenated aromatic compounds, the following degradation pathways are plausible:
-
Photodecomposition: Exposure to UV light can potentially lead to dehalogenation or other rearrangements.
-
Thermal Decomposition: At elevated temperatures, dehalogenation can occur, leading to the formation of less brominated species or hydrobromic acid in the presence of proton sources.
Quality Control: A Simple Protocol
Before use in a critical reaction, especially if the material has been stored for an extended period, a quick quality check is advisable.
Step-by-Step QC by ¹H NMR:
-
Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum. Look for the appearance of new signals or significant changes in the baseline, which could indicate the presence of impurities or degradation products. For this compound, you would expect to see two distinct signals in the aromatic region. The presence of additional peaks may suggest impurities.
Caption: Workflow for a simple NMR-based quality check.
FAQs: Experimental Troubleshooting
This section addresses common issues encountered when using this compound in two widely used reaction types: Suzuki-Miyaura coupling and Grignard reagent formation.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a failed Suzuki-Miyaura coupling with a polyhalogenated substrate:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[6]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[6]
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the C-Br bond.
-
Dehalogenation: A common side reaction is the reductive dehalogenation of the starting material. This can be caused by an inappropriate choice of solvent or base. Using aprotic solvents like dioxane or toluene is generally recommended.[6]
-
Protodeboronation: The boronic acid coupling partner can degrade, especially in the presence of excess water or strong base.[6]
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Grignard Reagent Formation
Q2: I am having difficulty forming the Grignard reagent from this compound. What should I troubleshoot?
A2: Grignard reagent formation with aryl bromides can be challenging. Here are some key areas to address:
-
Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer. This can be achieved by stirring the magnesium under vacuum, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[7][8]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents (typically THF or diethyl ether) must be used.[7]
-
Initiation: The reaction can be slow to initiate. Gentle warming may be necessary, but be prepared to cool the reaction as it is exothermic. Adding a small amount of the aryl bromide first and waiting for the reaction to start before adding the rest is a good practice.[7]
-
Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide to form a biaryl byproduct. This can be minimized by slow, dropwise addition of the aryl bromide to the magnesium suspension.[7]
-
Chemoselectivity: With multiple bromine atoms, there is a possibility of forming di-Grignard reagents or undergoing halogen-magnesium exchange at different positions. The relative reactivity of the C-Br bonds will depend on their electronic and steric environment. The C-Br bond at the 1-position is generally the most reactive.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. By understanding its inherent properties and adhering to best practices for storage, handling, and reaction optimization, researchers can mitigate potential issues and achieve reliable and reproducible results. This guide serves as a starting point for troubleshooting, and we encourage you to consult the primary literature for more specific applications and protocols.
References
- 1. How To [chem.rochester.edu]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. polyhalogenated aromatic compounds: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. schnyderchemsafety.com [schnyderchemsafety.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to 1,2,4-Tribromo-5-fluorobenzene: Navigating Regioselectivity in Polyhalogenated Aromatic Synthesis
Introduction: The Strategic Value of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds (PHACs) are foundational building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures.[1][2] Their applications are extensive, ranging from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to the development of novel organic materials.[2][3][4] The power of PHACs lies in the differential reactivity of their carbon-halogen bonds, which enables chemists to perform sequential, site-selective cross-coupling reactions.[5][6] This guide provides an in-depth comparison of 1,2,4-Tribromo-5-fluorobenzene against other common polyhalogenated scaffolds, offering a rationale for its strategic selection in synthesis. We will explore how the unique interplay of steric and electronic effects governs its reactivity, providing a distinct advantage in complex synthetic routes.
Focus Reagent: this compound
At first glance, this compound presents a scaffold with multiple reactive sites. However, its true synthetic value is unlocked by understanding the nuanced hierarchy of reactivity among its three bromine substituents. The substitution pattern—a fluorine atom para to one bromine and ortho/meta to the others—creates a non-symmetrical electronic environment that is key to achieving high regioselectivity.
-
Electronic Influence: The potent electron-withdrawing inductive effect of the fluorine atom modulates the electron density across the aromatic ring. This effect is most pronounced at the ortho (C-4) and para (C-1) positions.
-
Steric Hindrance: The bromine at the C-2 position is flanked by two other halogens (Br at C-1, F at C-5), making it the most sterically encumbered site for the oxidative addition of a bulky palladium catalyst.
-
Reactivity Prediction: Consequently, in palladium-catalyzed cross-coupling reactions, oxidative addition is predicted to occur preferentially at the C-4 position, which is activated by the ortho-fluorine and is less sterically hindered than C-2. The C-1 bromine represents a secondary site of reaction. This predictable regioselectivity allows for a controlled, stepwise functionalization of the aromatic core.
Comparative Analysis with Alternative Polyhalogenated Scaffolds
The choice of a PHAC starting material is a critical decision that dictates the entire synthetic strategy. Below, we compare this compound to other commonly used polybrominated benzenes.
| Feature | This compound | 1,2,4,5-Tetrabromobenzene | 1,3,5-Tribromobenzene |
| Symmetry | Asymmetric | C2h Symmetry | D3h Symmetry |
| Distinct Reactive Sites | Three (C1, C2, C4-Br) | Two | One (initially) |
| Primary Driver of Selectivity | Combination of electronic activation (by F) and sterics. | Primarily sterics and statistics after the first substitution. | Primarily statistics; selectivity is difficult after the first substitution. |
| Key Advantage | High intrinsic regioselectivity for the first coupling. Ring is activated for potential SNAr chemistry. | Useful for creating symmetrical central scaffolds. | Ideal for synthesizing symmetrically trisubstituted products. |
| Potential Challenge | Over-functionalization if reaction conditions are not carefully controlled. | Achieving selective mono- or di-substitution can be challenging. | Controlling the degree of substitution is difficult, often leading to mixtures. |
Causality Behind Reactivity Differences:
-
1,2,4,5-Tetrabromobenzene: Lacking an activating or deactivating group like fluorine, the initial reactivity of all four bromines is governed primarily by sterics, making them roughly equivalent. After the first substitution, the electronic nature of the newly introduced group dictates the site of the second coupling, but the initial step lacks the high predictability of our focus reagent.
-
1,3,5-Tribromobenzene: Due to its high symmetry, all three bromine atoms are electronically and sterically identical. The first coupling is purely statistical. Subsequent couplings are directed by the first substituent, but achieving selective mono-arylation without contamination from di- and tri-arylated byproducts requires careful control of stoichiometry and conditions.
In contrast, this compound offers a "pre-programmed" regioselectivity, making it a superior choice for building complex, unsymmetrical molecules in a controlled manner.
Data-Driven Comparison: Performance in Cross-Coupling Reactions
The true test of a building block is its performance in key synthetic transformations. The following table summarizes typical outcomes for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions, providing a comparative framework based on data from analogous systems.[7]
| Coupling Reaction | Substrate | Coupling Partner | Typical Catalyst/Ligand | Typical Yield (%) | Key Observation/Reference |
| Suzuki-Miyaura | 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | 95 | Demonstrates high efficiency of coupling ortho to a fluorine atom.[7] |
| Suzuki-Miyaura | 1,4-Dibromo-2-fluorobenzene | Arylboronic acid | Pd(dppf)Cl₂ | >90 | Site-selective coupling occurs preferentially at the bromine ortho to the fluorine.[8] |
| Sonogashira | Polyhalogenated Arene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 80-95 | Reactivity order is generally I > Br > Cl. Regioselectivity is governed by sterics and electronics.[9] |
| Stille | Aryl Bromide | Organostannane | Pd(PPh₃)₄ | 85-98 | Highly versatile and functional group tolerant, but toxicity of tin reagents is a major drawback.[10][11] |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligands, and reaction conditions employed.
Unique Reactivity: Nucleophilic Aromatic Substitution (SNAr)
A significant advantage of this compound is the potential for nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing halogens, particularly the fluorine atom, sufficiently activates the ring for nucleophilic attack, a pathway generally inaccessible for simple polybrominated benzenes.[12][13]
The mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized Meisenheimer complex.[14] The negative charge of this intermediate is stabilized by the electron-withdrawing substituents, especially when they are positioned ortho or para to the site of attack.[13] In this compound, the fluorine atom itself can act as a leaving group in SNAr reactions, a unique reactivity mode compared to bromine under these conditions due to the high polarization of the C-F bond.[15]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following protocols are self-validating systems designed for robustness. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol targets the selective coupling at the C-4 position of this compound.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O. The reaction should be approximately 0.1 M in the limiting reagent.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand such as SPhos (4 mol%).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Sonogashira Cross-Coupling
This protocol describes the coupling of a terminal alkyne, also expected to be selective for the C-4 position.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and Copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (2.5 mol%).
-
Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the alkyne. Monitor progress by TLC or GC-MS.
-
Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
Visualization of Synthetic Strategy
The choice of starting material fundamentally alters the synthetic workflow. The following diagram compares the synthetic logic for creating an unsymmetrical, disubstituted product starting from this compound versus 1,2,4,5-tetrabromobenzene.
Caption: Comparative workflow for synthesizing unsymmetrical molecules.
Conclusion
For the synthetic chemist aiming to build complex, unsymmetrical aromatic molecules, This compound is not merely another polyhalogenated reagent; it is a tool for precision. Its inherent, electronically-driven regioselectivity provides a predictable and reliable platform for sequential cross-coupling reactions, minimizing the formation of statistical mixtures and simplifying purification efforts. While scaffolds like 1,2,4,5-tetrabromobenzene and 1,3,5-tribromobenzene have their place in the synthesis of symmetrical molecules, the controlled reactivity of this compound makes it an exemplary choice for constructing advanced intermediates in pharmaceutical and materials science research. Its selection is a strategic decision that streamlines synthetic pathways and enhances overall efficiency.
References
- 1. Polyhalogenated Compounds [unacademy.com]
- 2. Polyhalogenated compound - Wikipedia [en.wikipedia.org]
- 3. Polyhalogen Compounds - Definition, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vapourtec.com [vapourtec.com]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Regiochemistry of Substitution on 1,2,4-Tribromo-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex aromatic scaffolds, polyhalogenated benzenes serve as pivotal building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The precise control over the regiochemistry of substitution reactions on these substrates is paramount for accessing target molecules with desired properties. This guide provides an in-depth technical comparison of the primary substitution pathways on 1,2,4-tribromo-5-fluorobenzene, offering insights into the directing effects of the bromo and fluoro substituents under various reaction conditions. We will explore Nucleophilic Aromatic Substitution (SNAr), Metal-Halogen Exchange, and the Halogen Dance rearrangement, supported by mechanistic principles and available experimental data on analogous systems.
The Competing Influences of Bromine and Fluorine
The regiochemical outcome of any substitution reaction on this compound is a direct consequence of the electronic and steric interplay between the four halogen substituents. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I), which significantly influences the reactivity of the aromatic ring. In contrast, the bromine atoms, while also inductively withdrawing, are larger and more polarizable, and can participate in pi-donation (+M effect) to a lesser extent. These differing characteristics dictate the preferred sites of attack for various reagents.
I. Nucleophilic Aromatic Substitution (SNAr): The Dominance of Fluorine's Activating Effect
The SNAr mechanism is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination sequence involving a negatively charged Meisenheimer intermediate. For a substitution to occur, the aromatic ring must be rendered electron-deficient, a condition well-met in this compound due to the cumulative inductive effects of the halogens.
Mechanistic Considerations
The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring, as this disrupts the aromaticity.[1][2] Consequently, substituents that stabilize the resulting negative charge in the Meisenheimer complex will accelerate the reaction. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, thereby stabilizing the intermediate more effectively than bromine.[2][3] This leads to a counterintuitive reactivity trend where fluoride is often a better leaving group than bromide in SNAr reactions, as the activation of the ring towards attack is the dominant factor.[1][3]
The positions ortho and para to the strongly electron-withdrawing fluorine atom are the most activated towards nucleophilic attack. In the case of this compound, this would be the C2 and C4 positions (brominated) and the C6 position (unsubstituted). However, substitution at a carbon already bearing a leaving group is the productive pathway. Therefore, the most likely sites for SNAr are the positions ortho and para to the fluorine that also have a leaving group.
Based on these principles, the predicted order of reactivity for nucleophilic aromatic substitution on this compound is the displacement of the bromine atom at the C4 position, which is para to the fluorine, followed by the bromine at the C2 position, which is ortho to the fluorine. The bromine at C1 is the least activated by the fluorine.
Experimental Insights
| Reaction Type | Reagents | Expected Major Product | Rationale |
| SNAr | NaOMe, MeOH, heat | 1,2-Dibromo-4-fluoro-5-methoxybenzene | Nucleophilic attack at the C4 position, para to the activating fluorine atom. |
| SNAr | R₂NH, heat | N-(2,5-Dibromo-4-fluorophenyl)dialkylamine | Nucleophilic attack at the C4 position, para to the activating fluorine atom. |
II. Metal-Halogen Exchange: Targeting the Most Polarizable Halogen
Metal-halogen exchange is a powerful transformation for the preparation of organometallic reagents, which can then be trapped with various electrophiles. This reaction is particularly prevalent with organolithium reagents.
Mechanistic Considerations
The rate of lithium-halogen exchange is primarily governed by the stability of the transient "ate-complex" and the polarizability of the halogen. The established order of reactivity is I > Br > Cl >> F.[4] Fluorine is generally unreactive in lithium-halogen exchange reactions. Therefore, when this compound is treated with an organolithium reagent such as n-butyllithium, exchange is expected to occur exclusively at one of the bromine-substituted positions.
The regioselectivity of the bromine-lithium exchange will be influenced by both steric and electronic factors. The bromine at C4 is the least sterically hindered. The bromines at C1 and C2 are in a more crowded environment. Furthermore, the acidity of the ring protons can play a role, with the proton at C6, ortho to the fluorine, being the most acidic. Deprotonation at this site could compete with halogen-metal exchange. However, at low temperatures, halogen-metal exchange is often faster than deprotonation.
A study on the regioselective metal-halogen exchange of 1,2-dibromo-5-chloro-3-fluorobenzene using isopropyl magnesium chloride demonstrated that the exchange occurred preferentially at the C2 position, which is flanked by a bromine and a fluorine. This suggests that the inductive effect of the adjacent fluorine may play a role in stabilizing the resulting organometallic species. By analogy, for this compound, exchange at the C2 or C4 positions would be the most likely outcomes.
Experimental Protocol: Metal-Halogen Exchange and Electrophilic Quench
Objective: To generate an aryllithium species from this compound and trap it with an electrophile (e.g., CO₂).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush dry ice into a fine powder.
-
Carefully transfer the aryllithium solution via cannula onto the crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the resulting benzoic acid derivative(s).
Expected Outcome: The major product is expected to be the benzoic acid resulting from lithium-bromine exchange at either the C2 or C4 position, followed by carboxylation. The exact isomeric ratio would need to be determined by spectroscopic analysis (e.g., NMR, GC-MS).
| Reaction Type | Reagents | Expected Major Product(s) | Rationale |
| Metal-Halogen Exchange | 1. n-BuLi, THF, -78 °C2. CO₂ | 2,5-Dibromo-4-fluorobenzoic acid and/or 3,5-Dibromo-2-fluorobenzoic acid | Preferential lithium-bromine exchange over lithium-fluorine exchange. Regioselectivity is influenced by steric and electronic factors. |
III. Halogen Dance: A Pathway to Isomeric Scaffolds
The Halogen Dance is a base-catalyzed positional isomerization of halogen atoms on an aromatic ring.[5][6] This rearrangement proceeds through a series of deprotonation and intermolecular halogen-metal exchange steps, ultimately leading to the thermodynamically most stable aryl anion.
Mechanistic Considerations
For a halogen dance to occur, a strong base is required to deprotonate the aromatic ring. In this compound, the most acidic proton is at C6, ortho to the fluorine. Deprotonation at this position would generate an aryl anion. This anion can then participate in an intermolecular bromine transfer with another molecule of the starting material, leading to a rearranged tribromofluorobenzene isomer. The driving force for the rearrangement is the formation of a more stable aryl anion. In general, electron-withdrawing groups stabilize an adjacent carbanion.
Given the substitution pattern, a halogen dance could potentially lead to the formation of 1,2,5-tribromo-3-fluorobenzene or 1,3,5-tribromo-2-fluorobenzene, as these isomers may offer greater thermodynamic stability of the intermediate aryl anions. The original halogen dance was observed in the rearrangement of 1,2,4-tribromobenzene to the more symmetric 1,3,5-tribromobenzene.[6]
Comparative Summary and Conclusion
The regiochemistry of substitution on this compound is highly dependent on the chosen reaction conditions and mechanism.
| Reaction Pathway | Key Reagent Type | Primary Site of Reactivity | Expected Outcome | Mechanistic Rationale |
| SNAr | Nucleophiles (e.g., alkoxides, amines) | C-Br bond para or ortho to Fluorine | Substitution of a bromine atom with the nucleophile. | Ring activation by the strongly electron-withdrawing fluorine atom, stabilizing the Meisenheimer intermediate. |
| Metal-Halogen Exchange | Organolithiums (e.g., n-BuLi) | C-Br bonds | Formation of an aryllithium species for subsequent reaction with an electrophile. | Higher reactivity of bromine compared to fluorine in metal-halogen exchange. |
| Halogen Dance | Strong, non-nucleophilic bases (e.g., LDA) | C-H bond ortho to Fluorine, followed by C-Br bonds | Isomerization of the bromine substituents to a thermodynamically more stable arrangement. | Base-catalyzed deprotonation followed by intermolecular halogen transfer. |
-
To introduce a nucleophile via SNAr , targeting the C4-position (para to fluorine) is the most probable outcome.
-
To generate an organometallic intermediate for subsequent coupling or functionalization, metal-halogen exchange offers a reliable route to replace a bromine atom.
-
To access different constitutional isomers, the halogen dance rearrangement presents a potential, albeit more complex, pathway.
Further experimental studies on this compound are warranted to provide definitive quantitative data on the regioselectivity of these transformations and to fully unlock the synthetic potential of this versatile building block.
References
- 1. vapourtec.com [vapourtec.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Versatile Fluorinated Scaffolds: A Comparative Analysis of Alternatives to 1,2,4-Tribromo-5-fluorobenzene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a paramount strategy for fine-tuning physicochemical and biological properties. For years, 1,2,4-Tribromo-5-fluorobenzene has served as a reliable and versatile building block, offering a trifecta of reactive bromine sites for sequential, regioselective functionalization. However, the evolving demands of synthetic efficiency, atom economy, and the exploration of novel chemical space necessitate a critical evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and data to inform the selection of the optimal scaffold for your synthetic campaigns.
The Benchmark: Understanding the Utility of this compound
This compound is a powerful synthetic tool due to the differential reactivity of its bromine atoms, which can be selectively addressed through various cross-coupling and lithiation strategies. The fluorine substituent, in addition to its potential role in modulating biological activity, also influences the electronic properties of the aromatic ring, impacting the regioselectivity of subsequent reactions. Its utility lies in the ability to construct complex, multi-substituted fluorinated molecules in a controlled, stepwise manner.
Emerging Alternatives: Expanding the Synthetic Chemist's Toolkit
This guide focuses on two primary, commercially available alternatives that offer distinct advantages in terms of substitution patterns and reactivity: 2,4-Dibromo-1-fluorobenzene and 1,3,5-Tribromo-2-fluorobenzene . We will also briefly touch upon other functionalized fluorobenzene derivatives that can serve as valuable precursors.
Alternative 1: 2,4-Dibromo-1-fluorobenzene
This isomer presents a different substitution pattern, with two bromine atoms positioned ortho and para to the fluorine atom. This arrangement has significant implications for its reactivity in cross-coupling and metalation reactions.
-
Differential Reactivity: The bromine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the sterically hindered bromine at the 2-position. This allows for sequential functionalization.
-
Ortho-Lithiation: The fluorine atom can direct ortho-lithiation to the C3 position, offering a complementary pathway for functionalization.[1]
-
Applications: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Alternative 2: 1,3,5-Tribromo-2-fluorobenzene
This symmetrical tribromo derivative provides a unique platform for creating C₃-symmetric or highly functionalized central aromatic rings.
-
Symmetrical Functionalization: The three bromine atoms are chemically equivalent, making it an ideal substrate for reactions where multiple identical groups are to be introduced simultaneously.
-
Sequential Functionalization: While the bromines are equivalent, statistical mono- and di-substitution can be achieved under carefully controlled conditions, followed by purification.
-
Applications: It is a valuable precursor for the synthesis of discotic liquid crystals, functional materials, and complex ligands for catalysis.
Comparative Performance Analysis: Experimental Data
To provide a practical comparison, the following tables summarize typical yields and reaction conditions for key synthetic transformations using this compound and its alternatives. Disclaimer: The presented data is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 90 | 12 | ~85 (mono-arylation) | [2] |
| 2,4-Dibromo-1-fluorobenzene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 16 | 92 (mono-arylation at C4) | [3] |
| 1,3,5-Tribromo-2-fluorobenzene | 4-Methoxyphenylboronic acid (3.3 eq) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (6 eq) | Toluene/EtOH/H₂O | 100 | 24 | 88 (tri-arylation) | [4] |
Table 2: Buchwald-Hartwig Amination
| Reagent | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine (1.2 eq) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 18 | ~80 (mono-amination) | [5][6] |
| 2,4-Dibromo-1-fluorobenzene | Aniline (1.2 eq) | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ (1.5 eq) | Toluene | 110 | 20 | 85 (mono-amination at C4) | [7] |
| 1,3,5-Tribromo-2-fluorobenzene | Diphenylamine (3.3 eq) | Pd(OAc)₂ (5 mol%), P(tBu)₃ (10 mol%) | NaOtBu (4 eq) | Toluene | 100 | 24 | 75 (tri-amination) | [4] |
Table 3: Ortho-Lithiation/Metal-Halogen Exchange
| Reagent | Reagent | Conditions | Quenching Electrophile | Product Position | Yield (%) | Reference |
| This compound | n-BuLi (1.1 eq) | THF, -78 °C | DMF | C6-CHO | ~70 | [8] |
| 2,4-Dibromo-1-fluorobenzene | LDA (1.1 eq) | THF, -78 °C | CO₂ | C3-COOH | ~75 | [1] |
| 1,3,5-Tribromo-2-fluorobenzene | n-BuLi (1.1 eq) | Et₂O, -78 °C | MeI | C4-Me | ~65 (statistical) | [8] |
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling , the use of bulky phosphine ligands like PPh₃ or Buchwald-type ligands can promote the oxidative addition of the less reactive C-Br bond. The choice of base is also crucial, with milder bases like carbonates often favored to prevent side reactions.
In Buchwald-Hartwig amination , the selection of a suitable ligand is paramount. Sterically hindered and electron-rich ligands such as XPhos or BINAP are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition. The choice between sodium tert-butoxide and cesium carbonate can influence the reaction rate and substrate scope.
For lithiation reactions , the choice of the lithiating agent and solvent is key to controlling the regioselectivity. While n-BuLi can effect metal-halogen exchange at bromine positions, lithium amides like LDA are often used for directed ortho-metalation, taking advantage of the directing effect of the fluorine atom. The reaction temperature must be carefully controlled at -78 °C to prevent unwanted side reactions such as benzyne formation.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the synthetic procedures, detailed step-by-step protocols are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dibromo-1-fluorobenzene with Phenylboronic Acid
-
To a dried Schlenk flask under an argon atmosphere, add 2,4-dibromo-1-fluorobenzene (1.0 mmol, 254 mg), phenylboronic acid (1.1 mmol, 134 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-fluoro-1,1'-biphenyl.
Protocol 2: Buchwald-Hartwig Amination of 1,3,5-Tribromo-2-fluorobenzene with Diphenylamine
-
To a dried Schlenk tube under an argon atmosphere, add 1,3,5-tribromo-2-fluorobenzene (1.0 mmol, 392 mg), diphenylamine (3.3 mmol, 558 mg), and sodium tert-butoxide (4.0 mmol, 384 mg).
-
Add Pd(OAc)₂ (0.05 mmol, 11 mg) and P(tBu)₃ (0.1 mmol, 20 mg).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tri-aminated product.
Visualizing Reaction Pathways
To better understand the synthetic utility of these reagents, the following diagrams illustrate the key reaction pathways.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A simplified workflow for directed ortho-lithiation of a fluorinated aryl bromide.
Conclusion and Future Outlook
While this compound remains a valuable tool, this guide has demonstrated that alternative reagents such as 2,4-Dibromo-1-fluorobenzene and 1,3,5-Tribromo-2-fluorobenzene offer unique advantages and expand the possibilities for synthesizing complex fluorinated molecules. The choice of reagent will ultimately depend on the specific synthetic target and the desired substitution pattern. As the field of fluorine chemistry continues to evolve, we can anticipate the development of even more sophisticated and versatile fluorinated building blocks, further empowering researchers in their quest for novel molecules with enhanced properties.
References
- 1. chimia.ch [chimia.ch]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. uwindsor.ca [uwindsor.ca]
Assessing the Purity of Synthesized 1,2,4-Tribromo-5-fluorobenzene by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 1,2,4-Tribromo-5-fluorobenzene, a key building block in various synthetic pathways. We will explore the nuances of different stationary phases, mobile phase compositions, and the rationale behind method selection, supported by experimental data.
The Critical Role of Purity in Synthesis
This compound is a polyhalogenated aromatic compound whose utility in complex organic synthesis demands stringent purity control. The presence of isomeric impurities, residual starting materials, or by-products can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yields, and complications in purification of the final compound. Therefore, a robust and selective analytical method is not just a quality control measure but a critical tool for process optimization.
Understanding Potential Impurities
The synthesis of this compound can inadvertently generate several impurities. A common synthetic route might involve the bromination of a fluorinated benzene precursor. During such electrophilic aromatic substitution reactions, the formation of positional isomers is a significant concern.[1] For instance, starting from a difluorobenzene might lead to different tribromo-fluoro-benzene isomers. Potential impurities to consider during the analysis of this compound include:
-
Positional Isomers: Such as 1,2,3-Tribromo-5-fluorobenzene and 1,3,5-Tribromo-2-fluorobenzene.
-
Under-brominated Species: Dibromo-fluorobenzenes.
-
Over-brominated Species: Tetrabromo-fluorobenzenes.
-
Residual Starting Materials: e.g., fluorobenzene or difluorobenzene derivatives.
The ability of an HPLC method to resolve the target compound from these potential impurities is the primary benchmark of its effectiveness.
Comparative Analysis of HPLC Methodologies
The separation of halogenated aromatic compounds by HPLC can be approached through different chromatographic modes, primarily reversed-phase and normal-phase.[2][3] The choice of methodology hinges on the specific separation challenge and the available instrumentation.
Reversed-Phase HPLC: The Workhorse of Quality Control
Reversed-phase HPLC is the most common mode of chromatography used in the pharmaceutical industry due to its robustness, reproducibility, and compatibility with aqueous mobile phases.[4][5]
-
Octadecylsilane (C18) Columns: These are the most popular reversed-phase columns, offering excellent retention for hydrophobic compounds based on van der Waals interactions.[4][5] For this compound, a C18 column provides good retention.
-
Phenyl Columns: These columns have a phenyl group bonded to the silica support. They offer alternative selectivity compared to C18 columns, particularly for aromatic compounds, due to the potential for π-π interactions between the analyte and the stationary phase.[4] This can be highly advantageous for separating isomeric impurities where hydrophobicity differences are minimal.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol provides a starting point for the analysis of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound.
- Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
- Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Conditions:
| Parameter | Condition A (C18 Column) | Condition B (Phenyl Column) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
3. Rationale for Parameter Selection:
- Mobile Phase: A mixture of acetonitrile and water is a standard choice for reversed-phase HPLC, providing good solvation for the analyte and efficient interaction with the stationary phase. The ratio is optimized to achieve a reasonable retention time.
- Detection Wavelength: Aromatic compounds like this compound exhibit strong UV absorbance. 254 nm is a common wavelength for detecting compounds with benzene rings.[6] The UV absorption of brominated benzenes can be influenced by the degree of bromination.[7]
- Column Temperature: Maintaining a constant column temperature ensures reproducible retention times.
Data Presentation: Comparative Chromatographic Performance
The following table summarizes hypothetical data from the analysis of a spiked sample containing this compound and two potential isomeric impurities.
| Compound | Retention Time (min) - C18 | Resolution - C18 | Retention Time (min) - Phenyl | Resolution - Phenyl |
| Isomer 1 | 8.2 | - | 9.5 | - |
| This compound | 8.9 | 1.8 | 11.2 | 3.1 |
| Isomer 2 | 9.5 | 1.5 | 12.8 | 2.9 |
As the data suggests, the Phenyl column provides a greater separation (higher resolution) between the main peak and its isomers, which is attributed to the additional π-π interactions.
Visualizing the Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Normal-Phase HPLC: A Niche Approach for Enhanced Selectivity
While less common for routine quality control, normal-phase HPLC can offer unique selectivity for halogenated compounds. Recent studies have shown that stationary phases with carbon materials, such as fullerene-coated columns, can effectively separate halogenated benzenes through halogen-π interactions.[7][8]
-
Mechanism: In normal-phase HPLC, a non-polar mobile phase (e.g., hexane) is used with a polar stationary phase. For halogenated aromatics on carbon-based columns, the interaction is driven by the electron-poor region of the halogen atoms interacting with the electron-rich π-system of the stationary phase.[7] The strength of this interaction increases with the number and type of halogen substitutions (I > Br > Cl > F).[7]
This approach could be particularly powerful for resolving complex mixtures of halogenated isomers that are difficult to separate by reversed-phase chromatography.
Visualizing the Separation Mechanism
Caption: Conceptual separation on an HPLC column.
Conclusion and Recommendations
For the routine purity assessment of this compound, a reversed-phase HPLC method is recommended due to its robustness and ease of use. While a standard C18 column can provide adequate separation, a Phenyl column is the superior choice for resolving closely related isomeric impurities due to the added selectivity from π-π interactions.
For challenging separations or in-depth impurity profiling, exploring normal-phase HPLC with specialized carbon-based stationary phases could provide significant advantages. The development and validation of any HPLC method should adhere to ICH guidelines to ensure the data is reliable and reproducible.[9][10]
This guide provides a framework for developing a scientifically sound HPLC method for the purity assessment of this compound. By understanding the potential impurities and the chromatographic principles at play, researchers can confidently assess the quality of their synthesized material.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. cup.edu.cn [cup.edu.cn]
- 4. veeprho.com [veeprho.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 9. medicalpaper.net [medicalpaper.net]
- 10. DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Grignard and Organolithium Reagents from 1,2,4-Tribromo-5-fluorobenzene for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Polyhalogenated aromatic compounds, such as 1,2,4-tribromo-5-fluorobenzene, serve as versatile precursors for a variety of organometallic reagents. This guide provides a detailed, side-by-side comparison of Grignard and organolithium reagents derived from this starting material, offering insights into their preparation, reactivity, and optimal applications.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to its multiple reactive sites. The generation of organometallic reagents from this scaffold opens avenues for selective functionalization. The choice between a Grignard (organomagnesium) or an organolithium reagent is a critical decision that significantly influences the outcome of a synthetic sequence. This guide will explore the nuances of each, supported by experimental data, to inform this decision-making process.
Section 1: Grignard Reagent Formation and Reactivity
Grignard reagents, discovered by Victor Grignard, are formed by the reaction of an organic halide with magnesium metal.[1] They are powerful nucleophiles and strong bases, widely used for forming new carbon-carbon bonds.[2][3]
Preparation of 2,4-Dibromo-5-fluorophenylmagnesium Bromide
The formation of a Grignard reagent from this compound is a chemoselective process. The reaction occurs preferentially at the most reactive carbon-bromine bond.
Experimental Protocol: Synthesis of 2,4-Dibromo-5-fluorophenylmagnesium Bromide
-
Apparatus Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried thoroughly in an oven and purged with an inert gas (e.g., argon or nitrogen).[4]
-
Magnesium Activation: Magnesium turnings are placed in the flask and activated, typically with a small crystal of iodine or a few drops of 1,2-dibromoethane, to remove the passivating oxide layer on the magnesium surface.[5][6]
-
Reagent Addition: A solution of this compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to the activated magnesium.[5]
-
Reaction Initiation and Completion: The reaction is often initiated with gentle heating or sonication. Once initiated, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically refluxed for a period to ensure complete conversion.[7]
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water, which will quench the reagent.[1][5] The use of anhydrous solvents and inert atmospheres is therefore critical for successful formation.
-
Solvent Choice: Ethereal solvents like THF and diethyl ether are essential as they solvate the magnesium center, stabilizing the Grignard reagent.[5]
-
Magnesium Activation: The magnesium oxide layer can prevent the reaction from starting.[5] Activation exposes a fresh metal surface, facilitating the oxidative insertion of magnesium into the carbon-halogen bond.[6]
Reactivity and Regioselectivity
The Grignard reagent forms with high regioselectivity at the C-1 bromine, which is flanked by another bromine atom and is ortho to the fluorine. This is attributed to the electronic effects of the adjacent halogens.
The resulting 2,4-dibromo-5-fluorophenylmagnesium bromide is a potent nucleophile that can participate in a wide array of reactions, including:
-
Addition to Carbonyls: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[3][8]
-
Nucleophilic Acyl Substitution: Reacts with esters to yield tertiary alcohols after a second addition to the intermediate ketone.
-
Cross-Coupling Reactions: Can be used in transition-metal-catalyzed cross-coupling reactions to form new C-C bonds.
Section 2: Organolithium Reagent Formation and Reactivity
Organolithium reagents are another class of powerful organometallic compounds, often exhibiting higher reactivity than their Grignard counterparts.[9][10] They are typically prepared through direct reaction with lithium metal or via metal-halogen exchange.[11][12]
Preparation of 2,4-Dibromo-5-fluorophenyllithium
For polyhalogenated substrates like this compound, metal-halogen exchange is the preferred method for generating the organolithium species. This method offers excellent control over regioselectivity and is often very rapid, even at low temperatures.[13][14]
Experimental Protocol: Synthesis of 2,4-Dibromo-5-fluorophenyllithium via Lithium-Halogen Exchange
-
Apparatus Setup: A dried, inert gas-purged flask is equipped with a magnetic stirrer and a septum.
-
Reagent Preparation: A solution of this compound is prepared in an anhydrous ethereal or hydrocarbon solvent (e.g., THF, diethyl ether, or pentane).
-
Low-Temperature Conditions: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Alkyllithium: A commercially available alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is added dropwise to the stirred solution.[14] The reaction is generally instantaneous.
Causality in Experimental Choices:
-
Metal-Halogen Exchange: This method is highly efficient for creating aryl and vinyllithium reagents.[12] The equilibrium of the exchange lies towards the formation of the more stable organolithium species.[14]
-
Low Temperatures: Many organolithium reagents are thermally unstable and can react with ethereal solvents at higher temperatures.[15] Low temperatures are crucial to prevent side reactions and decomposition.
-
Choice of Alkyllithium: t-BuLi is more reactive than n-BuLi and can be necessary for less reactive halides. However, n-BuLi is often sufficient for bromoarenes.
Reactivity and Regioselectivity
The lithium-halogen exchange on this compound is highly regioselective. The exchange occurs preferentially at the most acidic proton's adjacent C-Br bond, which is the C-2 position, situated between the fluorine and a bromine atom. This is in contrast to the Grignard formation. The directing effect of the ortho-fluoro group plays a significant role in this selectivity.
The resulting 1,3-dibromo-4-fluoro-6-lithiobenzene is a highly reactive nucleophile and a strong base. Its applications include:
-
Reactions with a Wide Range of Electrophiles: Due to their enhanced reactivity, organolithiums react with a broader scope of electrophiles compared to Grignard reagents.
-
Directed ortho-Metalation (DoM): While not the primary mode of formation here, the presence of directing groups can influence the site of lithiation, a powerful tool for regioselective synthesis.[16]
Section 3: Side-by-Side Comparison
The choice between generating a Grignard or an organolithium reagent from this compound hinges on the desired regiochemistry and the subsequent synthetic transformations.
| Feature | Grignard Reagent (R-MgBr) | Organolithium Reagent (R-Li) |
| Preparation Method | Oxidative insertion of Mg metal | Lithium-halogen exchange with an alkyllithium |
| Typical Solvents | Ethereal (THF, Et₂O) | Ethereal or hydrocarbon |
| Reaction Temperature | Room temperature to reflux | Low temperatures (e.g., -78 °C) |
| Regioselectivity | Forms at the C-1 position | Forms at the C-2 position |
| Reactivity | Strong nucleophile and base | Very strong nucleophile and base (generally more reactive) |
| Handling | Sensitive to moisture and air | Highly sensitive to moisture and air; thermally less stable |
| Key Advantage | Milder, more tolerant of some functional groups | Higher reactivity, rapid formation at low temperatures |
| Common Side Reaction | Wurtz coupling[1][17] | Reaction with solvent at higher temperatures[15] |
Data-Driven Insights:
-
Regiochemical Control: The most striking difference is the regioselectivity of formation. This allows for the selective functionalization of either the C-1 or C-2 position of the this compound core, depending on the chosen organometallic route.
-
Reactivity and Functional Group Tolerance: Organolithium reagents are generally more reactive than Grignard reagents.[8] This can be an advantage for reactions with weak electrophiles but a disadvantage when other sensitive functional groups are present in the molecule. Grignard reagents, being less basic, may offer better compatibility in such cases.
-
Practical Considerations: The preparation of Grignard reagents can sometimes be challenging to initiate.[5] In contrast, lithium-halogen exchange is typically a very fast and clean reaction, provided that strictly anhydrous and low-temperature conditions are maintained.[13]
Conclusion
Both Grignard and organolithium reagents derived from this compound are powerful intermediates in organic synthesis. The choice between them is not one of superiority but of strategic application.
-
For selective functionalization at the C-1 position , the Grignard reagent is the intermediate of choice. Its preparation is straightforward, though care must be taken to initiate the reaction and maintain anhydrous conditions.
-
For selective functionalization at the C-2 position , the organolithium reagent formed via lithium-halogen exchange is the ideal route. This method offers excellent regiocontrol and rapid conversion at low temperatures.
By understanding the distinct characteristics of each reagent, researchers can harness the full synthetic potential of this compound to construct complex molecules with high precision.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. prepchem.com [prepchem.com]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. ethz.ch [ethz.ch]
- 15. people.uniurb.it [people.uniurb.it]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 1,2,4-Tribromo-5-fluorobenzene
For the modern researcher in pharmaceutical and materials science, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of molecular design. Among these, 1,2,4-Tribromo-5-fluorobenzene emerges as a highly versatile, yet underexplored, building block. Its unique arrangement of three bromine atoms, each with distinct electronic and steric environments dictated by a single fluorine atom, offers a rich platform for programmed, site-selective chemical modifications.
This guide provides an in-depth analysis of the primary synthetic routes that leverage this compound. We will dissect the key factors governing its reactivity, compare the performance of various synthetic methodologies, and provide actionable, field-proven protocols to empower your research and development endeavors.
Plausible Synthetic Routes to this compound
While not commercially abundant, the synthesis of this compound can be logically deduced from established transformations of aromatic compounds. The most viable approaches involve the late-stage introduction of either the bromine atoms or the fluorine atom.
A highly plausible route begins with a commercially available fluoroaniline, such as 4-fluoroaniline. The strongly activating amino group directs electrophilic bromination to the ortho and para positions. Subsequent diazotization of the resulting tribromo-fluoroaniline, followed by a Sandmeyer-type reaction, can replace the diazonium group with the final bromine atom. This method offers a high degree of regiochemical control from the outset.
Caption: Plausible synthesis of this compound.
Key Synthetic Transformations: A Comparative Analysis
The synthetic utility of this compound is primarily centered on two classes of reactions: palladium-catalyzed cross-coupling and regioselective metallation. The fluorine substituent is the key determinant of reactivity, exerting a powerful inductive electron-withdrawing effect that modulates the acidity of the sole aromatic proton and the reactivity of the adjacent C-Br bonds.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
